molecular formula C9H17NO2 B1376837 2-Amino-8-nonenoic acid CAS No. 1222561-61-6

2-Amino-8-nonenoic acid

Cat. No.: B1376837
CAS No.: 1222561-61-6
M. Wt: 171.24 g/mol
InChI Key: LKMSSWRWDBZUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-8-nonenoic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminonon-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSSWRWDBZUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-8-nonenoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in the development of antiviral therapeutics, the strategic use of unnatural amino acids as chiral building blocks has become indispensable. Among these, 2-Amino-8-nonenoic acid, a nine-carbon α-amino acid featuring a terminal olefin, has emerged as a critical component in the architecture of several potent macrocyclic protease inhibitors. This guide provides a comprehensive technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its structural and physicochemical properties, explore robust synthetic methodologies, and elucidate its pivotal role in the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease.

Molecular Structure and Physicochemical Properties

This compound is an aliphatic alpha-amino acid. The structure is characterized by a nine-carbon backbone with an amine group at the C2 position (the α-carbon) and a terminal double bond between C8 and C9. The presence of a chiral center at the α-carbon means the molecule exists as two enantiomers, (S)-2-amino-8-nonenoic acid and (R)-2-amino-8-nonenoic acid. The (S)-enantiomer is the biologically relevant form for its application in HCV inhibitors.

The terminal alkene functionality provides a site for further chemical modification and is a key structural feature for its role in macrocyclic drug architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₇NO₂--INVALID-LINK--
Molecular Weight 171.24 g/mol --INVALID-LINK--
CAS Number 1222561-61-6 (racemic)--INVALID-LINK--
2682097-51-2 ((R)-enantiomer HCl)--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Canonical SMILES C=CCCCCCC(C(=O)O)N--INVALID-LINK--
InChI Key LKMSSWRWDBZUFC-UHFFFAOYSA-N--INVALID-LINK--
Hazard Statements H302, H315, H319, H332, H335General chemical supplier information
Storage Conditions Room temperature or 4°CGeneral chemical supplier information
Expected Spectroscopic Data (Boc-Protected (S)-enantiomer)
  • ¹H NMR (in CDCl₃):

    • ~5.8 ppm (m, 1H): Vinyl proton (-CH=CH₂).

    • ~5.0 ppm (m, 2H): Terminal vinyl protons (=CH₂).

    • ~4.3 ppm (m, 1H): α-proton (-CH(NHBoc)-).

    • ~2.0 ppm (m, 2H): Allylic protons (-CH₂-CH=CH₂).

    • ~1.45 ppm (s, 9H): tert-Butyl protons of the Boc group.

    • ~1.3-1.8 ppm (m, 8H): Methylene protons of the alkyl chain.

    • The carboxylic acid proton signal will be broad and may be observed between 9-12 ppm, or it may exchange with residual water in the solvent.

  • ¹³C NMR (in CDCl₃):

    • ~175-178 ppm: Carboxyl carbon (-COOH).

    • ~155 ppm: Carbonyl carbon of the Boc group.

    • ~138 ppm: Vinyl carbon (-CH=CH₂).

    • ~115 ppm: Terminal vinyl carbon (=CH₂).

    • ~80 ppm: Quaternary carbon of the Boc group.

    • ~53 ppm: α-carbon (-CH(NHBoc)-).

    • ~28-34 ppm: Alkyl and Boc methyl carbons.

Synthesis of (S)-2-Amino-8-nonenoic Acid

The efficient and stereoselective synthesis of (S)-2-amino-8-nonenoic acid is crucial for its application in drug development. Both enzymatic and classical organic synthesis approaches can be employed.

Asymmetric Enzymatic Synthesis

A highly efficient and practical one-pot synthesis has been developed, which is ideal for large-scale production due to its high enantioselectivity and environmentally friendly conditions.[5] This method relies on an enzymatic reductive amination of an α-keto acid precursor.

G A 7-Bromohept-1-ene B Grignard Reagent Formation (with Mg) A->B C Grignard Addition (to Diethyl Oxalate) B->C D α-Keto Ester Intermediate C->D E In situ Hydrolysis D->E F α-Keto Acid Salt E->F G Enzymatic Reductive Amination (Leucine Dehydrogenase, Glucose Dehydrogenase, NH₃, NADH recycle) F->G H (S)-2-Amino-8-nonenoic Acid G->H I Boc Protection (Boc₂O) H->I J iso-Boc-(S)-2-Amino-8-nonenoic Acid I->J

Caption: Workflow for the one-pot enzymatic synthesis.

Experimental Protocol (Generalized):

  • Grignard Reagent Formation: 7-Bromohept-1-ene is reacted with magnesium turnings in an appropriate ether solvent (e.g., THF) to form the corresponding Grignard reagent.

  • Grignard Addition: The freshly prepared Grignard reagent is added to a solution of diethyl oxalate at low temperature to form the α-keto ester intermediate.

  • Hydrolysis: The reaction mixture is quenched with an aqueous acid, followed by basic hydrolysis (e.g., with NaOH) to convert the ester to the sodium salt of the α-keto acid.

  • Enzymatic Reductive Amination: The crude α-keto acid salt solution is buffered to an appropriate pH (typically around 8-9). Leucine dehydrogenase, a cofactor regenerating enzyme like glucose dehydrogenase, glucose, ammonium chloride (as the amine source), and a catalytic amount of NAD⁺ are added. The mixture is stirred until the conversion is complete. The leucine dehydrogenase stereoselectively reduces the imine formed in situ from the keto acid and ammonia to yield the (S)-amino acid.[5][6]

  • Boc Protection and Isolation: Upon completion, the pH is adjusted, and di-tert-butyl dicarbonate (Boc₂O) is added to protect the amino group. The resulting Boc-protected amino acid is then extracted with an organic solvent and purified, often by crystallization. This one-pot process can achieve an overall yield of around 60% with an enantiomeric excess greater than 99.9%.

Alternative Synthetic Route: Strecker Synthesis

The Strecker synthesis is a classical method for preparing α-amino acids from aldehydes.[7][8][9] For this compound, this would involve the use of 8-nonenal as the starting material.

G A 8-Nonenal B Reaction with Ammonia (NH₃) and Hydrogen Cyanide (HCN) A->B C α-Aminonitrile Intermediate B->C D Acid or Base Hydrolysis C->D E Racemic this compound D->E F Chiral Resolution E->F G (S)- and (R)-Enantiomers F->G

Caption: The Strecker synthesis pathway.

Methodology Overview:

  • Iminium Formation: 8-Nonenal is reacted with ammonia to form an imine intermediate.

  • Cyanide Addition: Cyanide (e.g., from HCN or NaCN) attacks the imine carbon to form an α-aminonitrile.[10]

  • Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding racemic this compound.

  • Resolution: The resulting racemic mixture must be resolved into its constituent enantiomers using techniques such as diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.

While fundamentally sound, the Strecker synthesis is less ideal for producing enantiomerically pure compounds directly and involves the use of highly toxic cyanide.

Application in HCV Protease Inhibitors

The primary and most significant application of (S)-2-amino-8-nonenoic acid is as a key structural component of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A serine protease.[5] This viral enzyme is essential for cleaving the HCV polyprotein into functional viral proteins, making it a prime target for antiviral therapy.

Role in Macrocyclic Inhibitor Architecture

Inhibitors like simeprevir and grazoprevir are complex macrocycles that bind to the active site of the NS3/4A protease. The synthesis of these molecules often involves a tripeptide precursor containing (S)-2-amino-8-nonenoic acid. The terminal alkene of the amino acid's side chain participates in a ring-closing metathesis (RCM) reaction with another alkene-containing residue in the peptide chain to form the macrocyclic structure.

Interaction with the Protease Active Site

The active site of the HCV NS3/4A protease is a relatively shallow groove. Macrocyclic inhibitors are designed to pre-organize the pharmacophore into a bioactive conformation that complements this active site.

Crystal structures of HCV protease in complex with macrocyclic inhibitors reveal key interactions. The long, flexible, and hydrophobic side chain of the this compound residue typically occupies a hydrophobic pocket within the enzyme's active site (often the S2 subsite). This interaction contributes significantly to the overall binding affinity and potency of the inhibitor.

G cluster_0 Macrocyclic Inhibitor cluster_1 HCV NS3/4A Protease Inhibitor Inhibitor Protease Protease Inhibitor->Protease Binding to Active Site Amino Acid Side Chain Amino Acid Side Chain Hydrophobic Pocket (S2) Hydrophobic Pocket (S2) Amino Acid Side Chain->Hydrophobic Pocket (S2) Hydrophobic Interactions (Binding & Potency)

Caption: Interaction of the amino acid side chain with the protease.

Chemical Reactivity and Protecting Group Strategies

As a bifunctional molecule, this compound requires the use of protecting groups during its incorporation into larger molecules like peptides to ensure selective reactions.

Amino Group Protection

The α-amino group is a nucleophile and must be protected to prevent unwanted side reactions during carboxyl group activation for peptide bond formation. The two most common protecting groups in solid-phase peptide synthesis (SPPS) are Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

  • Boc Group: This group is stable to bases but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

  • Fmoc Group: This group is stable to acids but is cleaved by bases (e.g., piperidine).

The choice between Boc and Fmoc depends on the overall synthetic strategy and the stability of other functional groups in the molecule.

Carboxyl Group Protection

The carboxylic acid group is typically activated (e.g., as an active ester) to facilitate amide bond formation. In SPPS, the C-terminus is anchored to a solid support, which also serves as a protecting group. For solution-phase synthesis, it is often protected as a simple ester (e.g., methyl or benzyl ester).

The terminal alkene in the side chain of this compound is generally stable under standard peptide synthesis conditions, including Boc/Fmoc deprotection and peptide coupling reactions.

Analytical Methods

The purity and stereochemical integrity of this compound are critical for its use in pharmaceutical synthesis. Several analytical techniques are employed for its characterization.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing purity. Since the amino acid lacks a strong UV chromophore, detection can be achieved at low wavelengths (around 210 nm) or through derivatization with a UV-active tag. Chiral HPLC, using a chiral stationary phase, is essential to determine the enantiomeric excess (ee).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, as detailed in Section 1.1.

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the amino acid and its derivatives.

Conclusion

This compound stands as a testament to the power of non-canonical amino acids in modern medicinal chemistry. Its unique structure, featuring a chiral center and a terminal alkene, makes it an invaluable building block for the construction of complex, macrocyclic drug candidates. The development of a highly efficient, stereoselective enzymatic synthesis has made this crucial intermediate more accessible, paving the way for further advancements in the fight against Hepatitis C and potentially other diseases amenable to protease inhibition. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug developer working in this cutting-edge field.

References

A Practical Guide to the Chemoenzymatic Synthesis of (S)-2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-8-nonenoic Acid

Unnatural amino acids (UAAs) are critical building blocks in modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced properties such as increased metabolic stability, constrained conformations, and novel binding interactions. Among these, α-amino acids featuring terminal alkenyl chains, such as this compound, are of particular interest. The terminal double bond serves as a versatile chemical handle for further modifications, including peptide stapling, cross-metathesis reactions, and the introduction of reporter probes through click chemistry.[1][2][3] (S)-2-amino-8-nonenoic acid, with its defined stereochemistry, is a valuable chiral precursor for the synthesis of complex peptides and pharmacologically active molecules.

This technical guide provides an in-depth overview of a highly efficient and scalable chemoenzymatic approach for the synthesis of (S)-2-amino-8-nonenoic acid. This state-of-the-art method, distinguished by its operational simplicity and high stereoselectivity, is presented as a "one through-process," minimizing the need for isolation of intermediates and thereby maximizing overall yield and efficiency.[4][5] The strategy hinges on two core transformations: the synthesis of an α-keto acid precursor via a Grignard reaction, followed by a highly enantioselective enzymatic reductive amination.

Strategic Overview: A Two-Stage, One-Pot Approach

The synthesis is designed as a convergent and highly controlled process. The carbon backbone is first constructed by forming an α-keto acid, which is then stereoselectively converted to the desired α-amino acid. This strategy circumvents many challenges associated with traditional amino acid syntheses, such as the need for chiral auxiliaries or complex resolution steps.[4]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Stage 1: α-Keto Acid Synthesis cluster_1 Stage 2: Asymmetric Reductive Amination cluster_2 Final Product Isolation A 7-Bromohept-1-ene B Grignard Reagent Formation (Mg, THF) A->B C Grignard Addition (Diethyl Oxalate, -78°C) B->C D α-Keto Ester Intermediate C->D E Saponification (NaOH) D->E F Sodium 2-oxo-8-nonenoate (α-Keto Acid Salt) E->F I Enzymatic Reaction (pH ~8.5, 35-40°C) F->I Crude stream, no isolation G Enzyme System: - Leucine Dehydrogenase (LDH) - Glucose Dehydrogenase (GDH) H Cofactor & Reagents: - NAD+ - Glucose - NH4Cl J (S)-2-Amino-8-nonenoic Acid I->J K Work-up & Boc Protection (Isobutyl Chloroformate) J->K L iso-Boc-(S)-2-Amino-8-nonenoic Acid K->L

Caption: Overall workflow for the one-pot chemoenzymatic synthesis.

Part 1: Synthesis of the α-Keto Acid Precursor

The foundational step of this synthesis is the creation of the α-keto acid, sodium 2-oxo-8-nonenoate. This is achieved through the nucleophilic addition of a custom Grignard reagent to diethyl oxalate.[4]

Causality and Experimental Rationale

The choice of diethyl oxalate as the electrophile is strategic; it provides a direct route to α-keto esters.[6] The Grignard reaction is a robust and well-established method for carbon-carbon bond formation.[7] However, a significant challenge in this reaction is the potential for double addition, where a second equivalent of the Grignard reagent attacks the newly formed ketone, leading to a tertiary alcohol byproduct.[6][8]

To mitigate this, the reaction is conducted at very low temperatures (typically -78°C). At this temperature, the initial tetrahedral intermediate formed after the first addition is relatively stable. This kinetic control favors the formation of the desired α-keto ester and minimizes the over-addition side reaction.[6] Using a slight excess of diethyl oxalate also helps to quench the Grignard reagent after the first addition.[6]

The subsequent in-situ saponification (hydrolysis) of the ethyl ester to the sodium carboxylate is crucial for the one-pot process. It directly yields the water-soluble sodium salt of the α-keto acid, which is the substrate for the subsequent enzymatic step.[4] This avoids a separate hydrolysis and purification step, streamlining the entire procedure.

G cluster_mechanism Mechanism: Grignard Addition to Diethyl Oxalate Grignard R-MgX (Nucleophile) Oxalate EtOOC-COOEt (Electrophile) Grignard->Oxalate 1. Nucleophilic    Attack (-78°C) Intermediate Tetrahedral Intermediate Oxalate->Intermediate KetoEster α-Keto Ester Intermediate->KetoEster 2. Collapse &    Elimination of EtO- Byproduct Tertiary Alcohol (Side Product) KetoEster->Byproduct Undesired 2nd Attack (Minimized at low temp)

Caption: Key steps in the formation of the α-keto ester intermediate.

Part 2: Enzymatic Asymmetric Reductive Amination

The hallmark of this synthesis is the highly enantioselective conversion of the achiral α-keto acid into the chiral α-amino acid. This is accomplished using a dual-enzyme system.[4]

The Power of Biocatalysis: Leucine Dehydrogenase

Leucine dehydrogenase (LDH) is the key catalyst for the asymmetric transformation. It catalyzes the reductive amination of the α-keto acid using ammonia as the nitrogen source and the cofactor nicotinamide adenine dinucleotide (NADH) as the hydride donor.[9][10] The enzyme's active site is exquisitely chiral, ensuring that the hydride addition and imine formation occur with near-perfect stereocontrol, leading to the (S)-enantiomer of the amino acid with an enantiomeric excess (ee) of over 99.9%.[4][11]

Cofactor Recycling: The Role of Glucose Dehydrogenase

A major practical and economic barrier in using NAD(P)H-dependent enzymes on a large scale is the high cost of the cofactor. Stoichiometric use is unfeasible. Therefore, an efficient in-situ cofactor recycling system is essential.[11] In this process, Glucose Dehydrogenase (GDH) is employed. GDH oxidizes glucose to gluconic acid, and in doing so, reduces the oxidized cofactor (NAD+) back to its active form (NADH).[4] This allows a catalytic amount of NAD+ to be used, as it is continuously regenerated for the main reaction catalyzed by LDH.

G cluster_main Main Reaction cluster_regen Cofactor Regeneration KetoAcid α-Keto Acid (R-CO-COOH) LDH Leucine Dehydrogenase (LDH) KetoAcid->LDH AminoAcid (S)-Amino Acid (R-CH(NH2)-COOH) NADH NADH NADH->LDH NAD NAD+ GDH Glucose Dehydrogenase (GDH) NAD->GDH Recycling NH3 NH3 NH3->LDH LDH->AminoAcid LDH->NAD Glucose Glucose Glucose->GDH GluconicAcid Gluconic Acid GDH->NADH GDH->GluconicAcid

Caption: Coupled enzyme system for reductive amination and cofactor recycling.

Detailed Experimental Protocol: A One-Pot Procedure

The following protocol is adapted from a validated process and is designed to be performed without the isolation of intermediates.[4]

Materials and Reagents:

  • 7-Bromohept-1-ene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl oxalate

  • Sodium Hydroxide (NaOH)

  • Leucine Dehydrogenase (LDH)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Ammonium Chloride (NH₄Cl)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Isobutyl chloroformate

  • Triethylamine (TEA)

Procedure:

Stage 1: Grignard Reagent and α-Keto Acid Salt Formation

  • Under an inert nitrogen atmosphere, charge a reactor with magnesium turnings (1.2 eq) and anhydrous THF.

  • Add a small portion of 7-bromohept-1-ene (1.0 eq) to initiate the Grignard formation. Once the exotherm begins, add the remaining 7-bromohept-1-ene dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture for 1 hour at ambient temperature to ensure complete formation of 7-heptenylmagnesium bromide.

  • In a separate reactor, charge diethyl oxalate (1.2 eq) and anhydrous THF. Cool the mixture to -78 °C.

  • Slowly transfer the prepared Grignard reagent to the diethyl oxalate solution, maintaining the internal temperature below -70 °C.

  • Upon completion of the addition, stir for 30 minutes at -78 °C.

  • Quench the reaction by adding a pre-chilled solution of aqueous NaOH.

  • Allow the mixture to warm to room temperature. The resulting biphasic mixture contains the crude sodium 2-oxo-8-nonenoate in the aqueous layer. Do not isolate.

Stage 2: Enzymatic Reductive Amination and Work-up

  • To the crude aqueous layer from Stage 1, add D-glucose (1.2 eq), ammonium chloride, and a catalytic amount of NAD+.

  • Adjust the pH of the solution to ~8.5.

  • Add the enzymes, Leucine Dehydrogenase and Glucose Dehydrogenase.

  • Heat the mixture to 35-40 °C and agitate for 24-48 hours, monitoring for the disappearance of the α-keto acid.

  • Once the reaction is complete, cool the mixture and adjust the pH to ~3.5 to precipitate the crude amino acid.

  • For protection and isolation, adjust the pH to ~11 to re-solubilize the amino acid. Add THF.

  • Cool the mixture to 0 °C and add isobutyl chloroformate (1.1 eq) followed by triethylamine (1.2 eq) to form the iso-Boc protected amino acid.

  • After standard aqueous work-up and extraction with an organic solvent (e.g., isopropyl acetate), the final product, iso-Boc-(S)-2-amino-8-nonenoic acid, can be isolated after solvent removal.

Quantitative Data Summary

This one-pot chemoenzymatic process demonstrates exceptional performance, making it suitable for both laboratory and pilot-scale synthesis.

ParameterResultRationale / Comment
Starting Material 7-Bromohept-1-eneCommercially available and suitable for Grignard formation.
Key Enzymes Leucine Dehydrogenase, Glucose DehydrogenaseProvides high stereoselectivity and efficient cofactor recycling.[4][10]
Overall Yield ~60%High yield for a multi-step, one-pot process without intermediate isolation.[4]
Enantiomeric Excess (ee) >99.9%Demonstrates the near-perfect stereocontrol of the enzymatic step.[4]
Key Reaction Temp. 1 -78 °C (Grignard)Minimizes double-addition byproduct formation.[6]
Key Reaction Temp. 2 35-40 °C (Enzymatic)Optimal temperature for enzyme activity and stability.

Conclusion and Outlook

The described chemoenzymatic synthesis represents a robust, scalable, and highly selective method for producing enantiopure (S)-2-amino-8-nonenoic acid. By combining a classic organometallic reaction with the precision of biocatalysis, this process overcomes many of the limitations of traditional synthetic routes. The "one through-process" design minimizes waste and operational complexity, aligning with the principles of green chemistry. For researchers in drug development and peptide chemistry, this method provides reliable access to a valuable, functionalizable building block, paving the way for the creation of novel and sophisticated molecular architectures.

References

An In-Depth Technical Guide to 2-Amino-8-nonenoic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-Amino-8-nonenoic acid, a non-proteinogenic amino acid gaining significant attention in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth information on its chemical properties, synthesis, and potential applications as a key pharmaceutical intermediate.

Introduction: The Significance of this compound in Peptide Therapeutics

This compound is an unsaturated aliphatic amino acid that belongs to the growing class of unnatural amino acids (UAAs). These unique building blocks are instrumental in overcoming some of the inherent limitations of peptide-based therapeutics. The incorporation of UAAs like this compound into peptide sequences can significantly enhance their pharmacological properties.[1][2]

The terminal double bond in its nine-carbon chain offers a versatile handle for various chemical modifications, making it a valuable tool for creating novel peptide architectures with improved stability, enhanced biological activity, and tailored pharmacokinetic profiles.[1] Its integration can lead to peptides with increased resistance to enzymatic degradation, a common challenge in the development of peptide drugs.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 1222561-61-6
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
(R)-Enantiomer HCl Salt CAS 2682097-51-2[4]
(R)-Enantiomer HCl Salt MW 207.7 g/mol [4]

Synthesis of (S)-2-Amino-8-nonenoic Acid

The enantioselective synthesis of this compound is crucial for its application in biologically active peptides, where stereochemistry dictates efficacy. A practical and highly enantioselective method for the synthesis of the Boc-protected (S)-enantiomer has been developed, utilizing an enzymatic reductive amination process.[5][6]

Asymmetric Synthesis of Boc-(S)-2-Amino-8-nonenoic Acid[6]

This synthesis starts from 7-bromohept-1-ene and proceeds through a Grignard reaction and an enzymatic reductive amination without the isolation of intermediates, achieving a high overall yield and excellent enantiomeric excess.[5][6]

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with 7-bromohept-1-ene in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • α-Keto Acid Formation: The freshly prepared Grignard reagent is then added to a solution of diethyl oxalate in THF at low temperature to yield the α-keto acid precursor.

  • Enzymatic Reductive Amination: The crude α-keto acid is subjected to an enzymatic reductive amination using leucine dehydrogenase and glucose dehydrogenase. This key step establishes the (S)-stereochemistry at the α-carbon with high fidelity.

  • Boc Protection: Following the enzymatic reaction, the resulting amino acid is protected with a di-tert-butyl dicarbonate (Boc) group under standard Schotten-Baumann conditions to yield iso-Boc-(S)-2-amino-8-nonenoic acid.[5]

  • Isolation and Purification: The final Boc-protected product is isolated and purified using standard chromatographic techniques. The overall yield for this one-pot process is reported to be 60% with an enantiomeric excess of >99.9%.[5]

Characterization Data for (S)-2-Amino-8-nonenoic Acid HCl Salt:

  • ¹H NMR (500 MHz, d₆-DMSO): δ 13.69 (s, br, 1H), 8.64 (s, 3H), 5.79 (m, 1H), 5.00 (m, 1H), 4.94 (m, 1H), 3.8 (m, 1H), 2.01 (m, 2H), 1.78 (m, 2H), 1.42 (m, 1H), 1.34 (m, 2H), 1.28 (m, 3H).[5]

Deprotection of Boc-(S)-2-Amino-8-nonenoic Acid

The removal of the Boc protecting group is a critical step to liberate the free amino acid for subsequent peptide coupling reactions. This is typically achieved under acidic conditions.[6]

Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected amino acid in a suitable organic solvent, such as dioxane or dichloromethane.[6]

  • Acid Treatment: Add a strong acid, commonly trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Remove the acid and solvent under reduced pressure. The resulting crude product can be purified by crystallization or other appropriate methods to yield the desired free amino acid, typically as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Deprotection_Workflow BocProtected Boc-(S)-2-Amino-8-nonenoic Acid Reaction Deprotection BocProtected->Reaction Acid Strong Acid (TFA or HCl) Acid->Reaction Solvent Organic Solvent (e.g., Dioxane) Solvent->Reaction FreeAminoAcid (S)-2-Amino-8-nonenoic Acid Salt Reaction->FreeAminoAcid caption Boc Deprotection Workflow

Boc Deprotection Workflow

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of novel peptide-based drugs and other pharmaceutical intermediates.

Enhancing Peptide Stability and Bioavailability

A significant hurdle in the development of therapeutic peptides is their susceptibility to proteolytic degradation in the body. The incorporation of unnatural amino acids like this compound can sterically hinder the approach of proteases, thereby increasing the in-vivo half-life of the peptide.[1][3] The aliphatic side chain can also modulate the lipophilicity of the peptide, potentially improving its membrane permeability and oral bioavailability.[1]

A Scaffold for Novel Chemical Moieties

The terminal alkene functionality of this compound serves as a versatile chemical handle for a variety of transformations. This allows for the introduction of diverse functional groups through reactions such as:

  • Olefin Metathesis: For the formation of cyclic peptides or for linking to other molecules.

  • Click Chemistry: After conversion of the alkene to an azide or alkyne.

  • Hydroformylation and other addition reactions: To introduce new functional groups.

These modifications can be used to attach polyethylene glycol (PEG) chains to improve solubility and circulation time, to conjugate cytotoxic drugs in antibody-drug conjugates, or to introduce fluorescent labels for diagnostic purposes.

Applications_Diagram cluster_modifications Modifications cluster_outcomes Improved Properties UAA This compound Peptide Peptide Backbone UAA->Peptide Incorporation Metathesis Olefin Metathesis Peptide->Metathesis Click Click Chemistry Peptide->Click Addition Addition Reactions Peptide->Addition Stability Increased Stability Metathesis->Stability Activity Enhanced Activity Click->Activity PK Improved PK Profile Addition->PK caption Drug Development Applications

Drug Development Applications

Conclusion

This compound is a promising and versatile building block for the development of next-generation peptide therapeutics and other complex pharmaceutical agents. Its unique structural features allow for the creation of novel molecular architectures with enhanced stability, activity, and pharmacokinetic properties. The well-established enantioselective synthesis provides a reliable route to the optically pure (S)-enantiomer, paving the way for its broader application in drug discovery and development. As the demand for more sophisticated and effective peptide-based drugs continues to grow, the importance of unnatural amino acids like this compound in the medicinal chemist's toolbox is set to increase significantly.

References

Introduction: Characterizing a Novel Non-Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-8-nonenoic Acid

This compound is a non-proteinogenic amino acid characterized by a nine-carbon aliphatic chain with a terminal vinyl group. Its structure presents a unique combination of a hydrophilic zwitterionic head and a long, unsaturated hydrophobic tail. This amphipathic nature, coupled with the reactive terminal double bond, dictates its physicochemical properties and makes a thorough understanding of its solubility and stability paramount for any application in research, chemical synthesis, or drug development. The absence of extensive published data for this specific molecule necessitates a foundational approach to its characterization, grounded in established principles of amino acid chemistry and analytical science.

This guide provides a comprehensive framework for researchers and drug development professionals to determine the solubility and stability profiles of this compound. It moves beyond a simple recitation of data, offering the causal logic behind experimental design and providing robust, self-validating protocols to generate reliable and reproducible results.

Physicochemical Profile: A Structural Perspective

The behavior of this compound in various environments is governed by three primary structural features:

  • The α-Amino Acid Group: This group confers zwitterionic properties, allowing the molecule to exist as a cation, an anion, or a neutral zwitterion depending on the pH of the solution. This is the primary determinant of its aqueous solubility.

  • The Heptyl Chain: The seven-carbon chain between the amino acid moiety and the terminal double bond creates a significant nonpolar character, driving hydrophobic interactions and limiting solubility in aqueous media while promoting it in organic solvents.

  • The Terminal Vinyl Group: The C=C double bond at the C8-C9 position is a site of potential chemical instability, susceptible to oxidation and other electrophilic additions.

Based on this structure, we can predict that this compound will exhibit limited solubility in neutral water but will show enhanced solubility in acidic and alkaline solutions due to the protonation of the amino group and deprotonation of the carboxyl group, respectively.[1][2] Its stability will be primarily influenced by conditions that promote oxidation.

Part 1: Solubility Determination

A precise understanding of a compound's solubility is critical for everything from reaction chemistry to formulation development. The solubility of amino acids is highly dependent on the solution's pH and the nature of the solvent.[3][4]

Theoretical Framework: The Impact of pH

The solubility of this compound is lowest at its isoelectric point (pI), where the net charge of the molecule is zero, minimizing interactions with polar water molecules. In acidic solutions (pH < pI), the amino group is protonated (-NH3+), and in basic solutions (pH > pI), the carboxyl group is deprotonated (-COO-). In both cases, the increased charge enhances hydration and improves aqueous solubility.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the industry-standard shake-flask method for determining equilibrium solubility.

Objective: To determine the quantitative solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Type I Purified Water

  • pH Buffers (pH 2.0, 4.5, 7.4, 9.0)

  • Ethanol (95%)

  • Dimethyl Sulfoxide (DMSO)

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of a different test solvent (water, various pH buffers, ethanol, DMSO).

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The system should be visually inspected to confirm that excess solid remains.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilution & Analysis: Prepare a series of dilutions of the clear filtrate and analyze them using a validated, stability-indicating HPLC method to determine the concentration.

  • Quantification: Compare the sample concentration to a standard curve prepared from known concentrations of this compound. The determined concentration represents the equilibrium solubility.[4]

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table.

Solvent System Temperature (°C) Solubility (mg/mL) Solubility (mM)
Purified Water25Experimental DataExperimental Data
pH 2.0 Buffer25Experimental DataExperimental Data
pH 7.4 Buffer25Experimental DataExperimental Data
pH 9.0 Buffer25Experimental DataExperimental Data
Ethanol (95%)25Experimental DataExperimental Data
DMSO25Experimental DataExperimental Data
Visualization: Factors Influencing Solubility

The interplay between the molecule's structure and the solvent environment determines its solubility.

Key Factors Governing Solubility of this compound cluster_Molecule Molecular Properties cluster_Solvent Solvent Environment A Zwitterionic α-Amino Acid Group Result Overall Solubility A->Result Increases Aqueous Solubility (Charge) B Hydrophobic C9 Alkyl Chain B->Result Decreases Aqueous Solubility (Hydrophobicity) C Solvent Polarity (e.g., Water vs. Organic) C->Result Modulates D Solution pH D->A Determines Ionization State

Caption: Factors influencing the solubility of this compound.

Part 2: Stability Assessment

Stability testing is essential to define storage conditions, shelf-life, and potential degradation pathways. For this compound, the primary concerns are the stability of the amino acid itself and the reactivity of the terminal double bond.[6][7]

Theoretical Framework: Potential Degradation Pathways
  • Oxidation: The terminal C=C double bond is susceptible to oxidation, which can occur via exposure to atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of epoxides, aldehydes, or carboxylic acids. The chemistry of similar unsaturated fatty acids, like oleic acid, shows that oxidation at the double bond is a common degradation pathway.[8]

  • Amino Acid Degradation: Like other amino acids, the molecule can undergo degradation pathways such as deamination or transamination, particularly under harsh temperature or pH conditions or in biological systems.[9][10][11]

  • Solid-State Stability: In its solid form, stability is generally higher, but factors like temperature and humidity can still be critical. Vendor datasheets often recommend room temperature storage for the solid material.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish a stability-indicating analytical method. This protocol is based on ICH Q1A guidelines.[12]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl, 0.1 M)

  • Sodium hydroxide (NaOH, 0.1 M)

  • Hydrogen peroxide (H₂O₂, 3%)

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the this compound solution.

  • Stress Conditions: Expose the aliquots to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 80 °C for 48 hours.

    • Photostability: Expose the solution to light in a photostability chamber (as per ICH Q1B).

    • Control: Keep one aliquot at 4 °C protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acid- and base-stressed samples.

  • Analysis: Analyze all samples using the stability-indicating HPLC method. The method must be capable of separating the parent peak from all significant degradation product peaks. Mass spectrometry (MS) is invaluable for identifying the mass of the degradants.

  • Data Evaluation: Calculate the percentage of parent compound remaining and the percentage of each major degradant formed at each time point. Aim for 5-20% degradation to ensure the pathways are revealed without being overly destructive.

Data Presentation: Forced Degradation Summary
Stress Condition Duration (hrs) Parent Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%) Mass Balance (%)
0.1 M HCl, 60 °C24Experimental DataExperimental DataExperimental DataExperimental Data
0.1 M NaOH, 60 °C24Experimental DataExperimental DataExperimental DataExperimental Data
3% H₂O₂, RT24Experimental DataExperimental DataExperimental DataExperimental Data
Thermal, 80 °C48Experimental DataExperimental DataExperimental DataExperimental Data
Photolytic-Experimental DataExperimental DataExperimental DataExperimental Data
Visualization: Integrated Characterization Workflow

This diagram illustrates the logical flow for a comprehensive solubility and stability assessment.

Integrated Workflow for Physicochemical Characterization cluster_Solubility Solubility Assessment cluster_Stability Stability Assessment Start This compound (Solid Compound) S1 Prepare Slurries in Diverse Solvents Start->S1 T1 Prepare Stock Solution Start->T1 S2 Equilibrate (Shake-Flask) 24-48h @ 25°C S1->S2 S3 Centrifuge & Filter S2->S3 S4 Quantify by HPLC S3->S4 Report1 Report1 S4->Report1 Solubility Profile (mg/mL) T2 Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) T1->T2 T3 Sample at Timepoints T2->T3 T4 Analyze by Stability- Indicating HPLC-MS T3->T4 Report2 Report2 T4->Report2 Degradation Profile & Pathways

Caption: Workflow for solubility and stability characterization.

Conclusion

References

2-Amino-8-nonenoic Acid: A Technical Guide to a Novel Non-Proteinogenic Amino Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-proteinogenic amino acids (NPAAs) represent a critical frontier in peptide and peptidomimetic drug design, offering a vast chemical space beyond the canonical 20 amino acids. This technical guide provides an in-depth exploration of 2-amino-8-nonenoic acid, a unique NPAA characterized by a nine-carbon backbone and a terminal double bond. While specific biological data for this molecule is emerging, this guide will extrapolate from the known behaviors of similar long-chain unsaturated amino acids to detail its potential synthesis, incorporation into peptides, and prospective applications in therapeutic development. We will provide detailed, field-proven methodologies for its use in solid-phase peptide synthesis and subsequent analysis, aimed at researchers, scientists, and drug development professionals seeking to leverage novel chemical entities for enhanced therapeutic profiles.

Introduction: The Expanding Role of Non-Proteinogenic Amino Acids in Peptide Therapeutics

Peptides have garnered significant attention as therapeutic agents due to their high specificity and low toxicity. However, their application is often limited by poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these limitations.[1] NPAAs can introduce novel chemical functionalities, stereochemistries, and backbone constraints, thereby enhancing proteolytic resistance, modulating receptor affinity, and improving pharmacokinetic profiles.

This compound, with its extended aliphatic chain and terminal olefin, presents a compelling scaffold for peptide modification. The hydrophobic nature of the C7 side chain can influence peptide folding and interaction with biological membranes, while the terminal double bond offers a reactive handle for further chemical modification, such as pegylation or conjugation to other molecules.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 1222561-61-6[2][3][4]
Molecular Formula C9H17NO2[2][3][4]
Molecular Weight 171.24 g/mol [3]
Appearance White powder[5]
Melting Point 200-201 °C (decomposes)[6]
Boiling Point 303 °C (predicted)[6]
Density 1.002 g/cm³ (predicted)[6]
Purity Typically >95%[3][5]

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis of (S)-2-Amino-8-nonenoic Acid

A practical and scalable synthesis is crucial for the widespread adoption of a novel amino acid. While multiple synthetic routes can be envisioned, a notable approach for the stereoselective synthesis of the protected form of (S)-2-amino-8-nonenoic acid involves an enzymatic reductive amination. This method offers high enantiomeric excess (>99.9% ee), which is critical for pharmaceutical applications.

The synthesis can be conceptualized as a multi-step process, often performed as a one-pot reaction to improve efficiency. A key intermediate is the α-keto acid, which is then subjected to enzymatic amination.

Conceptual Synthetic Workflow:

Synthesis_Workflow A 7-bromohept-1-ene B Grignard Reagent Formation A->B C Reaction with Diethyl Oxalate B->C D α-Ketoester Intermediate C->D E Hydrolysis D->E F α-Keto Acid E->F G Enzymatic Reductive Amination (Leucine Dehydrogenase, Glucose Dehydrogenase) F->G H (S)-2-amino-8-nonenoic acid G->H I Protection (e.g., Boc, Fmoc) H->I J Protected Amino Acid for SPPS I->J

Caption: Conceptual workflow for the synthesis of protected (S)-2-amino-8-nonenoic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into peptide chains can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The long, flexible side chain may necessitate optimized coupling conditions to ensure efficient reaction.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing this compound
  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal moiety (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in an appropriate solvent (e.g., N,N-dimethylformamide, DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amino acid.

    • Repeat the treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected this compound (3-5 equivalents relative to the resin substitution) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test to ensure completion.

    • Wash the resin with DMF.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Repeat Cycles:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Potential Biological Applications and Mechanistic Insights

While direct experimental data for this compound is limited, we can infer its potential applications based on the properties of similar NPAAs.

Enhancing Proteolytic Stability

The long aliphatic side chain of this compound can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the in vivo half-life of the peptide therapeutic. This is a well-established strategy for improving the pharmacokinetic properties of peptide drugs.

Modulating Receptor Interactions and Specificity

The hydrophobic side chain can participate in non-polar interactions within a receptor's binding pocket. This can be leveraged to:

  • Increase Binding Affinity: By occupying a hydrophobic sub-pocket, the nonenoic acid side chain can contribute favorably to the overall binding energy.

  • Enhance Receptor Selectivity: The specific length and flexibility of the side chain can be used to discriminate between closely related receptor subtypes, leading to more targeted therapies with fewer off-target effects.

Enzyme Inhibition

Unsaturated amino acids have been shown to act as enzyme inhibitors.[7][8][9][10][11] The terminal double bond in this compound could potentially act as a Michael acceptor or undergo other covalent modifications within an enzyme's active site, leading to irreversible inhibition. This makes it a candidate for designing targeted covalent inhibitors for enzymes implicated in disease.

Probing Protein-Protein Interactions

The terminal alkene can serve as a reactive handle for cross-linking studies. By incorporating this compound into a peptide known to bind to a specific protein, photo-crosslinking experiments can be designed to identify binding partners and map interaction interfaces.

Conceptual Signaling Pathway Modulation:

Signaling_Pathway cluster_0 Cell Membrane Receptor Target Receptor (e.g., GPCR, Kinase) Downstream Downstream Signaling Cascade (e.g., MAPK, cAMP) Receptor->Downstream Signal Transduction Peptide Peptide with This compound Peptide->Receptor Enhanced Binding/ Specificity Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

Caption: Hypothetical modulation of a signaling pathway by a peptide containing this compound.

Analytical and Quality Control Strategies

Rigorous analytical characterization is paramount in the development of peptide therapeutics.

Analytical TechniquePurpose
Analytical RP-HPLC Determine purity and quantify impurities.
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirm molecular weight and sequence.
Amino Acid Analysis (AAA) Verify amino acid composition and determine peptide content.
NMR Spectroscopy Elucidate three-dimensional structure and conformation in solution.
Circular Dichroism (CD) Spectroscopy Assess secondary structure (e.g., α-helix, β-sheet content).

Future Directions and Conclusion

This compound stands as a promising yet underexplored building block in the armamentarium of medicinal chemists. Its unique combination of a long aliphatic side chain and a terminal reactive group offers a multitude of possibilities for enhancing the therapeutic potential of peptides. Future research should focus on the systematic evaluation of its impact on peptide structure, stability, and biological activity. Elucidating its specific interactions with biological targets will unlock its full potential in the design of next-generation peptide therapeutics. This guide provides a foundational framework for initiating such investigations, from synthesis to biological evaluation.

References

The Enigmatic Potential of 2-Amino-8-nonenoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Canonical Twenty

In the ever-evolving landscape of therapeutic development, the pursuit of novel chemical entities with enhanced pharmacological properties is relentless. The confines of the twenty proteinogenic amino acids, while fundamental to life, represent but a fraction of the vast chemical space available for drug design. Unnatural amino acids (UAAs) have emerged as powerful tools, offering medicinal chemists an expanded toolkit to overcome the limitations of traditional drug candidates.[1][2][3] By introducing unique side chains and stereochemistries, UAAs can profoundly influence the stability, selectivity, and efficacy of therapeutic peptides and small molecules.[1][2] This guide delves into the potential biological significance of a specific UAA, 2-Amino-8-nonenoic acid, a molecule that has demonstrated its importance as a key structural component in a potent antiviral agent.

Introduction to this compound: A Molecule of Interest

This compound is a non-proteinogenic α-amino acid characterized by a nine-carbon backbone with a terminal double bond between carbons 8 and 9. Its structure presents a unique combination of an amino acid moiety and a medium-chain unsaturated fatty acid tail, suggesting a potential for diverse biological interactions. While direct studies on the intrinsic biological activity of this compound are scarce, its pivotal role as a synthetic intermediate in the development of the Hepatitis C Virus (HCV) NS3/4a protease inhibitor, MK-8831, firmly establishes its significance in medicinal chemistry.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H17NO2[5]
CAS Number1222561-61-6[5][6]
AppearanceWhite to off-white solidGeneric Material Safety Data
ChiralityExists as (S) and (R) enantiomers[4][7]

Confirmed Significance: A Cornerstone of the Antiviral MK-8831

The most compelling evidence for the biological relevance of this compound lies in its incorporation into the macrocyclic structure of MK-8831.[1][4] MK-8831 is a next-generation, pan-genotypic inhibitor of the HCV NS3/4a protease, an enzyme essential for viral replication.[1][4]

The Role of this compound in the Macrocyclic Scaffold of MK-8831

MK-8831's design features a unique spirocyclic-proline motif within a macrocyclic structure.[1] The synthesis of this complex molecule utilizes (S)-2-Amino-8-nonenoic acid as a key building block.[4] The terminal alkene of the amino acid's side chain is crucial for the ring-closing metathesis reaction that forms the macrocycle, a common strategy to improve the potency and pharmacokinetic properties of drug candidates.

Diagram 1: The Crucial Role of this compound in the Synthesis of MK-8831

MK8831_Synthesis cluster_starting_materials Key Starting Materials cluster_synthesis Multi-step Synthesis cluster_macrocyclization Key Macrocyclization Step cluster_final_product Final Active Pharmaceutical Ingredient A (S)-2-Amino-8-nonenoic acid C Peptide Coupling & Intermediate Formation A->C B Other Synthetic Precursors B->C D Ring-Closing Metathesis (utilizing the terminal alkene of this compound) C->D E MK-8831 (HCV NS3/4a Protease Inhibitor) D->E

Caption: Synthetic pathway highlighting the role of this compound.

Contribution to the Pharmacological Profile of MK-8831

The incorporation of the C7 aliphatic chain from this compound into the macrocyclic ring of MK-8831 contributes to the overall lipophilicity and conformational rigidity of the molecule. These features are critical for:

  • Potent Enzyme Inhibition: The specific conformation adopted by the macrocycle allows for high-affinity binding to the active site of the HCV NS3/4a protease.[1][4]

  • Pan-genotypic Activity: MK-8831 demonstrates excellent activity against a broad range of HCV genotypes, including those with resistance-associated variants.[4]

  • Favorable Pharmacokinetics: The molecule exhibits a good pharmacokinetic profile with oral bioavailability in preclinical species.[4]

Exploring the Untapped Potential: Hypothetical Biological Activities of this compound

While its role as a structural component is well-defined, the intrinsic biological activity of this compound remains an open question. Its unique structure as a hybrid of an amino acid and an unsaturated fatty acid allows for the formulation of several plausible hypotheses for its potential biological activities.

Potential as a Modulator of Lipid Metabolism

Medium-chain fatty acids are known to have diverse biological effects, including roles in energy metabolism and signaling. It is conceivable that this compound could be recognized by enzymes involved in fatty acid metabolism and transport.

  • Hypothesis: this compound may act as a substrate or inhibitor for enzymes such as fatty acid synthases, desaturases, or those involved in beta-oxidation. Its amino group could also facilitate unique interactions with these enzymes.

Neuromodulatory and Excitatory Amino Acid Receptor Interactions

Certain non-proteinogenic amino acids and their derivatives are known to interact with excitatory amino acid receptors, such as AMPA and NMDA receptors.[6][7][8]

  • Hypothesis: The α-amino acid moiety of this compound could potentially allow it to bind to glutamate receptors. The long, unsaturated side chain would likely confer a unique pharmacological profile compared to endogenous ligands, potentially acting as an agonist, antagonist, or allosteric modulator.

Antimicrobial Properties

Fatty acids, including unsaturated ones, can exhibit antimicrobial activity by disrupting bacterial cell membranes.

  • Hypothesis: The lipophilic tail of this compound may enable it to intercalate into and disrupt the integrity of microbial cell membranes, leading to bacteriostatic or bactericidal effects.

A Roadmap for Investigation: Proposed Experimental Workflows

To elucidate the potential biological activities of this compound, a systematic and multi-pronged experimental approach is warranted.

In Vitro Screening for Biological Targets

A broad-based in vitro screening campaign would be the initial step to identify potential biological targets.

Diagram 2: In Vitro Screening Cascade for this compound

in_vitro_screening cluster_primary_screens Primary Screens cluster_secondary_assays Secondary & Mechanistic Assays A This compound (racemic and enantiomers) B Enzyme Panels (Lipid Metabolism, Proteases, Kinases) A->B C Receptor Binding Assays (e.g., Glutamate Receptors) A->C D Antimicrobial Susceptibility Testing (MIC/MBC assays) A->D E Enzyme Kinetics (IC50/Ki determination) B->E F Functional Receptor Assays (e.g., Calcium Flux, Electrophysiology) C->F G Mechanism of Action Studies (e.g., Membrane Permeability Assays) D->G

Caption: A tiered approach for in vitro screening and target validation.

Experimental Protocol 1: Broad-Spectrum Enzyme Inhibition Screening

  • Objective: To identify potential enzymatic targets of this compound.

  • Methodology:

    • Synthesize or procure high-purity (S)- and (R)-2-Amino-8-nonenoic acid.

    • Utilize commercially available enzyme inhibition screening panels (e.g., panels for lipid metabolism enzymes, proteases, kinases).

    • Perform initial screens at a single high concentration (e.g., 10 µM) to identify potential hits.

    • For any identified hits, perform dose-response studies to determine IC50 values.

    • Conduct follow-up kinetic studies (e.g., Michaelis-Menten kinetics) to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

  • Rationale: This high-throughput approach allows for an unbiased assessment of the compound's interaction with a wide range of enzymes, providing a foundation for more focused mechanistic studies.

Experimental Protocol 2: Glutamate Receptor Binding and Functional Assays

  • Objective: To assess the interaction of this compound with excitatory amino acid receptors.

  • Methodology:

    • Perform radioligand binding assays using cell membranes expressing different glutamate receptor subtypes (e.g., AMPA, kainate, NMDA).

    • Use known radiolabeled ligands (e.g., [3H]AMPA, [3H]kainate, [3H]CGP 39653) and assess the ability of this compound to displace them.

    • For receptors where binding is observed, conduct functional assays. For example, in cells expressing calcium-permeable AMPA receptors, measure changes in intracellular calcium concentration in response to the compound.

    • Utilize electrophysiological techniques (e.g., patch-clamp) on cultured neurons or oocytes expressing specific receptor subtypes to characterize the compound's effect on ion channel activity.

  • Rationale: This tiered approach first establishes binding to the receptor and then elucidates the functional consequence of that binding, differentiating between agonist, antagonist, or modulatory activity.

Cell-Based Assays and Phenotypic Screening

Cell-based assays can provide insights into the compound's effects in a more complex biological context.

Experimental Protocol 3: Assessment of Effects on Lipid Accumulation in Adipocytes

  • Objective: To determine if this compound influences lipid metabolism in a cellular model.

  • Methodology:

    • Culture pre-adipocyte cell lines (e.g., 3T3-L1) and induce differentiation into mature adipocytes.

    • Treat the mature adipocytes with varying concentrations of this compound.

    • After a defined incubation period, stain the cells with a lipid-specific dye (e.g., Oil Red O or Bodipy).

    • Quantify lipid accumulation by spectrophotometry after dye extraction or by fluorescence microscopy and image analysis.

    • As a follow-up, analyze changes in the expression of key genes involved in lipogenesis and lipolysis using qRT-PCR.

  • Rationale: This assay provides a phenotypic readout of the compound's net effect on cellular lipid content and can guide further mechanistic studies into specific metabolic pathways.

Future Perspectives and Conclusion

This compound stands as a testament to the power of unnatural amino acids in modern drug discovery. Its confirmed role in the potent anti-HCV agent MK-8831 underscores its value as a synthetic building block. However, the potential for this molecule to possess intrinsic biological activity remains an intriguing and underexplored area of research. The hypotheses and experimental workflows outlined in this guide provide a starting point for a comprehensive investigation into its pharmacological properties. The elucidation of any inherent biological activity of this compound could open up new avenues for its application in therapeutic development, beyond its current role as a structural scaffold. The journey to unlock the full potential of this and other unique UAAs is a promising frontier in the quest for novel and more effective medicines.

References

An In-depth Technical Guide to 2-Amino-8-nonenoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-8-nonenoic acid is a non-proteinogenic amino acid characterized by a nine-carbon backbone with a terminal vinyl group. This unique structural motif, combining a chiral α-amino acid with a long-chain unsaturated hydrocarbon, presents intriguing possibilities for its application in medicinal chemistry and drug development. While specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its structure suggests potential roles as a building block for novel peptides, a modulator of protein-protein interactions, and a precursor for targeted drug delivery systems. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, chemical properties, and a forward-looking perspective on its potential applications based on the established roles of similar long-chain and unsaturated amino acids in bioactive compounds.

Introduction: The Emerging Role of Non-Proteinogenic Amino Acids

The 20 canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the expansion of the genetic code to include non-proteinogenic amino acids (npAAs) has emerged as a powerful tool in chemical biology and drug discovery.[1] The incorporation of npAAs into peptides and other molecular scaffolds can confer novel properties, such as enhanced stability, increased potency, and improved pharmacokinetic profiles.[2] These synthetic amino acids offer a vast chemical space for the design of new therapeutics.[]

This compound is one such npAA, distinguished by its nine-carbon chain and a terminal alkene functionality. This structure is reminiscent of long-chain fatty acids, which are known to play crucial roles in various biological processes, including inflammation and cell signaling.[4][5] The presence of the terminal vinyl group also opens avenues for chemical modifications via established synthetic methodologies.

This guide will delve into the known synthesis and properties of this compound and explore its potential in drug discovery by drawing parallels with the functionalities of its constituent chemical features.

Chemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties and synthetic routes is paramount for the effective utilization of any novel chemical entity in a research and development setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H17NO2[6]
Molecular Weight 171.24 g/mol [6]
CAS Number 1222561-61-6[6]
Predicted Boiling Point 302.7±42.0 °C[6]
Predicted Density 1.002±0.06 g/cm3 [6]
Predicted pKa 2.54±0.24[6]
Asymmetric Synthesis

A practical and highly enantioselective synthesis of (S)-2-Amino-8-nonenoic acid has been developed, which is crucial for its application in stereospecific molecular recognition, a cornerstone of modern pharmacology. The synthesis relies on an enzymatic reductive amination process.

Experimental Protocol: Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic acid

This protocol is adapted from a published procedure and is provided for informational purposes.

Step 1: Grignard Reaction for α-Keto Acid Precursor Synthesis

  • React 7-bromohept-1-ene with magnesium to form the corresponding Grignard reagent.

  • Add the Grignard reagent to diethyl oxalate to produce the α-ketocarboxylate substrate.

Step 2: Enzymatic Reductive Amination

  • Utilize a dual-enzyme system of leucine dehydrogenase and glucose dehydrogenase.

  • The α-ketocarboxylate substrate is converted to the corresponding amino acid with high enantioselectivity (>99.9% ee).

  • The understanding of counterion effects on the solubility of the α-keto acid salt is critical for the robustness of this enzymatic step.

Step 3: Boc Protection

  • The crude amino acid is subjected to a Schotten-Baumann reaction to install the tert-butyloxycarbonyl (Boc) protecting group on the amino function.

  • This one-pot process, starting from 7-bromohept-1-ene without isolation of intermediates, yields iso-Boc (S)-2-Amino-8-nonenoic acid in approximately 60% overall yield.

Step 4: Deprotection

  • The Boc group can be removed under acidic conditions to yield the free amino acid. For example, treating a solution of the Boc-protected amino acid in isopropyl acetate with 4 N HCl in dioxane at 0 °C, followed by stirring at ambient temperature, will yield the HCl salt of (S)-2-Amino-8-nonenoic acid.

¹H NMR Data for (S)-2-Amino-8-nonenoic Acid HCl Salt (500 MHz, d₆-DMSO): δ 13.69 (s, br, 1H), 8.64 (s, 3H), 5.79 (m, 1H), 5.00 (m, 1H), 4.94 (m, 1H), 3.8 (m, 1H), 2.01 (m, 2H), 1.78 (m, 2H), 1.42 (m, 1H), 1.34 (m, 2H), 1.28 (m, 3H).

Potential Applications in Drug Discovery and Development

While direct biological activity data for this compound is currently scarce, its unique structure allows for informed speculation on its potential applications. The following sections outline promising research directions.

Incorporation into Peptides for Enhanced Lipophilicity and Modified Biological Activity

The long aliphatic side chain of this compound can significantly increase the lipophilicity of peptides into which it is incorporated. This can have several beneficial effects:

  • Improved Membrane Permeability: Increased lipophilicity can enhance the ability of a peptide to cross cell membranes, a critical factor for targeting intracellular proteins.[1]

  • Modulation of Protein-Protein Interactions: The hydrophobic side chain can participate in interactions with hydrophobic pockets on target proteins, potentially increasing binding affinity and selectivity.

  • Enhanced Stability: The non-natural structure can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[1]

Bioorthogonal Chemistry and Site-Specific Functionalization

The terminal vinyl group of this compound is a versatile chemical handle for bioorthogonal reactions. This allows for the site-specific modification of peptides and proteins containing this amino acid.

Potential Workflow for Site-Specific Peptide Modification:

G cluster_0 Peptide Synthesis cluster_1 Bioorthogonal Reaction cluster_2 Applications Incorporate this compound Incorporate this compound Synthesize Peptide Synthesize Peptide Incorporate this compound->Synthesize Peptide React with Functionalized Molecule React with Functionalized Molecule Synthesize Peptide->React with Functionalized Molecule Drug Conjugation Drug Conjugation React with Functionalized Molecule->Drug Conjugation Imaging Agent Attachment Imaging Agent Attachment React with Functionalized Molecule->Imaging Agent Attachment PEGylation PEGylation React with Functionalized Molecule->PEGylation G This compound-containing Peptide This compound-containing Peptide Inflammatory Signaling Pathway Inflammatory Signaling Pathway This compound-containing Peptide->Inflammatory Signaling Pathway Inhibition? Anti-inflammatory Response Anti-inflammatory Response Inflammatory Signaling Pathway->Anti-inflammatory Response Modulation

References

An In-Depth Technical Guide to 2-Amino-8-nonenoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics has emerged as a transformative strategy.[1][2][3] These novel building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low oral bioavailability, and limited conformational diversity. By moving beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced pharmacological profiles, including improved potency, selectivity, and duration of action. 2-Amino-8-nonenoic acid, a non-proteinogenic amino acid featuring a terminal olefin, represents a versatile scaffold for the design of innovative therapeutics. Its unique structure allows for a range of chemical modifications and applications, from peptide stapling to the introduction of novel functionalities.

This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of this compound, with a focus on empowering researchers and drug development professionals to leverage this unique molecule in their scientific endeavors.

Commercial Availability and Supplier Landscape

This compound is commercially available from a number of specialized chemical suppliers, primarily catering to the research and development market. The compound is most commonly offered as the free amino acid or as its hydrochloride salt, with the (2R)-enantiomer being the more readily accessible chiral form.

SupplierProduct NameCAS NumberNotes
Sigma-AldrichThis compound1222561-61-6Racemic mixture.
Sigma-Aldrich(2R)-2-Amino-8-nonenoic acidNot specifiedEnantiomerically pure form.[4]
AChemBlock(2R)-2-Amino-8-nonenoic acid hydrochlorideNot specifiedHydrochloride salt of the (2R)-enantiomer.

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation.

Structure and Nomenclature:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₇NO₂

  • Molecular Weight: 171.24 g/mol

Predicted Physicochemical Parameters:

PropertyPredicted ValueSource
pKa (acidic) 2.2 - 2.5General amino acid knowledge
pKa (basic) 9.3 - 9.6General amino acid knowledge
LogP ~2.5Computational prediction

Solubility:

Based on its structure, this compound is expected to exhibit limited solubility in water and higher solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The hydrochloride salt form will display significantly improved aqueous solubility.

Spectroscopic Characterization:

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. While a comprehensive public database of spectra for this specific molecule is not available, the expected spectral features are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons of the terminal alkene (typically in the range of 4.9-5.9 ppm), the alpha-proton adjacent to the amino and carboxyl groups (around 3.7 ppm), and a series of methylene protons in the aliphatic chain.[5][6] The exact chemical shifts and coupling constants will be dependent on the solvent and pH.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon (around 170-180 ppm), the two sp² carbons of the alkene (in the range of 114-140 ppm), the alpha-carbon (around 55 ppm), and the sp³ carbons of the aliphatic chain.[8][9]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+H)⁺ at m/z 172.2. Common fragmentation patterns for amino acids include the loss of the carboxylic acid group (-45 Da) and other characteristic cleavages of the aliphatic side chain.[10][11][12]

Synthesis of this compound

The synthesis of enantiomerically pure α-amino acids with functionalized side chains is a well-established field in organic chemistry. While a specific, detailed protocol for this compound is not widely published, a general and robust approach involves the alkylation of a chiral glycine equivalent. The following represents a plausible and adaptable synthetic route.

Workflow for the Asymmetric Synthesis of (R)-2-Amino-8-nonenoic Acid:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification A Chiral Glycine Enolate Equivalent C Alkylated Intermediate A->C Base (e.g., LDA) B 7-Bromo-1-heptene B->C D Hydrolysis C->D Acidic or Basic Conditions F Chromatography / Crystallization D->F E (R)-2-Amino-8-nonenoic Acid F->E

Caption: General workflow for the asymmetric synthesis of (R)-2-Amino-8-nonenoic Acid.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

  • Preparation of the Chiral Glycine Enolate: A suitable chiral glycine equivalent, such as a Schiff base derived from (S)-(-)-2-hydroxy-pinanone and glycine tert-butyl ester, is deprotonated at low temperature (-78 °C) with a strong base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

  • Alkylation: 7-Bromo-1-heptene is added to the enolate solution, and the reaction is allowed to slowly warm to room temperature. The bromide undergoes nucleophilic substitution by the enolate to form the carbon-carbon bond.

  • Hydrolysis and Deprotection: The resulting alkylated intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to cleave the chiral auxiliary and the tert-butyl ester, yielding the crude amino acid hydrochloride.

  • Purification: The final product is purified by recrystallization or ion-exchange chromatography to afford the enantiomerically pure (R)-2-Amino-8-nonenoic acid hydrochloride.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its application in research and drug development. High-performance liquid chromatography (HPLC) is the primary analytical technique for this purpose.

Workflow for Chiral HPLC Analysis:

G A Sample Preparation (Dissolve in Mobile Phase) B Injection onto Chiral HPLC Column A->B C Separation of Enantiomers B->C D Detection (UV or MS) C->D E Data Analysis (Peak Integration and Purity Calculation) D->E

Caption: Workflow for the chiral analysis of this compound.

Detailed Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) is required to resolve the enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are commonly used for amino acid separations.[13][14][15]

  • Mobile Phase: The choice of mobile phase depends on the column and the form of the amino acid.

    • For polysaccharide-based columns in normal phase mode, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be required to improve peak shape.[13]

    • For macrocyclic glycopeptide-based columns, a variety of mobile phases, including reversed-phase (e.g., water/acetonitrile or water/methanol with an acidic modifier) and polar organic modes, can be employed.[15]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized amino acids. For higher sensitivity and selectivity, mass spectrometry (MS) can be used as the detector.

  • Quantification: Enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers.

Applications in Drug Discovery and Development

The unique structural features of this compound open up a range of applications in the design and synthesis of novel therapeutics.

Peptide Stapling and Macrocyclization:

The terminal alkene in the side chain of this compound is an ideal handle for intramolecular cross-linking to create "stapled" or macrocyclic peptides. Ring-closing metathesis (RCM) is a powerful and widely used reaction for this purpose. By incorporating two or more olefin-containing amino acids into a peptide sequence, a covalent bridge can be formed, locking the peptide into a specific conformation. This can lead to:

  • Increased Helicity and Target Affinity: By constraining the peptide's structure, it can be pre-organized for optimal binding to its biological target.

  • Enhanced Proteolytic Stability: The cyclic structure can protect the peptide backbone from degradation by proteases.

  • Improved Cell Permeability: In some cases, macrocyclization can improve the ability of a peptide to cross cell membranes.

Site-Specific Functionalization:

The terminal double bond provides a reactive site for a variety of chemical transformations, allowing for the site-specific introduction of other functional groups, such as:

  • Fluorophores or Biotin: For use in biochemical assays and imaging studies.

  • Drug Conjugates: For targeted drug delivery.

  • PEGylation: To improve the pharmacokinetic properties of the peptide.

Protein Structure and Function Studies:

Incorporation of this compound into proteins can be used to probe structure-function relationships.[16] The alkene can serve as a spectroscopic probe or a site for cross-linking to other proteins or small molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[19] Avoid contact with skin and eyes.[20]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][21]

Conclusion

This compound is a valuable and versatile building block for researchers and drug development professionals. Its commercial availability, coupled with its unique chemical functionality, makes it an attractive tool for the design and synthesis of next-generation peptide and protein therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its successful application in the laboratory. As the field of peptide-based drug discovery continues to evolve, the use of novel unnatural amino acids like this compound will undoubtedly play a crucial role in the development of new and effective medicines.[22]

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-8-nonenoic acid is a non-proteinogenic α-amino acid that has garnered interest in the field of medicinal chemistry, particularly as a building block in the synthesis of complex peptides and histone deacetylase (HDAC) inhibitors.[1][2] Its structure, featuring a terminal double bond, provides a versatile handle for further chemical modifications, such as olefin metathesis. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives in drug development workflows.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for the free amino acid are not widely available in the public domain, we will leverage the published data for its N-Boc protected precursor, N-Boc-(S)-2-amino-8-nonenoic acid, to provide a detailed and predictive analysis for the scientific community.[3]

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

M [M+H]⁺ m/z = 158 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 140 M->F1 - H₂O F2 Loss of COOH [M+H-COOH]⁺ m/z = 113 M->F2 - COOH F3 [F2 - NH₃] m/z = 96 F2->F3 - NH₃

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Peptide Architectures with 2-Amino-8-nonenoic Acid

The field of peptide therapeutics is undergoing a renaissance, driven by the need for molecules that can modulate complex intracellular protein-protein interactions (PPIs).[1][2] A significant challenge in this endeavor is the inherent conformational flexibility and proteolytic susceptibility of linear peptides.[3] To overcome these limitations, chemists have developed innovative strategies to constrain peptide secondary structures, with a particular focus on stabilizing the α-helix, a common recognition motif in PPIs.[1] "Peptide stapling" has emerged as a powerful technique to lock a peptide into its bioactive α-helical conformation, thereby enhancing its target affinity, metabolic stability, and cell permeability.[4][]

This guide provides a comprehensive overview and detailed protocols for the incorporation of the unnatural amino acid This compound (Anv) into synthetic peptides using solid-phase peptide synthesis (SPPS). Anv, with its terminal alkene functionality, is a key building block for all-hydrocarbon peptide stapling via ring-closing metathesis (RCM).[1] These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this technology for the creation of next-generation peptide therapeutics.

The Strategic Advantage of this compound in Peptide Design

The incorporation of Anv into a peptide sequence introduces a reactive handle for subsequent chemical modification. The terminal double bond of the Anv side chain does not interfere with the standard procedures of Fmoc-based SPPS, allowing for its seamless integration into peptide chains. The primary application of Anv is in the formation of an all-hydrocarbon staple, which involves the catalytic cyclization of two alkene-bearing side chains within the peptide.[1] This covalent linkage mimics the stabilizing effect of a salt bridge or hydrogen bond, enforcing an α-helical conformation.

The strategic placement of Anv residues at specific positions (commonly i and i+4 or i and i+7) within a peptide sequence allows for precise control over the geometry of the resulting macrocycle. This, in turn, dictates the overall shape and biological activity of the stapled peptide. Peptides containing Anv can be subjected to RCM to create a stable, conformationally constrained molecule with improved pharmacological properties.[1][4]

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis.[6][7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9] This methodology allows for the use of excess reagents to drive reactions to completion, with easy removal of unreacted materials and byproducts by simple filtration and washing.[10]

The most common strategy employed is Fmoc/tBu chemistry, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups (e.g., tert-butyl) for the permanent protection of reactive amino acid side chains.[11][12] This orthogonal protection scheme ensures that side chains remain protected throughout the synthesis and are only removed during the final cleavage from the resin.[11]

Experimental Workflow for SPPS with this compound

The successful incorporation of this compound into a peptide sequence requires careful consideration of several key parameters, from the choice of resin and protecting groups to the selection of coupling reagents and reaction conditions.

Diagram of the SPPS Workflow for Anv Incorporation

SPPS_Workflow Resin Resin Swelling Loading First Amino Acid Loading Resin->Loading Deprotection1 Fmoc Deprotection Loading->Deprotection1 Washing1 Washing Deprotection1->Washing1 Coupling_Anv Anv Coupling Washing1->Coupling_Anv Washing2 Washing Coupling_Anv->Washing2 Deprotection2 Fmoc Deprotection Washing2->Deprotection2 Washing3 Washing Deprotection2->Washing3 Coupling_AA Standard AA Coupling Washing3->Coupling_AA Washing4 Washing Coupling_AA->Washing4 Repeat Repeat Steps 3-6 Washing4->Repeat Repeat->Deprotection1 Cleavage Cleavage & Global Deprotection Repeat->Cleavage Final Cycle Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Detailed Protocols

PART 1: Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Fmoc-2-Amino-8-nonenoic acidSynthesis GradeCommercially AvailableStore at -20°C.
Rink Amide or Wang Resin100-200 meshStandard SupplierChoice depends on desired C-terminus.
Fmoc-protected amino acidsSynthesis GradeStandard SupplierStandard proteinogenic amino acids.
Dichloromethane (DCM)AnhydrousStandard SupplierFor resin swelling and washing.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SupplierPrimary solvent for SPPS.
PiperidineReagent GradeStandard SupplierFor Fmoc deprotection.
HATUReagent GradeStandard SupplierCoupling reagent.
HOBtReagent GradeStandard SupplierRacemization suppressant.
N,N-Diisopropylethylamine (DIPEA)Reagent GradeStandard SupplierBase for coupling reaction.
Trifluoroacetic acid (TFA)Reagent GradeStandard SupplierFor cleavage and deprotection.
Triisopropylsilane (TIS)Reagent GradeStandard SupplierScavenger for cleavage.
Dithiothreitol (DTT)Reagent GradeStandard SupplierScavenger for cleavage (if Trp is present).
HPLC Grade AcetonitrileHPLC GradeStandard SupplierFor purification.
HPLC Grade WaterHPLC GradeStandard SupplierFor purification.
PART 2: Step-by-Step Synthesis Protocol

1. Resin Preparation and Swelling

  • Place the desired amount of Rink Amide or Wang resin in a reaction vessel.

  • Add anhydrous DCM and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with DMF.

2. First Amino Acid Loading (if using pre-loaded resin, skip to step 3)

  • This step is for loading the first amino acid onto the resin.[13] Standard protocols for the specific resin type should be followed.

3. Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[12]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

4. Coupling of Fmoc-2-Amino-8-nonenoic acid

  • In a separate vial, dissolve 3 equivalents of Fmoc-2-Amino-8-nonenoic acid, 2.9 equivalents of HATU, and 3 equivalents of HOBt in DMF.

  • Add 6 equivalents of DIPEA to the activation mixture and vortex briefly. The solution should change color.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time can be extended.[14][15]

  • To monitor the coupling efficiency, a Kaiser test can be performed.

5. Washing

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents.

6. Subsequent Amino Acid Couplings

  • Repeat steps 3, 4 (using the desired standard Fmoc-amino acid), and 5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

8. Cleavage and Global Deprotection

  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains tryptophan, add 2.5% DTT.[9]

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

9. Peptide Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired peptide and confirm the mass by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Potential Challenges and Troubleshooting

  • Incomplete Coupling: Steric hindrance from the long alkyl chain of Anv can sometimes lead to incomplete coupling.[15] To address this, consider using more powerful coupling reagents like HATU or HCTU, increasing the coupling time, or performing a double coupling.[14][16]

  • Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can occur, especially during the activation step.[17][18] The inclusion of additives like HOBt or OxymaPure can help suppress this side reaction.[15][19]

  • Side Reactions of the Alkene: The terminal alkene of Anv is generally stable to the conditions of Fmoc-SPPS. However, prolonged exposure to strong acids or oxidizing conditions should be avoided. During the final TFA cleavage, the use of scavengers like TIS is crucial to prevent alkylation of sensitive residues like tryptophan and cysteine by carbocations that may be generated.[9][20]

Conclusion: A Gateway to Advanced Peptide Therapeutics

The incorporation of this compound into peptides via solid-phase synthesis is a robust and reliable method for introducing a key functionality for peptide stapling. This technique enables the creation of conformationally constrained peptides with enhanced therapeutic potential.[21][22] By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can confidently synthesize novel stapled peptides for a wide range of applications in drug discovery and chemical biology.

References

2-Amino-8-nonenoic Acid: A Versatile Tool for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Protein Science

The precise, site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. The introduction of non-canonical amino acids (ncAAs) into the genetic code has emerged as a powerful strategy to endow proteins with novel chemical functionalities, enabling a host of applications from the creation of enhanced therapeutics to the intricate study of biological processes. Among the diverse array of ncAAs, those bearing bioorthogonal reactive handles are of particular interest. This guide details the application of 2-Amino-8-nonenoic acid , a unique ncAA possessing a terminal alkene moiety, as a versatile tool for protein engineering. Its aliphatic side chain provides a flexible linker, while the terminal double bond serves as a reactive handle for a variety of bioorthogonal chemical transformations.

This document provides a comprehensive overview of the methodologies for incorporating this compound into proteins of interest and detailed protocols for its subsequent chemical modification. It is intended for researchers and professionals in the fields of protein engineering, drug discovery, and molecular biology who seek to leverage the power of chemical biology to push the boundaries of their research.

Core Principles: The Power of the Terminal Alkene

The utility of this compound in protein engineering stems from the chemical reactivity of its terminal alkene. This functional group is largely absent in native biological systems, rendering it a "bioorthogonal" handle that can be addressed with specific chemical reactions without interfering with the cellular machinery. Two primary classes of bioorthogonal reactions are particularly well-suited for modifying proteins containing this compound: Olefin Metathesis and Tetrazine Ligation .

Olefin Metathesis: Forging New Carbon-Carbon Bonds

Olefin metathesis is a Nobel Prize-winning reaction that allows for the cutting and rearranging of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium.[1] In the context of protein modification, cross-metathesis can be employed to couple a molecule of interest to the terminal alkene of this compound.[2][3] This reaction is highly efficient and proceeds under biocompatible conditions.[2]

olefin_metathesis cluster_reactants Reactants cluster_products Products Protein Protein-NH-CH(R)-CO- R (CH2)6-CH=CH2 (this compound side chain) Intermediate Metathesis Intermediate R->Intermediate + Probe Probe R'-CH=CH2 (Alkene-bearing probe) Catalyst Grubbs' Catalyst (e.g., Grubbs II) Catalyst->Intermediate Catalysis R_prime (CH2)6-CH=CH-R' Intermediate->R_prime Rearrangement Byproduct H2C=CH2 (Ethylene) Intermediate->Byproduct Release Modified_Protein Protein-NH-CH(R')-CO- (Modified Protein)

Caption: Olefin cross-metathesis on a protein containing this compound.

Tetrazine Ligation: A Click Chemistry Approach

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a dienophile is another cornerstone of bioorthogonal chemistry, often referred to as "tetrazine ligation".[4] While strained alkenes are the most reactive partners for tetrazines, terminal alkenes, such as the one in this compound, can also participate in this reaction, particularly in proximity-induced scenarios.[5] This reaction is exceptionally fast and clean, proceeding without the need for a catalyst and forming a stable covalent bond.[4]

tetrazine_ligation cluster_reactants Reactants cluster_products Products Protein Protein-NH-CH(R)-CO- R (CH2)6-CH=CH2 (this compound side chain) Cycloaddition [4+2] Cycloaddition R->Cycloaddition + Tetrazine-Probe Tetrazine_Probe Tetrazine-Probe R_prime (CH2)6-CH-CH2-Dihydropyridazine-Probe Cycloaddition->R_prime Reaction Byproduct N2 Cycloaddition->Byproduct Release Modified_Protein Protein-NH-CH(R')-CO- (Modified Protein)

Caption: Tetrazine ligation with a protein containing this compound.

Part 1: Genetic Incorporation of this compound

The site-specific incorporation of this compound into a protein of interest is achieved through the powerful technique of amber stop codon suppression .[6][7] This method involves repurposing the UAG (amber) stop codon to encode for the unnatural amino acid. This requires two key components: an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes and charges this compound, and a cognate suppressor tRNA that reads the UAG codon.

amber_suppression_workflow cluster_preparation Preparation cluster_expression Expression cluster_purification_verification Purification & Verification Mutagenesis Site-Directed Mutagenesis: Introduce TAG codon into gene of interest Plasmids Co-transform E. coli with: 1. Plasmid for target protein (with TAG) 2. Plasmid for aaRS/tRNA pair Mutagenesis->Plasmids Culture Culture cells in media supplemented with This compound Plasmids->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Purification Purify expressed protein (e.g., via His-tag) Induction->Purification Verification Verify incorporation by Mass Spectrometry Purification->Verification

Caption: Workflow for genetic incorporation of this compound.

Protocol 1.1: Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol outlines the introduction of a TAG codon at the desired site in your gene of interest using a standard PCR-based site-directed mutagenesis kit.

Materials:

  • Plasmid DNA containing your gene of interest

  • Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)

  • Custom-designed mutagenic primers (forward and reverse)

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired TAG mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification: Set up the PCR reaction according to the manufacturer's protocol. A typical reaction mixture is provided in the table below.

  • DpnI Digestion: Following PCR, add 1 µL of DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1 hour to digest the parental, methylated DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Plasmid Purification and Sequencing: Select several colonies, grow overnight cultures, and purify the plasmid DNA. Verify the presence of the TAG mutation by DNA sequencing.

ComponentAmount (per 50 µL reaction)
10x Reaction Buffer5 µL
dsDNA Template10 ng
Forward Primer125 ng
Reverse Primer125 ng
dNTP Mix1 µL
PfuUltra HF DNA Polymerase1 µL
Nuclease-free waterto 50 µL

Table 1: Typical PCR reaction setup for site-directed mutagenesis.

Protocol 1.2: Expression of Protein Containing this compound

This protocol describes the expression of the target protein containing this compound in E. coli. The choice of the aaRS is critical. For an aliphatic ncAA like this compound, an engineered pyrrolysyl-tRNA synthetase (PylRS) is a suitable choice due to its known promiscuity and the ability to engineer its binding pocket to accommodate various substrates.[8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with the TAG codon

  • Plasmid encoding the engineered PylRS/tRNAPyl pair (e.g., pEVOL-PylRS)

  • This compound

  • LB broth and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid for your target protein and the pEVOL-PylRS plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Culture: The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Supplementation with ncAA: Add this compound to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking to enhance proper protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

Part 2: Bioorthogonal Modification of Proteins

Once the protein containing this compound has been expressed and purified, the terminal alkene handle can be used for a variety of downstream applications through bioorthogonal chemistry.

Protocol 2.1: Protein Modification via Olefin Cross-Metathesis

This protocol details the modification of a protein containing this compound with an alkene-bearing probe using a water-soluble Grubbs' catalyst.

Materials:

  • Purified protein containing this compound in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkene-bearing probe (e.g., a fluorescent dye with a terminal alkene)

  • Water-soluble Grubbs' catalyst (e.g., AquaMet)

  • Reaction buffer (e.g., PBS, pH 7.4, degassed)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a solution of the purified protein at a concentration of 10-50 µM in the degassed reaction buffer.

  • Addition of Probe: Add the alkene-bearing probe to the protein solution at a 10-50 fold molar excess.

  • Initiation of Metathesis: Add the Grubbs' catalyst to a final concentration of 100-500 µM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Quenching: Quench the reaction by adding a small molecule scavenger for the catalyst, such as β-mercaptoethanol.

  • Purification: Remove the excess probe and catalyst by size-exclusion chromatography (e.g., using a desalting column) or dialysis.

ParameterRecommended RangeNotes
Protein Concentration10-50 µMHigher concentrations can improve reaction efficiency.
Probe:Protein Ratio10-50 fold excessA higher excess can drive the reaction to completion.
Catalyst Concentration100-500 µMOptimize for your specific protein and probe.
Reaction Time1-4 hoursMonitor reaction progress by SDS-PAGE or mass spectrometry.
TemperatureRoom TemperatureHigher temperatures may denature the protein.

Table 2: Recommended reaction conditions for olefin cross-metathesis on proteins.

Protocol 2.2: Protein Labeling via Tetrazine Ligation

This protocol describes the labeling of a protein containing this compound with a tetrazine-conjugated probe.

Materials:

  • Purified protein containing this compound in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized probe (e.g., a tetrazine-biotin conjugate)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Prepare a solution of the purified protein at a concentration of 10-50 µM in the reaction buffer.

  • Addition of Probe: Add the tetrazine-functionalized probe to the protein solution at a 5-20 fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is often rapid.

  • Purification: Remove the excess, unreacted probe by size-exclusion chromatography or dialysis.

Part 3: Characterization of Modified Proteins

The successful incorporation of this compound and its subsequent modification must be confirmed by analytical techniques, with mass spectrometry being the gold standard.

Mass Spectrometry Analysis

Intact Protein Analysis:

  • Expected Mass Shift: The incorporation of this compound in place of a canonical amino acid will result in a predictable mass change in the intact protein. This can be detected by ESI-MS.

  • Modification Analysis: The subsequent modification of the protein via olefin metathesis or tetrazine ligation will lead to an additional mass shift corresponding to the mass of the conjugated probe.

Peptide Mapping by LC-MS/MS:

  • Digestion: The protein is digested with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Identification of Modified Peptide: The peptide containing this compound will have a unique mass. Fragmentation of this peptide (MS/MS) will confirm the identity of the amino acid and pinpoint the exact site of modification. The fragmentation pattern will show characteristic b- and y-ions, with the mass of the modified residue incorporated into the fragment ions.[9][10]

Modification StageExpected Mass Change (Da)
Incorporation of this compound vs. Alanine (Ala)+84.11
Incorporation of this compound vs. Lysine (Lys)+27.04
Olefin Metathesis with a probe (mass = P)+ P - 28.03 (mass of ethylene)
Tetrazine Ligation with a probe (mass = T)+ T - 28.02 (mass of N2)

Table 3: Expected mass shifts for the incorporation and modification of this compound.

Conclusion and Future Perspectives

This compound represents a powerful and versatile addition to the protein engineer's toolkit. Its simple, aliphatic structure and bioorthogonal terminal alkene handle open up a wide range of possibilities for protein modification, including the attachment of small molecules, polymers, and other biomolecules. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this unique unnatural amino acid in their own systems. As our ability to engineer the cellular machinery for protein synthesis continues to advance, the applications of this compound and other ncAAs are poised to expand even further, driving innovation in medicine, materials science, and fundamental biological research.

References

Application Notes & Protocols: A Strategic Guide to the Genetic Incorporation of 2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the site-specific incorporation of the non-canonical amino acid (ncAA) 2-Amino-8-nonenoic acid (Anoc) into proteins. The terminal alkene moiety of Anoc serves as a versatile chemical handle for bioorthogonal reactions, enabling advanced protein engineering applications such as site-specific labeling, protein-protein conjugation, and the development of novel biotherapeutics.

While a dedicated, pre-existing orthogonal translation system for Anoc is not yet widely reported, this guide outlines a robust and field-proven strategy for developing the necessary tools. We will detail the principles and a systematic workflow for the directed evolution of an aminoacyl-tRNA synthetase (aaRS) specific for Anoc and provide a general protocol for its subsequent use in protein expression in Escherichia coli.

Part 1: The Strategic Imperative for Anoc Incorporation

The ability to install chemically unique functional groups into proteins at specific sites has revolutionized protein science.[1] The terminal alkene of this compound is particularly valuable as it can participate in powerful and specific chemical reactions, such as photo-click chemistry or olefin metathesis, directly within a complex biological environment. This opens avenues for:

  • Advanced Bioconjugation: Precise attachment of fluorophores, drugs, or other molecular probes.

  • Novel Biomaterials: Creating cross-linked protein hydrogels or other materials with unique properties.

  • Enhanced Therapeutics: Engineering proteins with improved stability, novel functionalities, or targeted drug-delivery capabilities.

The cornerstone of this technology is the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair .[2][3] This pair functions independently of the host cell's endogenous translational machinery.[1] The orthogonal aaRS is engineered to exclusively charge the orthogonal tRNA with the desired ncAA (in this case, Anoc), and this tRNA is engineered to recognize a reassigned codon, typically the amber stop codon (UAG), thereby directing the site-specific incorporation of Anoc during protein synthesis.[4][5]

Part 2: Development of an Orthogonal System for this compound

The primary challenge in incorporating a new ncAA is engineering an aaRS that is highly specific for the target ncAA and does not recognize any of the 20 canonical amino acids. This is achieved through a process of directed evolution.[6][7][8]

Foundational Components: Choosing an Orthogonal Scaffold

The most successful scaffolds for evolving new aaRS specificities are derived from archaea, as they are naturally orthogonal to the translational machinery of E. coli.[1] Two excellent starting points are:

  • The Methanocaldococcus jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS)/tRNATyrCUA pair: This is a widely used and well-characterized system.[3][9]

  • The Methanosarcina mazei Pyrrolysyl-tRNA Synthetase (PylRS)/tRNAPylCUA pair: The PylRS active site is known to be more "promiscuous" or adaptable, making it an excellent candidate for evolving specificity for a wide range of ncAAs.[4][10]

For Anoc, the PylRS system may offer a higher probability of success due to the larger and more accommodating nature of its active site.

Directed Evolution Workflow: Engineering Anoc-Specific Synthetase

The core of the development process is to create a large library of aaRS mutants and then apply a stringent selection process to identify variants that can efficiently and specifically use Anoc.[11]

Step 1: aaRS Library Construction

A library of mutant PylRS (or MjTyrRS) is generated by randomizing the residues in the amino acid binding pocket. Typically, 5-7 key residues that line the active site are targeted for site-saturation mutagenesis (e.g., using NNK codons) to create a library with a diversity of >109 variants.

Step 2: Dual Positive and Negative Selection

A robust selection strategy is critical for isolating highly specific aaRS variants. This is typically accomplished using a two-plasmid system in E. coli.

  • Positive Selection: This step selects for any aaRS variant that can charge the orthogonal tRNA with an amino acid in response to an amber codon, leading to cell survival. A common reporter is the chloramphenicol acetyltransferase (CAT) gene, which contains a permissive amber codon. Cells will only survive on chloramphenicol plates if the aaRS is active (charges either Anoc or a natural amino acid).[11][12]

  • Negative Selection: This step eliminates aaRS variants that recognize and charge any of the 20 canonical amino acids. A toxic gene, such as the ribonuclease barnase, containing several amber codons is used as a counter-selection marker.[10][12] In the absence of Anoc, cells expressing a non-specific aaRS will incorporate a natural amino acid, produce the toxic barnase, and die. Only cells with aaRS variants that are inactive towards natural amino acids will survive.

This dual-selection process is iterated for 3-5 rounds with increasing stringency to enrich for synthetases that are highly active with Anoc and inactive with endogenous amino acids.

Directed_Evolution_Workflow cluster_0 Step 1: Library Creation cluster_1 Step 2: Iterative Selection in E. coli PylRS Wild-Type PylRS Gene Library PylRS Mutant Library (>10^9 Variants) PylRS->Library Site-Saturation Mutagenesis Positive_Selection Positive Selection + Anoc + Chloramphenicol Library->Positive_Selection Transform Library Enriched_Pool Enriched Pool of Active Synthetases Positive_Selection->Enriched_Pool Negative_Selection Negative Selection - Anoc (Barnase Expression) Negative_Selection->Positive_Selection Iterate 3-5x (Increasing Stringency) Final_Clone Specific AnocRS Clone Negative_Selection->Final_Clone Isolate & Validate Enriched_Pool->Negative_Selection

Caption: Workflow for the directed evolution of an Anoc-specific Aminoacyl-tRNA Synthetase (AnocRS).

Part 3: Protocol for Protein Expression with Anoc Incorporation

Once a specific Anoc-tRNA synthetase (AnocRS) has been identified and validated, it can be used for the routine expression of proteins containing Anoc. This requires a two-plasmid system co-transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

Required Plasmids
PlasmidKey FeaturesAntibiotic Resistance
pEVOL/pULTRA Encodes the evolved AnocRS and the orthogonal tRNAPylCUA.Spectinomycin or Kanamycin[6]
pBAD/pET Encodes the target gene of interest (GOI) with a C-terminal His-tag and an in-frame amber (TAG) codon at the desired incorporation site.Ampicillin or others

Experimental Workflow

Expression_Workflow Start Co-transform E. coli with pEVOL-AnocRS and pET-GOI(TAG) Culture Inoculate starter culture in LB (with antibiotics) Start->Culture ScaleUp Scale up to 2xYT media (with antibiotics) Culture->ScaleUp Grow Grow at 37°C to OD600 ~0.6-0.8 ScaleUp->Grow Supplement Add 1 mM Anoc and cool to 20°C Grow->Supplement Induce Induce expression with Arabinose (for pEVOL) and IPTG (for pET) Supplement->Induce Express Express overnight (16-18h) at 20°C Induce->Express Harvest Harvest cells by centrifugation Express->Harvest Purify Lyse cells and purify protein via Ni-NTA chromatography Harvest->Purify Validate Validate incorporation by SDS-PAGE and Mass Spectrometry Purify->Validate

Caption: General experimental workflow for expressing a protein containing this compound.

Detailed Protocol
  • Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with the pEVOL-AnocRS plasmid and the pET-GOI(TAG) plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of Luria Broth (LB) containing both antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of 2xYT media (see table below) containing both antibiotics with the overnight starter culture.

  • Growth and Induction: a. Grow the culture at 37°C with vigorous shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6–0.8. b. Add this compound to a final concentration of 1 mM. c. Reduce the incubator temperature to 20°C and allow the culture to equilibrate for 20 minutes. d. Induce the expression of the orthogonal system components with 0.02% (w/v) L-arabinose (for the pEVOL plasmid). e. Simultaneously, induce the expression of the target protein with 0.5 mM IPTG (for the pET plasmid).

  • Protein Expression: Continue to incubate the culture for 16–18 hours at 20°C with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Purification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL lysozyme, and protease inhibitors). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. d. Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.

2xYT Media Recipe (per Liter)
Tryptone16 g
Yeast Extract10 g
NaCl5 g
Dissolve in dH2O and autoclave.

Part 4: Validation of Anoc Incorporation

It is essential to confirm that the target protein contains Anoc at the specified site.

  • SDS-PAGE Analysis: Successful incorporation of the ncAA will suppress the amber stop codon, resulting in the production of full-length protein. A control expression performed in the absence of Anoc should show little to no full-length protein, confirming that suppression is dependent on the ncAA.

  • Mass Spectrometry (MS): The most definitive validation is achieved through mass spectrometry.[13] Electrospray ionization mass spectrometry (ESI-MS) of the intact protein or analysis of tryptic digests by LC-MS/MS can confirm the precise mass of the incorporated amino acid, verifying that it corresponds to Anoc.[14][15]

References

Unlocking Precision in Protein Engineering: A Guide to Site-Specific Modification with 2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the site-specific incorporation of the unnatural amino acid (UAA) 2-Amino-8-nonenoic acid (Anv) into proteins and its subsequent bioorthogonal modification. We will delve into the strategic advantages of Anv, the methodologies for its genetic encoding, and its application in creating precisely functionalized protein conjugates.

Introduction: The Power of a Terminal Alkene Handle

Site-specific protein modification has become an indispensable tool in basic research and therapeutic development.[1][2] The ability to introduce novel chemical functionalities at precise locations within a protein allows for the creation of antibody-drug conjugates (ADCs), the attachment of imaging agents, and the stabilization of protein structures.[1] Unnatural amino acids (UAAs) offer a powerful avenue for achieving this precision, expanding the chemical repertoire beyond the 20 canonical amino acids.[2]

This compound (Anv), with its terminal alkene moiety, provides a versatile and bioorthogonal handle for subsequent chemical ligation.[3] The terminal double bond is chemically inert within the cellular environment but can be selectively targeted by reactions such as the thiol-ene "click" chemistry, allowing for efficient and specific conjugation under mild, biocompatible conditions.[3][4]

Key Advantages of this compound:

  • Bioorthogonality: The terminal alkene is a non-native functional group in most biological systems, ensuring that subsequent chemical modifications are highly specific to the incorporated UAA.[3]

  • "Click" Chemistry Compatibility: The alkene readily participates in the highly efficient and specific thiol-ene reaction, a type of "click" chemistry that proceeds rapidly under physiological conditions.[3][4]

  • Versatility: The thioether linkage formed through the thiol-ene reaction is stable across a wide range of pH and chemical environments.[3]

  • Strategic Placement: Genetic code expansion techniques allow for the precise placement of Anv at any desired position within the protein sequence.

Workflow Overview: From Gene to Modified Protein

The overall process for site-specific protein modification using Anv involves two key stages: the incorporation of the UAA into the target protein and the subsequent bioorthogonal conjugation.

Workflow cluster_0 Part 1: UAA Incorporation cluster_1 Part 2: Bioorthogonal Conjugation Plasmid_Engineering Plasmid Engineering (Introduce Amber Codon) Transformation Transformation into E. coli Strain Plasmid_Engineering->Transformation Expression Protein Expression (with Anv) Transformation->Expression Purification_1 Protein Purification Expression->Purification_1 Thiol_Ene_Reaction Thiol-Ene Reaction Purification_1->Thiol_Ene_Reaction Anv-containing Protein Purification_2 Purification of Conjugate Thiol_Ene_Reaction->Purification_2 Analysis Characterization Purification_2->Analysis

Caption: Overall workflow for site-specific protein modification using this compound.

Part 1: Site-Specific Incorporation of this compound via Amber Codon Suppression

The most common and robust method for site-specifically incorporating UAAs into proteins in E. coli is through the suppression of an amber stop codon (UAG).[1][5][6] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize the amber codon and insert the desired UAA instead of terminating translation.[1][7]

The Orthogonal System: A Tale of Two Molecules

The success of amber suppression hinges on the orthogonality of the aaRS/tRNA pair. This means that the engineered synthetase specifically charges its cognate tRNA with the UAA (Anv in this case) and does not recognize any endogenous tRNAs. Conversely, the engineered tRNA is not a substrate for any of the host cell's native synthetases.[8] The most widely used orthogonal pairs are derived from the tyrosyl-tRNA synthetase/tRNA pair of Methanocaldococcus jannaschii.[7][9]

Amber_Suppression cluster_0 Cellular Machinery cluster_1 Orthogonal System Ribosome Ribosome Protein Protein with Anv Ribosome->Protein incorporates Anv mRNA mRNA with UAG codon mRNA->Ribosome RF1 Release Factor 1 (RF1) RF1->Ribosome competes aaRS Orthogonal aaRS tRNA Orthogonal tRNA(CUA) aaRS->tRNA charges tRNA->Ribosome delivers Anv Anv This compound (Anv) Anv->aaRS

Caption: Mechanism of amber codon suppression for UAA incorporation.

Protocol: Incorporation of this compound

This protocol outlines the steps for expressing a target protein containing Anv in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired modification site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for Anv (e.g., pEVOL-Anv).

  • (S)-2-amino-8-nonenoic acid hydrochloride

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics (e.g., carbenicillin, chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Buffers for protein purification (e.g., lysis buffer, wash buffer, elution buffer)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)[10]

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-Anv plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add (S)-2-amino-8-nonenoic acid hydrochloride to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at 30°C for 16-18 hours with shaking. Expert Insight: Lowering the expression temperature can improve protein folding and increase the yield of soluble protein.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.[11]

  • Clarification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification: Purify the Anv-containing protein from the clarified lysate using affinity chromatography according to the manufacturer's protocol.[10][11][12]

Validation of Incorporation

Successful incorporation of Anv can be confirmed by mass spectrometry. The mass of the purified protein will be higher than the wild-type protein, corresponding to the mass of Anv minus the mass of the amino acid it replaced.

Amino Acid Monoisotopic Mass (Da)
Tyrosine (Tyr)181.0739
This compound (Anv)171.1259
Mass Difference (Anv for Tyr) -9.948

Part 2: Bioorthogonal Modification via Thiol-Ene "Click" Chemistry

The terminal alkene of the incorporated Anv serves as a handle for the highly efficient and specific thiol-ene reaction.[3] This photoinitiated radical reaction forms a stable thioether bond between the protein and a thiol-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or a polymer).[3][13][14]

The Thiol-Ene Reaction: A Light-Triggered Conjugation

The thiol-ene reaction proceeds via a radical-mediated mechanism. A photoinitiator, upon exposure to UV light, generates a thiyl radical from the thiol-containing molecule. This radical then adds across the double bond of the alkene on the Anv side chain. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the final thioether product.[3]

Thiol_Ene Protein_Anv Protein with Anv (Alkene) Conjugate Protein Conjugate (Thioether Linkage) Protein_Anv->Conjugate forms Thiol_Molecule Thiol-containing Molecule (e.g., Drug, Dye) Thiol_Radical Thiyl Radical Thiol_Molecule->Thiol_Radical Photoinitiator Photoinitiator Radical_Initiation Radical Initiation Photoinitiator->Radical_Initiation activates UV_Light UV Light (365 nm) UV_Light->Photoinitiator Radical_Initiation->Thiol_Radical generates Thiol_Radical->Protein_Anv reacts with

Caption: Mechanism of the photoinitiated thiol-ene reaction.

Protocol: Thiol-Ene Bioconjugation

This protocol describes the general procedure for labeling a protein containing Anv with a thiol-containing molecule.

Materials:

  • Purified protein containing Anv (in a suitable buffer, e.g., PBS pH 7.4)

  • Thiol-containing molecule of interest (e.g., thiol-modified fluorescent dye)

  • Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

  • UV lamp (365 nm)

  • Degassing equipment (optional, but recommended)[15]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified Anv-containing protein (final concentration 10-100 µM) and the thiol-containing molecule (10-50 fold molar excess).

  • Add Photoinitiator: Add the photoinitiator to a final concentration of 1-5 mM. Expert Insight: The concentration of the photoinitiator may need to be optimized for different proteins and thiol reagents to maximize conjugation efficiency while minimizing potential photodamage to the protein.[13]

  • Degassing (Optional): To minimize quenching of the radical reaction by oxygen, the reaction mixture can be degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[15]

  • UV Irradiation: Expose the reaction mixture to UV light (365 nm) for 5-30 minutes at room temperature. The optimal irradiation time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by the addition of a radical scavenger, such as β-mercaptoethanol.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

Validation of Conjugation

The success of the thiol-ene conjugation can be assessed by several methods:

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized by SDS-PAGE. If a fluorescent dye was used, the gel can be imaged to confirm labeling.

  • Mass Spectrometry: The mass of the protein-conjugate can be accurately determined by mass spectrometry, confirming the addition of the thiol-containing molecule.[16][17][18][19]

  • UV-Vis Spectroscopy: If the conjugated molecule has a characteristic absorbance spectrum, the labeling efficiency can be quantified.

Parameter Typical Range Notes
Protein Concentration 10 - 100 µMHigher concentrations can improve reaction kinetics.
Thiol Reagent Excess 10 - 50 foldA higher excess can drive the reaction to completion.
Photoinitiator (LAP) Conc. 1 - 5 mMOptimize to balance efficiency and potential protein damage.[13]
UV Irradiation Time 5 - 30 minDependent on lamp intensity and reaction scale.
pH 7.0 - 8.0The thiol-ene reaction is generally tolerant of a range of pH values.

Troubleshooting

Problem Possible Cause Solution
Low protein expression Poor amber suppression efficiencyOptimize codon context around the UAG codon.[20] Use an E. coli strain with a deleted release factor 1 (RF1).[1]
Toxicity of the UAALower the concentration of Anv in the growth medium.
No protein expression Incorrect plasmid constructionVerify the sequence of the expression plasmid.
Low conjugation efficiency Inefficient thiol-ene reactionDegas the reaction mixture to remove oxygen.[15] Optimize the concentration of the photoinitiator and UV exposure time.
Inactive thiol reagentUse a fresh stock of the thiol-containing molecule.
Protein precipitation Protein instability under UVDecrease UV exposure time or intensity. Add a stabilizing agent to the reaction buffer.

Conclusion

The site-specific incorporation of this compound provides a robust and versatile platform for the precise engineering of proteins. The combination of genetic code expansion and bioorthogonal thiol-ene chemistry empowers researchers to create novel protein conjugates with tailored functionalities for a wide range of applications in research, diagnostics, and therapeutics. This guide provides a solid foundation and detailed protocols to facilitate the successful implementation of this powerful technology.

References

Unlocking Novel Bioconjugates: Click Chemistry Applications of 2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Biologist's Toolkit with a Versatile Unnatural Amino Acid

In the dynamic landscape of drug discovery and chemical biology, the ability to forge precise and stable connections between molecules is paramount. Unnatural amino acids (UAAs) have emerged as indispensable tools, offering a vast expansion of the chemical functionalities that can be incorporated into peptides and proteins.[1][2] This allows for the creation of novel therapeutic agents and biological probes with enhanced stability, tailored activity, and unique functionalities.[3] Among the diverse array of available UAAs, 2-Amino-8-nonenoic acid stands out as a particularly versatile building block due to the presence of a terminal alkene in its side chain. This functional group serves as a convenient handle for a variety of bioorthogonal "click chemistry" reactions, enabling the site-specific modification of peptides and proteins with unprecedented control.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in three powerful click chemistry platforms: Thiol-Ene Click Chemistry, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed for researchers, scientists, and drug development professionals seeking to harness the potential of this unique UAA for the creation of innovative bioconjugates.

The Strategic Advantage of this compound

The nine-carbon backbone of this compound provides a flexible linker, distancing the reactive terminal alkene from the peptide backbone. This spatial separation minimizes potential steric hindrance and allows for efficient participation in conjugation reactions. The terminal alkene itself is a versatile functional group that can either be utilized directly in reactions such as the thiol-ene click reaction or be readily converted into other key functional groups like alkynes or azides for participation in cycloaddition reactions.

Application 1: Thiol-Ene Click Chemistry - Direct Functionalization of the Terminal Alkene

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage.[4] This reaction is highly efficient, proceeds under mild conditions, and is bioorthogonal, making it an excellent choice for modifying peptides and proteins containing this compound.[5][6]

Workflow for Thiol-Ene Modification of a this compound-Containing Peptide

Thiol_Ene_Workflow Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate this compound) Deprotection Side-Chain Deprotection Peptide_Synthesis->Deprotection Cleavage from resin Thiol_Ene_Reaction Thiol-Ene Click Reaction (Peptide-alkene + Thiol-molecule + Photoinitiator + UV light) Deprotection->Thiol_Ene_Reaction Purification Purification (RP-HPLC) Thiol_Ene_Reaction->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Thiol-Ene Click Chemistry.

Detailed Protocol: Thiol-Ene Modification of a Peptide Containing this compound

Materials:

  • Peptide containing this compound (lyophilized powder)

  • Thiol-containing molecule of interest (e.g., a fluorescent dye, biotin, or drug molecule with a thiol linker)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Degassed reaction buffer (e.g., 50 mM Tris, pH 7.5, containing 50% acetonitrile)

  • UV lamp (365 nm)

  • Reaction vial

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide containing this compound in the degassed reaction buffer to a final concentration of 1 mM.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the thiol-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

    • Prepare a 100 mM stock solution of DMPA in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vial, add the peptide solution.

    • Add the thiol-containing molecule to the reaction mixture to a final concentration of 5-10 mM (5-10 equivalents).

    • Add the DMPA photoinitiator to a final concentration of 5 mM.

  • Reaction Initiation and Progression:

    • Gently mix the reaction components.

    • Irradiate the reaction mixture with a 365 nm UV lamp at room temperature. The reaction time will vary depending on the specific reactants but is typically complete within 30-60 minutes.

    • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the modified peptide from excess reagents using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the final product by mass spectrometry.

Causality Behind Experimental Choices:

  • Degassed Buffer: The thiol-ene reaction is a radical-based mechanism. Oxygen can quench the radical intermediates, thus inhibiting the reaction. Degassing the buffer is crucial for achieving high reaction efficiency.

  • Excess Thiol: Using a stoichiometric excess of the thiol-containing molecule drives the reaction to completion.

  • Photoinitiator: DMPA is a commonly used photoinitiator that generates radicals upon UV irradiation, initiating the thiol-ene reaction.

Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly robust and widely used click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[7][8] To utilize this chemistry with this compound, the terminal alkene must first be converted to a terminal alkyne.

Part A: Conversion of the Terminal Alkene to a Terminal Alkyne

This conversion is a two-step process involving bromination of the alkene followed by a double dehydrobromination.[2]

Alkene_to_Alkyne Alkene R-CH=CH2 Dibromide R-CH(Br)-CH2(Br) Alkene->Dibromide Br2, CCl4 Alkyne R-C≡CH Dibromide->Alkyne 1. NaNH2, NH3 (l) 2. H2O

Caption: Conversion of a terminal alkene to a terminal alkyne.

Materials:

  • N-protected this compound (e.g., Fmoc-2-Amino-8-nonenoic acid-OH)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Bromination:

    • Dissolve the N-protected this compound in CCl₄ in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of bromine in CCl₄ dropwise with stirring until a faint orange color persists.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the dibrominated intermediate.

  • Dehydrobromination:

    • Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.

    • Condense liquid ammonia into the flask at -78°C.

    • Carefully add sodium amide in small portions with stirring.

    • Add a solution of the dibrominated intermediate in anhydrous diethyl ether dropwise to the sodium amide/liquid ammonia suspension.

    • Stir the reaction mixture at -78°C for 3 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the ammonia to evaporate.

    • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting N-protected 2-Amino-9-decynoic acid by column chromatography.

Part B: CuAAC Protocol with the Alkyne-Functionalized Amino Acid

Once the alkyne-functionalized amino acid is incorporated into a peptide, it can be readily conjugated to an azide-containing molecule.[9]

CuAAC_Workflow Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate Alkyne-AA) Deprotection Side-Chain Deprotection Peptide_Synthesis->Deprotection Cleavage from resin CuAAC_Reaction CuAAC Reaction (Peptide-alkyne + Azide-molecule + CuSO4 + Sodium Ascorbate + Ligand) Deprotection->CuAAC_Reaction Purification Purification (RP-HPLC) CuAAC_Reaction->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for CuAAC.

Materials:

  • Peptide containing the alkyne-functionalized amino acid (lyophilized powder)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the peptide in the reaction buffer.

    • Prepare a 100 mM stock solution of the azide-containing molecule in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vial, combine the peptide solution and the azide-containing molecule (typically 1.5-5 equivalents).

    • Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.

    • Add the catalyst premix to the peptide/azide mixture to a final copper concentration of 1-2 mM.

  • Reaction Initiation and Progression:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification and Analysis:

    • Purify the conjugated peptide by RP-HPLC.

    • Confirm the product by mass spectrometry.

Quantitative Data Summary:

ParameterValue
Peptide Concentration1 mM
Azide-Molecule Excess1.5-5 equivalents
Copper(II) Sulfate1-2 mM
Sodium Ascorbate5-10 mM
THPTA Ligand2-4 mM
Reaction Time1-4 hours
TemperatureRoom Temperature

Application 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide.[10][11] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.[12] For this application, the terminal alkene of this compound needs to be converted to an azide.

Part A: Conversion of the Terminal Alkene to a Terminal Azide

An anti-Markovnikov hydroazidation of the terminal alkene can be achieved using a photochemical method with an iron catalyst.[2]

Alkene_to_Azide Alkene R-CH=CH2 Azide R-CH2-CH2-N3 Alkene->Azide NaN3, FeCl3·6H2O, Blue Light

Caption: Anti-Markovnikov hydroazidation of a terminal alkene.

Materials:

  • N-protected this compound

  • Sodium azide (NaN₃)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Acetonitrile (MeCN)

  • Water

  • Blue LED light source

  • Reaction vessel (e.g., a borosilicate vial)

Procedure:

  • Reaction Setup:

    • In the reaction vessel, dissolve the N-protected this compound (1 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

    • Add sodium azide (1.5 equivalents) and iron(III) chloride hexahydrate (0.1 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-protected 2-Amino-9-azidononanoic acid by column chromatography.

Part B: SPAAC Protocol with the Azide-Functionalized Amino Acid

After incorporating the azide-functionalized amino acid into a peptide, it can be reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

SPAAC_Workflow Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate Azide-AA) Deprotection Side-Chain Deprotection Peptide_Synthesis->Deprotection Cleavage from resin SPAAC_Reaction SPAAC Reaction (Peptide-azide + DBCO-molecule) Deprotection->SPAAC_Reaction Purification Purification (RP-HPLC) SPAAC_Reaction->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for SPAAC.

Materials:

  • Peptide containing the azide-functionalized amino acid (lyophilized powder)

  • DBCO-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1 mM.

    • Prepare a 10 mM stock solution of the DBCO-containing molecule in DMSO.

  • Reaction Setup:

    • In a reaction vial, add the peptide solution.

    • Add the DBCO-containing molecule to the reaction mixture to a final concentration of 1.5-3 mM (1.5-3 equivalents).

  • Reaction:

    • Gently mix the components and incubate at room temperature or 37°C. The reaction is typically complete within 1-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification and Analysis:

    • Purify the conjugated peptide by RP-HPLC.

    • Confirm the product by mass spectrometry.

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of peptides and proteins. Its terminal alkene handle provides a gateway to a variety of high-efficiency click chemistry reactions. By following the detailed protocols provided in this guide, researchers can confidently employ Thiol-Ene, CuAAC, and SPAAC chemistries to construct novel bioconjugates for a wide range of applications in drug discovery, diagnostics, and fundamental biological research. The ability to precisely engineer the structure and function of biomolecules at the molecular level opens up exciting new avenues for scientific exploration and the development of next-generation therapeutics.

References

"2-Amino-8-nonenoic acid" in cell-free protein synthesis systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Site-Specific Incorporation of 2-Amino-8-nonenoic Acid into Novel Biologics Using Cell-Free Protein Synthesis Systems

Abstract

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the creation of novel biologics with enhanced or unique functionalities.[1][2] This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of this compound (Anc), an alkene-bearing ncAA, into target proteins using E. coli-based cell-free protein synthesis (CFPS) systems. The terminal alkene moiety of Anc serves as a versatile bioorthogonal handle for post-translational modification via click chemistry, such as the thiol-ene reaction.[3] The open nature of CFPS platforms provides an ideal environment for this process, allowing for direct control over reaction components and bypassing the constraints of cellular viability.[4][5] This document details the principles of genetic code expansion, the complete experimental workflow from reaction setup to verification, and a protocol for downstream bioconjugation, providing researchers and drug development professionals with the tools to harness this powerful technology.

Introduction: The Synergy of CFPS and Genetic Code Expansion

Proteins are the workhorses of biology, performing a vast array of functions from catalysis to cellular structure.[6][7] Their function is dictated by their three-dimensional shape, which is in turn determined by the linear sequence of 20 canonical amino acids.[8] Genetic code expansion technology breaks this natural limitation by reassigning a codon, typically a stop codon like UAG (amber), to a specific ncAA.[2][4] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair (aaRS/tRNA), which functions independently of the host cell's endogenous machinery.[9][10]

Cell-free protein synthesis (CFPS) has emerged as a robust platform for expressing complex proteins and is particularly well-suited for ncAA incorporation.[11][12] Key advantages include:

  • Open System: Direct addition of ncAAs, orthogonal pairs, and other components to the reaction mixture without concern for cell wall transport.[4]

  • Toxicity Tolerance: Production of proteins that may be toxic to living cells is feasible.[5]

  • High-Throughput Capability: The system is easily adaptable for screening multiple proteins or ncAAs in parallel formats.[13]

  • Purity: The resulting protein is synthesized in a simpler milieu compared to whole-cell lysates, often simplifying downstream purification.

This guide focuses on this compound (Anc), a non-canonical amino acid featuring a terminal alkene group.[14] This functional group is a powerful tool for protein modification, enabling covalent linkage to other molecules (e.g., fluorophores, polymers, or small molecule drugs) through highly efficient and specific bioorthogonal reactions like thiol-ene "click" chemistry.[3]

Principle of Orthogonal Translation for Anc Incorporation

The site-specific incorporation of Anc relies on the amber stop codon (UAG) suppression methodology. A plasmid encoding the target protein is engineered to contain a UAG codon at the desired incorporation site. The CFPS reaction is supplemented with Anc, an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) specific for Anc, and its cognate orthogonal tRNA, which has an anticodon (CUA) that recognizes the UAG codon.

The process unfolds as follows:

  • The engineered aaRS specifically recognizes and charges Anc onto its cognate tRNA. This pair is "orthogonal" because the aaRS does not recognize any endogenous amino acids or tRNAs, and the orthogonal tRNA is not recognized by any endogenous synthetases.[9][15]

  • During translation, when the ribosome encounters the in-frame UAG codon on the mRNA, the Anc-charged orthogonal tRNA binds to this codon.

  • Instead of terminating translation, the ribosome accepts the Anc-tRNA and incorporates Anc into the growing polypeptide chain.

  • Translation continues until a standard stop codon is reached, resulting in a full-length protein containing Anc at the specified position.

cluster_0 CFPS Reaction Mix cluster_1 Translational Machinery Anc This compound (Anc) aaRS Orthogonal aaRS Anc->aaRS Anc_tRNA Anc-tRNA(CUA) aaRS->Anc_tRNA Charging tRNA Orthogonal tRNA(CUA) tRNA->aaRS ATP ATP ATP->aaRS Ribosome Ribosome Anc_tRNA->Ribosome Decoding Polypeptide Growing Polypeptide Ribosome->Polypeptide Anc Incorporation mRNA mRNA (...AUG...UAG...UAA) mRNA->Ribosome

Diagram 1. Principle of Anc incorporation via an orthogonal aaRS/tRNA pair.

Experimental Workflow and Protocols

The successful incorporation of Anc and subsequent modification involves a multi-step process. The general workflow is outlined below, followed by detailed protocols for each major stage.

Template 1. Prepare DNA Template (Target gene with UAG codon) CFPS 2. Set up CFPS Reaction (Add Anc, Orthogonal Pair) Template->CFPS Incubate 3. Incubate Reaction CFPS->Incubate Verify 4. Verify Incorporation (SDS-PAGE, Mass Spec) Incubate->Verify Purify 5. Purify Anc-Protein Verify->Purify Conjugate 6. Downstream Application (Thiol-Ene Conjugation) Purify->Conjugate Analyze 7. Analyze Conjugate Conjugate->Analyze

References

Application Note: Detection and Quantification of 2-Amino-8-nonenoic Acid in Protein Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-canonical or unnatural amino acids (UAAs) into proteins is a burgeoning field in chemical biology and drug development, offering novel avenues for protein engineering, therapeutic development, and understanding biological processes.[1][2][3] 2-Amino-8-nonenoic acid is an unsaturated aliphatic amino acid whose presence and role in proteins are not yet well-characterized. Its unique structure, featuring a terminal double bond, presents both a challenge and an opportunity for selective detection and modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for detecting and quantifying this compound in protein samples.

The methodologies detailed herein are designed to provide a robust and validated workflow, from sample preparation to final analysis, ensuring scientific integrity and reproducibility. We will explore established techniques for amino acid analysis, primarily focusing on high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS), adapted for the specific properties of this compound.

Overview of the Analytical Workflow

The detection of a specific, non-canonical amino acid within a complex protein matrix necessitates a multi-step approach. The general workflow involves the liberation of constituent amino acids from the protein backbone, followed by their separation, detection, and quantification.

Workflow cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Confirmation & Quantification Protein Hydrolysis Protein Hydrolysis Derivatization Derivatization Protein Hydrolysis->Derivatization Liberated Amino Acids HPLC Analysis HPLC Analysis Derivatization->HPLC Analysis Derivatized Amino Acids LC-MS/MS Analysis LC-MS/MS Analysis HPLC Analysis->LC-MS/MS Analysis Fraction Collection / Direct Infusion

Caption: General workflow for the analysis of this compound in proteins.

Core Methodologies and Protocols

Protein Hydrolysis: Liberating the Target Amino Acid

The initial and most critical step is the complete hydrolysis of the protein to break the peptide bonds and release the individual amino acids.[4] The choice of hydrolysis method is crucial as it can affect the recovery and stability of certain amino acids.[5][6]

3.1.1. Acid Hydrolysis (Standard Method)

Acid hydrolysis is the most common method for protein hydrolysis.[5]

  • Principle: Proteins are heated in the presence of a strong acid, typically 6 M hydrochloric acid (HCl), which cleaves the peptide bonds.

  • Advantages: Effective for most amino acids and relatively simple to perform.

  • Limitations: Can lead to the destruction of sensitive amino acids like tryptophan and, to a lesser extent, cysteine and methionine.[7] The stability of the terminal double bond in this compound under harsh acidic conditions should be experimentally verified.

  • Protocol:

    • Place 1-10 µg of the purified protein sample into a hydrolysis tube.

    • Add 200 µL of 6 M HCl.

    • Seal the tube under vacuum to prevent oxidation.

    • Incubate at 110°C for 24 hours.[5]

    • After hydrolysis, cool the tube and open it carefully.

    • Evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried hydrolysate in a suitable buffer for subsequent analysis.

3.1.2. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, which can be beneficial for preserving the integrity of sensitive amino acids.[8]

  • Principle: A combination of proteases is used to sequentially cleave the protein into its constituent amino acids.

  • Advantages: Preserves acid-labile amino acids and provides a more complete profile of the protein's composition.[8]

  • Limitations: Can be more time-consuming and expensive than acid hydrolysis. Incomplete hydrolysis is a potential issue if the enzyme combination or reaction conditions are not optimized.[8]

  • Protocol:

    • Denature the protein sample by heating at 95°C for 10 minutes in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

    • Cool the sample and add a mixture of broad-spectrum proteases (e.g., pronase, aminopeptidase).

    • Incubate at the optimal temperature for the enzyme cocktail (typically 37-50°C) for 24-48 hours.

    • Terminate the reaction by heat inactivation or addition of a protease inhibitor.

    • The resulting amino acid mixture can be directly used for derivatization and analysis.

Hydrolysis MethodProsConsSuitability for this compound
Acid Hydrolysis Simple, effective for most amino acids.Destructive to some amino acids; potential for side reactions with the double bond.Feasible, but requires validation of stability.
Enzymatic Hydrolysis Mild, preserves sensitive amino acids.[8]More complex, potential for incomplete hydrolysis.Recommended for confirming results from acid hydrolysis and ensuring the integrity of the target amino acid.
Derivatization for HPLC Analysis

Most amino acids, including this compound, lack a strong chromophore, making their detection by UV-Vis or fluorescence detectors challenging.[9] Pre-column derivatization introduces a fluorescent or UV-active tag to the amino acids, enhancing their detectability.[10][11]

3.2.1. o-Phthaldialdehyde (OPA) Derivatization

  • Principle: OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[11]

  • Advantages: Rapid and sensitive reaction.

  • Limitations: Does not react with secondary amines (e.g., proline). The stability of the derivatives can be a concern.

  • Protocol:

    • Reconstitute the protein hydrolysate in 0.1 M borate buffer (pH 9.5).

    • To 10 µL of the sample, add 45 µL of a mixture of OPA and 3-mercaptopropionic acid (MPA) solution.[11]

    • Add 45 µL of 0.2 M borate buffer.[11]

    • Mix and allow the reaction to proceed for 1 minute at room temperature.[11]

    • Inject the derivatized sample immediately onto the HPLC system.

3.2.2. Waters AccQ•Tag™ Chemistry

  • Principle: The AccQ•Fluor™ Reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) reacts with both primary and secondary amines to form stable, fluorescent derivatives.

  • Advantages: Derivatizes both primary and secondary amines, produces stable derivatives.

  • Protocol:

    • Reconstitute the protein hydrolysate in 0.1 N HCl. Neutralization with an equal volume of sodium hydroxide may be necessary if the acid concentration is higher.

    • Mix 10 µL of the sample with 70 µL of AccQ•Tag Ultra Borate Buffer.

    • Add 20 µL of AccQ•Fluor Reagent, vortex immediately, and let it stand for 1 minute.

    • Heat the mixture at 55°C for 10 minutes.

    • The sample is then ready for HPLC analysis.

HPLC Separation

Reversed-phase HPLC is the method of choice for separating the derivatized amino acids.[9]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Detection:

    • Fluorescence Detector: For OPA or AccQ•Tag derivatives, with excitation and emission wavelengths set appropriately (e.g., Ex: 340 nm, Em: 455 nm for OPA).[9]

    • UV-Vis Detector: If a UV-active derivatizing agent is used.

A standard mixture of known amino acids, including a synthesized standard of this compound, must be run to determine the retention time of the target analyte.

LC-MS/MS for Confirmation and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest level of confidence for the identification and quantification of this compound.[12][13]

LCMSMS_Workflow LC Separation LC Separation Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) MS1 (Precursor Ion Selection) MS1 (Precursor Ion Selection) Ionization (ESI)->MS1 (Precursor Ion Selection) Collision Cell (CID) Collision Cell (CID) MS1 (Precursor Ion Selection)->Collision Cell (CID) Select m/z of [M+H]+ MS2 (Fragment Ion Analysis) MS2 (Fragment Ion Analysis) Collision Cell (CID)->MS2 (Fragment Ion Analysis) Fragmentation Detection & Quantification Detection & Quantification MS2 (Fragment Ion Analysis)->Detection & Quantification

Caption: A simplified workflow for LC-MS/MS analysis.

Principle of LC-MS/MS Analysis

LC-MS/MS involves separating the amino acids by liquid chromatography, ionizing them (typically by electrospray ionization - ESI), selecting the ion corresponding to the mass of this compound (the precursor ion) in the first mass spectrometer (MS1), fragmenting this ion in a collision cell, and then analyzing the resulting fragment ions in the second mass spectrometer (MS2).[14] This process provides a unique "fingerprint" for the molecule, ensuring unambiguous identification.

Protocol for LC-MS/MS Analysis
  • Sample Preparation: The protein hydrolysate can be analyzed directly without derivatization, which is a significant advantage of this method.

  • LC Separation: Use a C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • MS1 Scan: A full scan to identify the protonated molecular ion [M+H]⁺ of this compound (expected m/z = 172.13).

    • MS/MS (Product Ion Scan): Select the precursor ion (m/z 172.13) and subject it to collision-induced dissociation (CID).[14][15]

  • Data Analysis:

    • Identification: The fragmentation pattern (the masses of the product ions) is compared to that of a this compound standard. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxyl group as formic acid (HCOOH).[16]

    • Quantification: For accurate quantification, a stable isotope-labeled internal standard of this compound should be used. A calibration curve is generated by analyzing known concentrations of the standard.

ParameterSettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmGood retention and separation of small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidOrganic solvent for gradient elution.
Ionization ESI+Efficiently ionizes amino acids.
Precursor Ion (m/z) 172.13[M+H]⁺ for C₉H₁₇NO₂.
Product Ions To be determined experimentallyCharacteristic fragments for structural confirmation.

Validation and Controls

For a scientifically sound analysis, the following validation steps and controls are essential:

  • Standard Curve: A calibration curve with a synthetic standard of this compound should be prepared to determine the limit of detection (LOD) and limit of quantification (LOQ) of the method.

  • Spike and Recovery: A known amount of the this compound standard should be spiked into a control protein sample (known not to contain the amino acid) to assess the recovery of the entire analytical process.

  • Blank Samples: Running blank samples (e.g., hydrolysis reagents only) is crucial to identify any potential background contamination.

  • Confirmation of Structure: High-resolution mass spectrometry can be used to confirm the elemental composition of the detected analyte. The fragmentation pattern should also be carefully analyzed to ensure it is consistent with the proposed structure.[15]

Conclusion

The detection and quantification of this compound in protein samples can be reliably achieved through a combination of established analytical techniques. While HPLC with pre-column derivatization offers a sensitive method for initial screening, LC-MS/MS is indispensable for unambiguous confirmation and accurate quantification. The protocols outlined in this application note provide a robust framework for researchers to investigate the presence and potential role of this non-canonical amino acid in their proteins of interest. Careful optimization of each step, particularly protein hydrolysis and mass spectrometry parameters, is critical for achieving accurate and reproducible results.

References

Application Notes and Protocols for the Utilization of 2-Amino-8-nonenoic Acid in Mammalian Cell Systems

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The capacity to incorporate non-canonical amino acids (ncAAs) into proteins represents a significant leap in protein engineering and chemical biology.[1] This guide provides a comprehensive overview and detailed protocols for the use of 2-Amino-8-nonenoic acid, a synthetic amino acid featuring a terminal alkene moiety, for the study of protein dynamics in mammalian cells. The terminal alkene serves as a versatile bioorthogonal handle, enabling a wide range of chemical modifications for protein labeling, imaging, and functional studies.[2] We will explore two primary methodologies for its incorporation: global metabolic labeling and site-specific integration. This document is intended to provide both the conceptual framework and the practical, step-by-step guidance necessary for the successful application of this powerful tool in a research setting.

Introduction to this compound

This compound is a non-canonical amino acid (ncAA) characterized by a nine-carbon chain with a terminal vinyl group. This chemical feature is largely inert within the cellular environment, making it an ideal bioorthogonal handle.[3] The concept of bioorthogonal chemistry, introduced by Carolyn R. Bertozzi, involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[3][4] The terminal alkene of this compound allows for specific covalent modification through reactions like the thiol-ene "click" reaction, providing a powerful method to tag and study proteins.

The incorporation of such ncAAs into cellular proteins opens up avenues for experiments that are not possible with the 20 canonical amino acids alone.[1][5] These applications include tracking protein synthesis, visualizing protein localization, identifying protein-protein interactions, and developing novel protein therapeutics.[6][7]

Key Properties of this compound:

PropertyValueReference
CAS Number 1222561-61-6[8]
Molecular Formula C₉H₁₇NO₂[9]
Molecular Weight 171.24 g/mol [8][9]
Reactive Group Terminal Alkene (-CH=CH₂)N/A
Storage Temp. Room Temperature[8]
Purity Typically ≥95%[8]

Core Concepts: Incorporating this compound into Proteins

There are two principal strategies for introducing this compound into proteins in mammalian cells: residue-specific metabolic labeling and site-specific incorporation.[10]

Residue-Specific Metabolic Labeling

In this approach, cells are cultured in a medium where a canonical amino acid is replaced by its unnatural analog.[11] The cellular translational machinery then incorporates the analog into newly synthesized proteins at the positions normally occupied by the natural amino acid.[12] For alkene-bearing amino acids like this compound, it can potentially serve as a surrogate for methionine, similar to other analogs like azidohomoalanine (AHA) and homopropargylglycine (HPG).[12] This method is excellent for global analysis of protein synthesis and turnover.

Site-Specific Incorporation

For precise labeling of a single site within a protein of interest, a more sophisticated approach is required. This involves the genetic expansion of the codon table.[13] An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair are introduced into the cell.[14] This aaRS is engineered to exclusively recognize the unnatural amino acid (in this case, this compound) and charge it onto the orthogonal tRNA.[14] The tRNA is designed to recognize a "blank" codon, typically a stop codon like UAG (amber), that has been engineered into the gene of the target protein.[13] This ensures the ncAA is incorporated only at the desired location.

G cluster_0 Residue-Specific (Metabolic Labeling) cluster_1 Site-Specific Incorporation a This compound (Methionine analog) b Cellular Pool a->b c Endogenous Met-tRNA Synthetase b->c d Global Protein Synthesis c->d e Proteome with ncAA at all Met positions d->e f This compound g Orthogonal aaRS/tRNA Pair f->g i Targeted Protein Synthesis g->i h Protein of Interest Gene with Amber (TAG) Codon h->i j Specific Protein with ncAA at a single, defined site i->j

Caption: Comparison of metabolic labeling and site-specific incorporation workflows.

Application Protocol 1: Metabolic Labeling of Nascent Proteomes

This protocol details the global incorporation of this compound into newly synthesized proteins in cultured mammalian cells, followed by fluorescent tagging via a thiol-ene reaction.

Principle of the Workflow

Cells are first starved of methionine to deplete intracellular pools, then incubated with media containing this compound. The ncAA is incorporated into nascent proteins in place of methionine. After labeling, cells are lysed, and the alkene-modified proteins are conjugated to a thiol-containing fluorescent probe. Labeled proteins can then be visualized by SDS-PAGE and in-gel fluorescence scanning or by fluorescence microscopy.

workflow1 cluster_analysis Analysis start Culture Mammalian Cells step1 Methionine Starvation (e.g., 1 hr in Met-free DMEM) start->step1 step2 Labeling (Incubate with this compound) step1->step2 step3 Cell Lysis (RIPA or similar buffer) step2->step3 step4 Thiol-Ene Click Reaction (Add Thiol-Fluorophore & Photoinitiator) step3->step4 step5 UV Irradiation (Initiate Ligation) step4->step5 analysis1 SDS-PAGE & In-Gel Fluorescence step5->analysis1 analysis2 Fluorescence Microscopy step5->analysis2

Caption: Workflow for metabolic labeling and subsequent fluorescent detection.

Step-by-Step Protocol: Metabolic Labeling

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Methionine-free DMEM

  • Dialyzed FBS (dFBS)

  • This compound (stock solution in DMSO or NaOH)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding: Plate cells to be 60-70% confluent on the day of the experiment.

  • Methionine Starvation (Critical Step):

    • Aspirate the complete medium from the cells.

    • Wash the cells twice with warm PBS.

    • Add pre-warmed Methionine-free DMEM supplemented with 10% dFBS.

    • Incubate for 1 hour in a standard cell culture incubator (37°C, 5% CO₂). This step depletes the endogenous methionine pool, increasing the incorporation efficiency of the analog.

  • Labeling:

    • Prepare the labeling medium: Methionine-free DMEM + 10% dFBS containing the final desired concentration of this compound (typically 25-100 µM).

    • Remove the starvation medium and add the labeling medium.

    • Incubate for the desired time period (4-24 hours). Longer incubation times increase signal but may lead to cytotoxicity. A toxicity assay (e.g., MTT) is recommended for optimization.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash cells twice with cold PBS.

    • Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) or prepare for imaging as per standard protocols.

    • Collect the lysate and clarify by centrifugation. The supernatant is now ready for downstream analysis.

Step-by-Step Protocol: Thiol-Ene "Click" Reaction for Protein Visualization

Materials:

  • Protein lysate containing alkene-labeled proteins

  • Thiol-functionalized fluorescent probe (e.g., Thiol-TAMRA, Thiol-BODIPY)

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • UV lamp (365 nm)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µg of protein lysate

    • Thiol-fluorophore (final concentration 50-100 µM)

    • Photoinitiator (final concentration 1-5 mM)

    • Adjust the final volume with PBS or lysis buffer.

  • Ligation:

    • Incubate the reaction mixture on ice.

    • Expose the tube to 365 nm UV light for 5-15 minutes. The distance from the lamp and exposure time must be optimized. This step initiates the radical-mediated addition of the thiol to the alkene.

  • Sample Preparation for Analysis:

    • Add 4X SDS-PAGE loading buffer to the reaction mixture.

    • Boil the sample at 95°C for 5 minutes.

  • In-Gel Fluorescence Analysis:

    • Run the samples on an SDS-PAGE gel.

    • Image the gel using a fluorescence scanner with appropriate excitation/emission filters for the chosen fluorophore.

    • Subsequently, the gel can be stained with Coomassie Blue to visualize total protein as a loading control.

Self-Validation: A key control is to run a parallel experiment with cells grown in complete medium without the ncAA. This sample should show no fluorescent signal after the click reaction, confirming that the labeling is specific to the incorporated alkene handle.

Application Protocol 2: Site-Specific Protein Labeling

This protocol outlines the more targeted approach of incorporating this compound at a specific site in a protein of interest (POI) using an engineered aaRS/tRNA pair.

Principle of the Workflow

This method requires co-transfection of mammalian cells with two plasmids: one encoding the POI with an in-frame amber stop codon (TAG) at the desired labeling site, and another encoding the orthogonal aaRS/tRNA pair specific for this compound.[15] When the ncAA is supplied in the medium, the orthogonal system hijacks the translational machinery at the TAG codon, inserting the ncAA and producing the full-length, modified protein.

workflow2 start Design Plasmids plasmid1 Plasmid 1: Protein of Interest (POI) with TAG codon at site X start->plasmid1 plasmid2 Plasmid 2: Orthogonal aaRS/tRNA Pair start->plasmid2 step1 Co-transfect Mammalian Cells with both plasmids plasmid1->step1 plasmid2->step1 step2 Supplement Culture Medium with this compound (e.g., 1 mM) step1->step2 step3 Express and Harvest Protein step2->step3 step4 Lyse cells and perform Thiol-Ene Click Reaction with desired probe step3->step4 step5 Analyze specific labeling of POI (e.g., Western Blot, Mass Spec) step4->step5

Caption: Workflow for site-specific ncAA incorporation and labeling.

Step-by-Step Protocol: Site-Specific Incorporation

Note: This protocol assumes the availability of a validated orthogonal aaRS/tRNA pair for this compound. The development of such a pair is a significant undertaking, often requiring directed evolution.[14]

Materials:

  • Expression plasmid for POI-TAG

  • Expression plasmid for orthogonal aaRS/tRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Mammalian cells (e.g., HEK293T)

  • Complete culture medium

  • This compound (stock solution)

Procedure:

  • Transfection:

    • Seed cells to be ~80% confluent at the time of transfection.

    • Co-transfect the POI-TAG plasmid and the orthogonal pair plasmid according to the manufacturer's protocol for your transfection reagent. A typical ratio is 1:1, but this may require optimization.[15]

  • ncAA Supplementation:

    • 6-8 hours post-transfection, replace the medium with fresh complete medium supplemented with this compound (typically 0.5-2 mM).

  • Protein Expression:

    • Incubate cells for 48-72 hours to allow for expression of the modified protein.

  • Harvest and Lysis:

    • Harvest and lyse the cells as described in Protocol 1 (Section 3.2, Step 4).

Validation of Site-Specific Incorporation

Causality and Trustworthiness: The most critical aspect of this technique is verifying that the ncAA has been incorporated with high fidelity at the correct site.

  • Western Blot Analysis:

    • Run two samples: cells transfected and grown with the ncAA, and cells transfected but grown without the ncAA.

    • The "without ncAA" sample should show a truncated protein product (if stable) or no full-length protein, as translation terminates at the TAG codon. The "+ ncAA" sample should show a band corresponding to the full-length protein. This confirms TAG codon suppression is dependent on the ncAA.

  • Fluorescent Labeling and Western Blot:

    • Perform the thiol-ene click reaction (Section 3.3) on lysates from both "+ ncAA" and "- ncAA" conditions.

    • Run a Western blot and probe with an antibody against your POI.

    • Image the blot on a fluorescence scanner first, then perform standard chemiluminescence detection.

    • A fluorescent signal should only appear on the full-length protein band from the "+ ncAA" lane, proving that the alkene handle is present only on the successfully modified protein.

  • Mass Spectrometry (Gold Standard):

    • For absolute confirmation, purify the POI and analyze it by mass spectrometry. Digestion of the protein and subsequent MS/MS analysis of the resulting peptides can confirm the exact mass of the peptide containing the modification, verifying the identity and location of the incorporated this compound.

Troubleshooting and Scientific Considerations

  • Toxicity: Non-protein amino acids can sometimes be toxic or disrupt cellular homeostasis.[16][17][18] Always perform a dose-response curve to assess the cytotoxicity of this compound on your specific cell line using assays like MTT or Trypan Blue exclusion.

  • Incorporation Efficiency: Metabolic labeling efficiency depends on the cell's amino acid transport and metabolism.[19] Site-specific incorporation efficiency is often lower than wild-type protein expression and depends on the competition between the orthogonal pair and cellular release factors at the stop codon.[20]

  • Off-target Reactions: While the terminal alkene is bioorthogonal, ensure that downstream probes and reaction conditions (e.g., UV exposure) do not adversely affect cell viability or protein function in live-cell applications.

  • Media Composition: The use of dialyzed FBS is crucial for metabolic labeling protocols to remove free amino acids from the serum that would compete with the ncAA.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in 2-Amino-8-nonenoic Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis incorporating 2-Amino-8-nonenoic acid (Anle). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this unnatural amino acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established principles of peptide chemistry.

Introduction to this compound (Anle)

This compound is a non-proteinogenic amino acid characterized by a nine-carbon backbone with a terminal double bond. Its incorporation into peptides can impart unique properties, such as conformational constraints, sites for bioorthogonal ligation, and altered hydrophobic interactions. However, its long aliphatic side chain and the reactive terminal alkene present specific hurdles during solid-phase peptide synthesis (SPPS). This guide will address these challenges systematically.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to provide quick answers to common problems encountered during the synthesis of Anle-containing peptides.

FAQ 1: Coupling & Steric Hindrance

Question: I am observing low coupling efficiency when incorporating Fmoc-Anle-OH or coupling an amino acid to the N-terminus of Anle. What is causing this, and how can I improve it?

Answer: The long, flexible aliphatic side chain of this compound can lead to steric hindrance and aggregation, which can obstruct the reactive sites and slow down the formation of the peptide bond.[1][2] This is a common issue with sterically hindered amino acids.[1]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be insufficient.[1] Switch to a more potent, in-situ activating reagent. Uronium/aminium salts or phosphonium salts are highly recommended for such challenging couplings.[1][3]

    • Recommended Reagents: HATU, HCTU, COMU, and PyAOP are among the most efficient for sterically hindered residues as they form highly reactive OAt or Oxyma esters.[1]

  • Extended Reaction Times: Double the standard coupling time to allow the reaction to proceed to completion. Monitor the coupling progress using a qualitative test like the Kaiser test.

  • Increased Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) to drive the reaction forward.[1]

  • In Situ Neutralization: For Boc-based synthesis, in situ neutralization protocols with HATU or HBTU can improve coupling yields, especially when aggregation is an issue.[4][5]

Data Summary: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey AdvantageCitation
HATU Uronium/Aminium SaltHighly efficient, forms reactive OAt esters.
HCTU Uronium/Aminium SaltMore cost-effective alternative to HATU with similar reactivity.
COMU Uronium/Aminium SaltBased on Oxyma Pure, offering high efficiency and improved safety profile over HOBt-based reagents.[6][6]
PyAOP Phosphonium SaltGenerates highly reactive OAt esters, excellent for difficult couplings.
PyBOP Phosphonium SaltWell-suited for many standard and challenging couplings.[6][6]
FAQ 2: Side Reactions Involving the Alkene Moiety

Question: Can the terminal double bond of this compound cause side reactions during SPPS?

Answer: Yes, the terminal alkene is a potential site for unwanted reactions, particularly under acidic conditions or in the presence of certain reagents. While generally stable, awareness of potential side reactions is crucial for a successful synthesis.[7][8]

Potential Side Reactions:

  • During Cleavage (TFA): Strong acids like trifluoroacetic acid (TFA) can protonate the double bond, leading to the formation of a carbocation. This carbocation can be trapped by scavengers or other nucleophiles present in the cleavage cocktail, leading to byproducts.[7][8]

  • During Coupling: While less common, some coupling reagents or additives under specific conditions could potentially interact with the double bond.

  • Oxidation: The alkene is susceptible to oxidation over time if exposed to air and light, which can affect the purity of the final peptide.

Troubleshooting & Prevention:

  • Scavengers in Cleavage Cocktail: Use a well-defined cleavage cocktail that includes scavengers to protect the alkene. Triisopropylsilane (TIS) is an excellent scavenger for carbocations. A standard cocktail would be 95% TFA, 2.5% Water, and 2.5% TIS.

  • Minimize Cleavage Time: Do not extend the cleavage time unnecessarily. A 2-4 hour cleavage at room temperature is typically sufficient.[9]

  • Inert Atmosphere: During storage of the Fmoc-Anle-OH amino acid and during synthesis, if possible, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

FAQ 3: Purification Challenges

Question: My crude Anle-containing peptide is showing multiple peaks on the HPLC, and purification is difficult. Why is this happening?

Answer: The incorporation of a long hydrophobic side chain from this compound can significantly increase the overall hydrophobicity of the peptide. This can lead to aggregation and poor solubility, making purification by reverse-phase HPLC (RP-HPLC) challenging.[10] The impurities can arise from incomplete coupling (deletion sequences) or side reactions.[2][11]

Troubleshooting Steps:

  • Optimize HPLC Conditions:

    • Solvent System: Standard water/acetonitrile gradients with 0.1% TFA are a good starting point.[11][12] For highly hydrophobic peptides, consider using alternative organic modifiers like isopropanol or different ion-pairing agents.

    • Gradient: Use a shallower gradient to improve the resolution between the target peptide and closely eluting impurities.

    • Temperature: Increasing the column temperature (e.g., to 40-60 °C) can sometimes improve peak shape and resolution by reducing peptide aggregation.

  • Alternative Purification Methods: If standard RP-HPLC is insufficient, consider other methods like ion-exchange chromatography (if the peptide has a net charge) or size-exclusion chromatography for very large peptides.[13]

  • Re-evaluate Synthesis Strategy: The best way to simplify purification is to improve the quality of the crude product.[11] Revisit the coupling protocols (see FAQ 1) to minimize deletion sequences.

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the key stages of synthesizing peptides containing this compound.

Protocol 1: Automated Fmoc SPPS of an Anle-Containing Peptide

This protocol outlines a general workflow for incorporating Fmoc-Anle-OH into a peptide sequence using an automated synthesizer.

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat For next residue Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final residue Repeat->Fmoc_Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the appropriate amount of Rink Amide resin in the reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Allow the reaction to proceed for 5-7 minutes.

    • Drain and repeat the piperidine treatment for another 5-7 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the vial to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Drain and wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-Anle-OH (Difficult Coupling):

    • Pre-activation: In a separate vial, dissolve 4 equivalents of Fmoc-Anle-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA. Allow to pre-activate for 1-2 minutes.

    • Coupling: Add the pre-activated solution to the deprotected peptide-resin.

    • Extended Coupling Time: Allow the reaction to proceed for 2-4 hours.

    • Monitoring: Perform a Kaiser test on a small sample of beads. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step with fresh reagents.

    • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, 2.5% Triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[9]

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using preparative RP-HPLC with a suitable gradient.[11]

    • Collect fractions and analyze their purity by analytical HPLC and mass spectrometry.[15]

    • Pool the pure fractions and lyophilize to obtain the final peptide product.

Protocol 2: Orthogonal Protection Strategy for Side-Chain Modification

If the terminal alkene of this compound is intended for on-resin modification (e.g., click chemistry, metathesis), an orthogonal protection strategy for other reactive side chains is necessary. The most common approach is the Fmoc/tBu strategy.[4][16]

Logical Relationship Diagram:

Orthogonal_Protection cluster_Peptide Peptide-Resin N_Terminus N-Terminus (Fmoc) Modification On-Resin Reaction (e.g., Click Chemistry) Anle_Side_Chain Anle Side Chain (Alkene - Unprotected) Anle_Side_Chain->Modification Reacts with specific reagents Other_Side_Chain Other Reactive Side Chain (e.g., Lys, Asp) (tBu-based group) Deprotection_Steps Selective Deprotection Steps Piperidine 20% Piperidine in DMF Piperidine->N_Terminus Removes Fmoc for chain elongation TFA TFA Cocktail TFA->Other_Side_Chain Removes side-chain protection during final cleavage

References

Technical Support Center: Troubleshooting Low Incorporation Efficiency of 2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the novel unnatural amino acid (UAA), 2-Amino-8-nonenoic acid (Anc8). This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of Anc8 in their work. The terminal alkene on its C8 side-chain offers a versatile chemical handle for post-synthetic modifications, making it a valuable building block in peptide science. However, its unique structure can present challenges during synthesis.

This document provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you overcome the common hurdle of low incorporation efficiency during Solid-Phase Peptide Synthesis (SPPS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound (Anc8)?

A1: this compound is an alpha-amino acid characterized by a nine-carbon chain (nonanoic acid derivative). Its defining features are the primary amine at the alpha-position (C2) and a terminal double bond (alkene) between C8 and C9. The long, aliphatic side-chain makes the molecule hydrophobic and sterically demanding, while the terminal alkene provides a reactive site for orthogonal chemical modifications, such as thiol-ene coupling or olefin metathesis.

Q2: Why is the incorporation of this compound often challenging in SPPS?

A2: The primary challenge stems from steric hindrance. The bulky, flexible nine-carbon side chain can physically obstruct the coupling reaction between the carboxyl group of the incoming Anc8 and the N-terminal amine of the growing peptide chain on the solid support. This steric barrier slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences and a lower overall yield of the target peptide.[1][2] Standard coupling conditions that are efficient for smaller, natural amino acids may be insufficient to overcome this hindrance.[1]

Q3: What are the primary applications for incorporating Anc8 into peptides?

A3: The terminal alkene is the key functionality for most applications. It serves as an orthogonal chemical handle that is stable to standard Fmoc-SPPS conditions but can be selectively reacted after the peptide is synthesized. This enables:

  • Site-specific labeling: Attaching fluorescent dyes, biotin, or other probes.

  • Peptide cyclization: Forming cyclic peptides through ring-closing metathesis.

  • Conjugation: Linking the peptide to polymers, surfaces, or other molecules.

  • Probing biological systems: Introducing a unique reactive site for studying peptide-protein interactions.

Q4: How can I definitively confirm that the low yield is due to poor incorporation of Anc8 and not another issue in my synthesis?

A4: The most reliable method is mass spectrometry (MS) analysis of the crude peptide product.[] A low incorporation efficiency of Anc8 will typically manifest as a prominent peak in the mass spectrum corresponding to the mass of the desired peptide minus the mass of the Anc8 residue (a "deletion sequence"). If Anc8 was meant to be incorporated at position 'n', you will see a significant amount of the (n-1) peptide. High-resolution MS and tandem MS (MS/MS) can further confirm the sequence of this byproduct.[][4]

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental problems and provides structured solutions based on likely causes.

Problem: Mass spectrometry of my crude product shows a major peak corresponding to a deletion of the Anc8 residue.

This is the classic sign of an incomplete coupling reaction at the Anc8 position. The unreacted N-terminal amine on the resin is likely capped during the subsequent step (if a capping step is used) or simply continues the synthesis, leading to a peptide missing the intended UAA.

Question: My standard coupling protocol (e.g., DIC/HOBt) is failing for Anc8. What is the most critical change I should make?

Answer: The most critical change is to switch to a more potent coupling reagent. Standard carbodiimide activators like DIC are often insufficient for sterically hindered residues.[1] You should use a uronium/aminium or phosphonium salt-based reagent, which forms a highly reactive intermediate ester that can overcome the steric barrier more effectively.[1][5]

Solution Pathway: Optimizing the Coupling Reaction
  • Upgrade Your Coupling Reagent: Immediately switch from carbodiimides (DCC, DIC) to a more powerful activating reagent. HATU is highly recommended due to its superior reactivity and resistance to racemization.[5][6]

  • Perform a Double Coupling: Do not rely on a single coupling reaction. After the first coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of activated Fmoc-Anc8-OH to the resin for a second coupling cycle. This is a robust strategy to drive the reaction to completion.[2]

  • Extend Reaction Time: Sterically hindered couplings are slower.[1] Extend the coupling time for each cycle. Instead of a standard 45-60 minute coupling, try 2 hours or even overnight for extremely difficult cases.

  • Consider Solvent Choice: While DMF is the standard, N-methylpyrrolidone (NMP) has superior solvating properties and can be more effective at preventing peptide aggregation on the resin, which can further hinder coupling.[1]

  • Utilize Microwave-Assisted SPPS: If available, a microwave peptide synthesizer can dramatically improve efficiency. The microwave energy accelerates the reaction kinetics, often driving difficult couplings to completion in minutes.[1][2]

Data Summary: Comparison of Coupling Reagents for Hindered Amino Acids
ReagentClassActivating GroupRelative ReactivityKey Considerations
DIC/HOBt CarbodiimideOBt EsterStandardOften insufficient for hindered couplings.[1]
HBTU/TBTU Aminium SaltOBt EsterHighA significant improvement over DIC. Can cause guanidinylation of the N-terminus if used in excess.[5][6]
HCTU Aminium SaltO-6-ClBt EsterVery HighMore reactive than HBTU due to the electron-withdrawing chloro group.[5]
PyBOP Phosphonium SaltOBt EsterHighDoes not cause guanidinylation side reactions, making it safer to use in excess.[5]
HATU Aminium SaltOAt EsterHighestGenerally considered the most efficient reagent for difficult couplings due to the anchimeric assistance of the pyridine nitrogen in the HOAt group.[5][6]
COMU Aminium SaltOxyma EsterHighestReactivity is comparable to HATU, but it is based on the non-explosive OxymaPure, making it a safer alternative.[6]
Problem: My overall peptide yield is very low, and Anc8 is the C-terminal residue.

This suggests a problem with the initial loading of Fmoc-Anc8-OH onto the resin. Inefficient loading means fewer starting points for synthesis, leading to a poor final yield.

Question: How can I improve the loading efficiency of Fmoc-Anc8-OH onto my resin?

Answer: The optimal loading strategy depends on your choice of resin. For acid-sensitive resins like 2-chlorotrityl chloride (2-ClTrt), you can achieve high, racemization-free loading without pre-activation. For Wang resin, which requires activation of the amino acid, the conditions are more critical.

Solution Pathway: Optimizing Resin Loading
  • For 2-Chlorotrityl Chloride (2-ClTrt) Resin: This is the recommended resin for hindered C-terminal residues. The loading mechanism is a direct nucleophilic substitution that does not require carboxyl activation, thus preventing side reactions.[7]

    • Use a minimal amount of DMF, only enough to dissolve the Fmoc-Anc8-OH if it doesn't dissolve in DCM alone.

    • Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • After loading, be sure to "cap" any remaining reactive trityl chloride sites on the resin with methanol to prevent them from reacting later in the synthesis.[8]

  • For Wang Resin: Loading requires activation of the amino acid's carboxyl group, which can be difficult for a hindered residue.

    • Use a symmetric anhydride or an in-situ activation method with DIC/HOBt.[9]

    • A catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is required, but use it sparingly (e.g., 0.1 equivalents) as excess DMAP can cause racemization.[9][10]

    • Allow the loading reaction to proceed for a longer time (e.g., 12-24 hours) to ensure completion.[9]

Section 3: Optimized Experimental Protocols

These protocols are designed to serve as a validated starting point for maximizing the incorporation efficiency of Fmoc-2-Amino-8-nonenoic acid.

Protocol 1: Optimized Loading of Fmoc-Anc8-OH onto 2-Chlorotrityl Chloride Resin

This protocol is designed for a 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Place 150 mg of 2-chlorotrityl chloride resin (e.g., 1.5 mmol/g loading) into a reaction vessel.

    • Swell the resin in anhydrous dichloromethane (DCM) (5 mL) for 30 minutes with gentle agitation.

    • Drain the DCM.

  • Amino Acid Solution Preparation:

    • In a separate vial, dissolve Fmoc-2-Amino-8-nonenoic acid (1.5 equivalents, ~0.15 mmol) in 3 mL of anhydrous DCM. If solubility is an issue, add a minimal amount of anhydrous DMF dropwise until dissolved.

    • Add DIPEA (3.0 equivalents, ~0.30 mmol) to the amino acid solution.

  • Loading Reaction:

    • Add the amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Capping:

    • Drain the reaction solution.

    • Add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v; 5 mL) to the resin.

    • Agitate for 30 minutes to cap any unreacted sites.[9]

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

    • Dry the resin under vacuum.

  • Validation (Optional but Recommended): Determine the final loading capacity by weighing the resin or by performing a spectrophotometric analysis of the Fmoc group cleaved from a small, known mass of the loaded resin.

Protocol 2: Optimized Double Coupling of Fmoc-Anc8-OH during SPPS Elongation

This protocol follows a standard Fmoc-deprotection step and is for a 0.1 mmol scale.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF (5 mL) for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF (5 mL) for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x).

  • First Coupling:

    • In a separate vial, pre-activate Fmoc-2-Amino-8-nonenoic acid (4 equivalents, 0.4 mmol) with HATU (3.9 equivalents, 0.39 mmol) and DIPEA (8 equivalents, 0.8 mmol) in 3 mL of NMP or DMF for 2-3 minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 45-60 minutes.

    • Drain the coupling solution.

  • Washing:

    • Wash the resin with DMF (3x).

  • Second Coupling:

    • Repeat step 2 entirely with a fresh solution of activated Fmoc-Anc8-OH.

    • Agitate at room temperature for 45-60 minutes.

    • Drain the coupling solution.

  • Final Wash and Continuation:

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next Fmoc deprotection step.

    • Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling.

Section 4: Visual Guides and Workflows

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving low incorporation efficiency.

TroubleshootingWorkflow start Low Yield or Deletion Sequence Observed check_position Is Anc8 the C-Terminal Residue? start->check_position optimize_loading Problem: Inefficient Resin Loading check_position->optimize_loading  Yes optimize_coupling Problem: Incomplete Coupling check_position->optimize_coupling  No protocol_loading Action: Use Optimized Loading Protocol. - Recommend 2-ClTrt Resin. - Extend reaction time. - Cap unreacted sites. optimize_loading->protocol_loading verify Verify Incorporation with Mass Spectrometry protocol_loading->verify reagent Action 1: Upgrade Coupling Reagent (e.g., to HATU or COMU) optimize_coupling->reagent double_couple Action 2: Perform Double Coupling reagent->double_couple time_solvent Action 3: Extend Time / Switch to NMP double_couple->time_solvent microwave Action 4: Use Microwave-Assisted SPPS time_solvent->microwave microwave->verify

Caption: A decision tree for troubleshooting low Anc8 incorporation.

Mechanism of HATU Activation

This diagram illustrates how a uronium salt like HATU activates an amino acid for coupling.

HATU_Activation cluster_reactants Reactants cluster_products Activated Species Fmoc_AA Fmoc-Anc8-COOH Active_Ester Fmoc-Anc8-OAt (Highly Reactive Ester) Fmoc_AA->Active_Ester Pre-activation HATU HATU HATU->Active_Ester Pre-activation Base DIPEA (Base) Base->Active_Ester Pre-activation Final_Peptide Fmoc-Anc8-NH-Peptide-Resin Active_Ester->Final_Peptide Coupling Resin_Amine H₂N-Peptide-Resin Resin_Amine->Final_Peptide Coupling

Caption: Simplified workflow of amino acid activation by HATU.

References

Technical Support Center: Optimizing Coupling Reactions of 2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 2-Amino-8-nonenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar unsaturated amino acids. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the successful incorporation of this compound into your peptide sequences. Our approach is rooted in established principles of peptide chemistry, providing you with the rationale behind our recommendations to empower your experimental design.

Introduction to this compound Coupling

This compound is an unnatural amino acid characterized by a C9 aliphatic chain with a terminal double bond. While its incorporation into peptides can offer unique structural and functional properties, the presence of both the standard amino acid functionalities (amine and carboxylic acid) and a terminal alkene requires careful consideration during peptide synthesis.

The primary challenge in any peptide coupling is to form the amide bond efficiently and with high fidelity, minimizing common side reactions such as epimerization.[1][2] The presence of the terminal alkene in this compound introduces a potential for additional, though less common, side reactions. This guide will address both the general and specific challenges you may encounter.

A key consideration for any amino acid with a reactive side chain is the need for a protecting group. In standard Fmoc/tBu solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups, creating an orthogonal protection scheme.[3][4] For this compound, the α-amino group is typically protected with a Boc or Fmoc group for use in synthesis.[5] The terminal alkene, being a non-activated and sterically accessible double bond, is generally stable under standard peptide coupling conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound, providing explanations and actionable solutions.

FAQ 1: Low Coupling Efficiency or Incomplete Reaction

Question: I am observing a low yield of my desired peptide, and reaction monitoring indicates incomplete coupling of this compound. What are the likely causes and how can I improve the coupling efficiency?

Answer:

Low coupling efficiency is a common challenge in peptide synthesis and can be attributed to several factors.

Causality & Explanation:

  • Steric Hindrance: The long, flexible alkyl chain of this compound can fold back, creating steric hindrance around the reactive N-terminus of the growing peptide chain, thus impeding the approach of the activated amino acid.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the solid support, making the reactive sites inaccessible.[6]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier for amide bond formation, especially in a sterically hindered environment.

Troubleshooting & Solutions:

Solution Rationale
Choice of Coupling Reagent Utilize a more potent coupling reagent. For challenging couplings, phosphonium-based reagents like PyBOP or aminium/uronium-based reagents like HATU or HBTU are generally more effective than carbodiimides like DIC alone.[7][8] HATU is often preferred as it reacts faster and with less epimerization.[8]
Double Coupling If a single coupling reaction does not go to completion, a second coupling step with a fresh portion of the activated amino acid can be performed.
Reaction Time and Temperature Increasing the reaction time or temperature can enhance coupling efficiency. However, prolonged reaction times and higher temperatures can also increase the risk of epimerization.[1]
Solvent Choice Ensure the use of high-purity, anhydrous solvents. N,N-Dimethylformamide (DMF) is a common choice, but for peptides prone to aggregation, the use of N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts like LiCl can be beneficial.[6]
FAQ 2: Concerns About Epimerization

Question: I am concerned about the potential for epimerization at the α-carbon of this compound during activation and coupling. How can I minimize this risk?

Answer:

Epimerization is a critical side reaction that can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.

Causality & Explanation:

Epimerization occurs via the formation of an oxazolone intermediate from the activated amino acid.[1] The acidity of the α-proton is increased upon activation of the carboxyl group, making it susceptible to abstraction by a base. Factors that promote epimerization include the use of strong bases, highly reactive coupling reagents, and prolonged activation times.

Troubleshooting & Solutions:

Solution Rationale
Use of Additives The addition of 1-hydroxybenzotriazole (HOBt) or its analogues like 6-Cl-HOBt or Oxyma Pure is crucial for suppressing epimerization.[6] These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation.
Choice of Base Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. For particularly sensitive couplings, a weaker base like sym-collidine may be considered.[9]
Pre-activation Time Minimize the time the carboxylic acid is activated before the addition of the amine component. In-situ activation, where the coupling reagent is added to a mixture of the carboxylic acid and the amine, is often preferred.
Low Temperature Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of epimerization.[1]
FAQ 3: Potential Side Reactions of the Terminal Alkene

Question: Does the terminal double bond of this compound interfere with the coupling reaction? Should I protect it?

Answer:

The terminal, non-conjugated alkene in this compound is generally considered a stable functional group under standard peptide coupling conditions.

Causality & Explanation:

Modern peptide coupling reagents are highly chemoselective, designed to specifically activate the carboxylic acid for reaction with the amine.[7] The terminal alkene is an electron-rich but relatively unreactive functional group. It is not susceptible to nucleophilic attack by the amine and does not readily react with the electrophilic coupling reagents under the reaction conditions.

Recommendations:

  • No Protection Required: For most standard coupling protocols (e.g., using HATU, HBTU, PyBOP, DIC/HOBt), protection of the terminal alkene is not necessary. The lack of reported side reactions in the extensive literature on peptide synthesis suggests its stability.

  • Avoid Harsh Conditions: While stable under standard conditions, avoid unusually harsh or non-standard reagents that could potentially interact with the alkene (e.g., strong oxidizing or reducing agents, radical initiators, or certain transition metal catalysts not typically used in peptide coupling).

Experimental Protocols

Protocol 1: Standard Coupling of N-α-Fmoc-2-Amino-8-nonenoic acid using HATU

This protocol outlines a standard procedure for the manual solid-phase coupling of N-α-Fmoc-2-Amino-8-nonenoic acid.

Materials:

  • N-α-Fmoc-2-Amino-8-nonenoic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Peptide synthesis grade DMF (N,N-Dimethylformamide)

  • Resin-bound peptide with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the deprotection solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) to remove residual piperidine.

  • Activation of Amino Acid: In a separate vessel, dissolve N-α-Fmoc-2-Amino-8-nonenoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 times) and DCM (3 times).

Reagent Equivalents (relative to resin loading)
N-α-Fmoc-2-Amino-8-nonenoic acid3.0
HATU2.9
DIPEA6.0
Protocol 2: Monitoring Reaction Completion and Purity Analysis

Reaction Monitoring:

  • Kaiser Test: A qualitative colorimetric test to detect free primary amines. A positive result (blue color) indicates an incomplete coupling.

  • LC-MS Analysis of a Cleaved Sample: A small sample of the resin can be cleaved, and the resulting peptide analyzed by LC-MS to confirm the successful coupling and check for the presence of deletion sequences.

Purity Analysis of the Final Peptide:

  • RP-HPLC: Reversed-phase high-performance liquid chromatography is the standard method for assessing the purity of the final peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired peptide.

Visualizing the Workflow

Diagram 1: General Peptide Coupling Workflow

This diagram illustrates the key steps in a single coupling cycle during solid-phase peptide synthesis.

G start Start with Resin-Bound Peptide (Fmoc-protected N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Couple Activated Amino Acid to Free Amine on Resin wash1->coupling activation Activate Fmoc-AA-OH (Coupling Reagent + Base) activation->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 monitoring Monitor Reaction (e.g., Kaiser Test) wash2->monitoring end_cycle Ready for Next Cycle monitoring->end_cycle

Caption: A typical cycle in solid-phase peptide synthesis.

Diagram 2: Troubleshooting Logic for Low Coupling Yield

This flowchart provides a logical sequence of steps to troubleshoot and optimize coupling reactions.

Caption: Troubleshooting workflow for incomplete coupling reactions.

References

Technical Support Center: Synthesis of 2-Amino-8-nonenoic Acid and Related Unsaturated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-8-nonenoic acid and other long-chain unsaturated amino acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

Issue 1: Low Yields and Complex Product Mixtures Due to Double Bond Isomerization

Q: My reaction to synthesize a terminal alkene-containing amino acid, such as this compound, is resulting in a mixture of isomers where the double bond has migrated along the carbon chain. How can I prevent this?

A: Double bond isomerization is a common challenge when working with terminal alkenes, especially in the presence of transition metals or acidic/basic conditions. The thermodynamic stability of internal alkenes often drives this unwanted side reaction.

Underlying Mechanism: The isomerization can be catalyzed by trace metals leaching from reagents or equipment, or by the reaction conditions themselves. For instance, certain palladium catalysts used in cross-coupling reactions, or strong bases used for deprotonation, can facilitate the migration of the double bond.

Preventative Measures and Solutions:

  • Catalyst Selection: If using a transition metal-catalyzed reaction (e.g., allylic alkylation), choose ligands that favor the kinetic product and minimize isomerization. For instance, in palladium-catalyzed reactions, ligands like triphenylphosphine can sometimes promote isomerization, while others may suppress it.

  • Reaction Conditions:

    • Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

    • pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a milder, non-isomerizing base.

  • Purification of Reagents: Ensure all starting materials and solvents are free from trace metal impurities.

Troubleshooting Workflow for Double Bond Isomerization:

G start Isomerization Observed q1 Is a transition metal catalyst used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Screen alternative ligands and catalysts. Consider catalysts with lower isomerization activity. a1_yes->s1 q2 Are strong acids or bases present? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Use milder bases/acids. Maintain neutral pH where possible. a2_yes->s2 s3 Check for trace metal contamination in reagents and solvents. a2_no->s3 end_node Isomerization Minimized s2->end_node s3->end_node

Caption: Decision tree for troubleshooting double bond isomerization.

Issue 2: Formation of a Lactam Byproduct

Q: I am observing a significant byproduct with a molecular weight corresponding to the loss of water from my target amino acid. I suspect it's a lactam. Why is this happening and how can I stop it?

A: Intramolecular cyclization to form a lactam is a prevalent side reaction in the synthesis and handling of amino acids, particularly when the amino and carboxyl groups are not adequately protected or when the reaction is conducted at elevated temperatures. For this compound, this would result in the formation of a nine-membered ring, which may be less common than smaller rings but can still occur under certain conditions.

Underlying Mechanism: The nucleophilic amino group can attack the electrophilic carbonyl carbon of the carboxylic acid (or an activated ester intermediate), leading to the formation of a cyclic amide (lactam) and the elimination of a water molecule. This process is often catalyzed by heat or the presence of coupling agents.

Preventative Measures and Solutions:

  • Protecting Group Strategy:

    • Amine Protection: Employ a robust protecting group for the amine, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are stable under a wide range of reaction conditions.

    • Carboxylic Acid Protection: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) until the final deprotection step.

  • Reaction Conditions:

    • Temperature: Avoid high temperatures during synthesis and work-up.

    • Coupling Reagents: If performing a peptide coupling, choose a reagent that minimizes side reactions. For example, the use of HOBt (Hydroxybenzotriazole) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can suppress lactam formation.

Table 1: Comparison of Amine Protecting Groups for Preventing Lactamization

Protecting GroupCleavage ConditionsStabilityComments
Boc Acidic (e.g., TFA)Stable to catalytic hydrogenation and mild base.Commonly used and generally effective.
Cbz Catalytic HydrogenationStable to acidic and basic conditions.Useful if other functional groups are sensitive to acid.
Fmoc Basic (e.g., Piperidine)Stable to acid and hydrogenation.Often used in solid-phase peptide synthesis.
Issue 3: Racemization at the α-Carbon

Q: My synthesis is intended to be stereospecific, but I am obtaining a racemic or partially racemic product. What are the likely causes of this loss of stereochemical integrity?

A: Racemization at the α-carbon of an amino acid is a significant concern, particularly when the carboxyl group is activated, or when the reaction proceeds through an intermediate where the α-proton is labile.

Underlying Mechanism: The α-proton of an amino acid derivative can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in a racemic mixture. This is particularly problematic during peptide coupling reactions if the wrong activating agents are used.

Preventative Measures and Solutions:

  • Choice of Coupling Reagents: Use coupling reagents that are known to minimize racemization. Additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) are often employed to suppress this side reaction by forming an activated ester that is less prone to racemization.

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) in stoichiometric amounts. Avoid strong bases like sodium hydroxide or alkoxides.

  • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of enolization and subsequent racemization.

Experimental Protocol: Racemization-Resistant Peptide Coupling

  • Dissolve the N-protected amino acid (1.0 eq) and the coupling partner in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling additive (e.g., HOBt, 1.1 eq).

  • Add the coupling agent (e.g., EDC, 1.1 eq) and stir for 10-15 minutes.

  • Add the amine component (1.0 eq) followed by the dropwise addition of a non-nucleophilic base (e.g., DIPEA, 1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an appropriate aqueous work-up and purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound and similar long-chain unsaturated amino acids?

A1: Common approaches include the alkylation of glycine equivalents, Gabriel synthesis with a suitable haloalkene, or asymmetric Strecker synthesis. Cross-coupling reactions, such as the Suzuki or Heck coupling, can also be employed to introduce the terminal double bond late in the synthesis.

Q2: How can I effectively purify my final unsaturated amino acid product from reaction byproducts?

A2: Purification can be challenging due to the amphoteric nature of amino acids. Ion-exchange chromatography is a powerful technique for separating the desired amino acid from uncharged organic impurities and byproducts. Reverse-phase HPLC is also frequently used for high-purity samples, especially for analytical purposes.

Q3: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A3: Many reagents used in amino acid synthesis require careful handling. For example:

  • Organometallic reagents: (e.g., Grignard reagents, organolithiums) are often pyrophoric and water-sensitive.

  • Coupling reagents: Some can be sensitizers or irritants.

  • Solvents: Anhydrous solvents are often required, and many are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Technical Support Center: Enhancing Protein Yield with 2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to advancing protein engineering through the site-specific incorporation of the non-canonical amino acid (ncAA), 2-Amino-8-nonenoic acid. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of expressing proteins containing this unique alkene-bearing amino acid, with a primary focus on improving protein yield and functionality.

The incorporation of ncAAs with bioorthogonal functionalities, such as the terminal alkene of this compound, opens up a vast landscape for protein modification, including site-specific labeling, PEGylation, and the generation of antibody-drug conjugates.[1] However, achieving high yields of proteins containing bulky, hydrophobic ncAAs can be challenging. This guide is structured to provide practical, experience-driven solutions to common hurdles you may encounter.

Diagram: Workflow for Incorporating this compound

workflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification & Analysis plasmid Expression Plasmid (Target Gene with TAG codon) transformation Co-transformation into E. coli Host plasmid->transformation ortho_plasmid Orthogonal System Plasmid (aaRS/tRNA) ortho_plasmid->transformation ncAA This compound culture Cell Culture & Induction ncAA->culture transformation->culture lysis Cell Lysis culture->lysis purification Affinity Chromatography lysis->purification analysis SDS-PAGE & Western Blot purification->analysis

Caption: A generalized workflow for the incorporation of this compound into a target protein.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for incorporating this compound into proteins?

A1: The most established method for site-specific incorporation of this compound is through amber (UAG) stop codon suppression.[2][3][4] This technique requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes this compound and its cognate suppressor tRNA (tRNACUA). This orthogonal pair works independently of the host cell's endogenous synthetases and tRNAs.

Q2: Is there a commercially available orthogonal aaRS/tRNA pair for this compound?

A2: Currently, there is no commercially available orthogonal system specifically advertised for this compound. However, research on similar long-chain olefinic amino acids, such as Nε-heptenoyl lysine, has shown successful incorporation using variants of the pyrrolysyl-tRNA synthetase (PylRS).[1] Therefore, it is highly probable that an evolved PylRS variant would be suitable for charging this compound to its cognate tRNA. Researchers may need to screen a library of PylRS variants or engineer a specific synthetase for optimal performance.

Q3: What are the most common reasons for low protein yield when using this compound?

A3: Low protein yield is a frequent challenge and can stem from several factors:

  • Inefficient amber suppression: Competition between the suppressor tRNA and the host's release factor 1 (RF1) at the UAG codon can lead to premature termination of translation.[5]

  • Toxicity of the ncAA or expressed protein: High concentrations of the ncAA or the target protein can be toxic to the host cells, leading to poor growth and reduced protein expression.

  • Misfolding and aggregation: The hydrophobic nature of the long alkene chain in this compound can promote protein misfolding and the formation of insoluble inclusion bodies.[6][7]

  • Suboptimal expression conditions: Factors such as induction temperature, inducer concentration, and culture media composition can significantly impact protein yield.

Q4: Can I use a cell-free protein synthesis (CFPS) system to improve the yield?

A4: Yes, CFPS systems are an excellent alternative for expressing proteins with ncAAs.[5] They offer several advantages, including the circumvention of cell viability issues, direct control over the reaction environment, and the ability to easily supplement high concentrations of the ncAA. For proteins that are toxic to host cells, CFPS can be a particularly effective strategy.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Protein Expression

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Rationale
Inefficient Amber Suppression 1. Use an RF1-deficient E. coli strain: Strains like C321.ΔA have the gene for RF1 deleted, which significantly reduces competition at the amber codon.[5] 2. Optimize the concentration of this compound: Titrate the concentration of the ncAA in your culture medium (typically 1-10 mM). 3. Increase the copy number of the orthogonal system plasmid: Use a higher copy number plasmid for the aaRS and tRNA to increase their cellular concentration.Eliminating RF1 removes the primary competitor for the suppressor tRNA. Sufficient ncAA concentration is crucial for efficient charging of the suppressor tRNA. Higher concentrations of the orthogonal components can drive the suppression reaction forward.
Toxicity of the ncAA or Protein 1. Lower the induction temperature: Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer period (e.g., 16-24 hours). 2. Reduce the inducer concentration: Use a lower concentration of the inducing agent (e.g., IPTG) to slow down the rate of protein expression. 3. Use a weaker promoter: If possible, switch to an expression vector with a weaker, more tightly regulated promoter.Lower temperatures and reduced induction levels slow down protein synthesis, giving the cell more time to fold the protein correctly and reducing the accumulation of potentially toxic protein.[8]
Codon Usage Bias 1. Optimize the codon usage of your target gene: Use online tools to analyze and optimize the codon usage of your gene for the specific E. coli strain you are using. 2. Use a host strain that supplies tRNAs for rare codons: Strains like Rosetta(DE3) contain a plasmid that provides tRNAs for codons that are rare in E. coli.Mismatched codon usage can lead to translational stalling and premature termination.[9] Providing tRNAs for rare codons can alleviate this issue.
Problem 2: Protein is Expressed but Insoluble (Inclusion Bodies)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Rationale
Hydrophobic Aggregation 1. Lower expression temperature: As with toxicity, reducing the temperature can improve solubility. 2. Co-express chaperones: Use a plasmid that co-expresses molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding. 3. Add solubility-enhancing tags: Fuse a highly soluble protein tag (e.g., MBP, GST) to the N- or C-terminus of your target protein.The hydrophobic alkene chain of this compound can expose hydrophobic patches on the protein surface, leading to aggregation.[7] Chaperones can help shield these patches during folding. Soluble fusion partners can increase the overall solubility of the fusion protein.
Incorrect Buffer Conditions 1. Optimize lysis and purification buffers: Screen different buffer pHs and salt concentrations (e.g., 150-500 mM NaCl). 2. Include additives in your buffers: Add detergents (e.g., 0.1% Triton X-100), glycerol (e.g., 10%), or arginine (e.g., 50-100 mM) to your buffers to help solubilize the protein.The physicochemical properties of the protein can be highly sensitive to the buffer environment. Additives can help to disrupt hydrophobic interactions and prevent aggregation.[10]

Experimental Protocols

Protocol 1: General Protocol for Site-Specific Incorporation of this compound in E. coli
  • Transformation: Co-transform your expression plasmid (containing the target gene with an in-frame amber codon) and the orthogonal system plasmid (encoding the appropriate PylRS variant and its cognate tRNA) into a suitable E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1-5 mM.

    • Induce protein expression with the appropriate inducer (e.g., 0.1-0.5 mM IPTG).

    • Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Analysis: Proceed with cell lysis, protein purification, and analysis by SDS-PAGE and Western blot to confirm the presence of the full-length protein.

Protocol 2: Bioorthogonal Ligation via Thiol-Ene Coupling

This protocol assumes the successful expression and purification of your protein containing this compound.

  • Reactant Preparation:

    • Prepare a stock solution of your purified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of a thiol-containing molecule (e.g., a fluorescent dye with a thiol group) in a compatible solvent.

    • Prepare a stock solution of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine your protein, the thiol-containing molecule (in slight molar excess), and the photoinitiator.

    • The final reaction volume should be kept small to ensure efficient light penetration.

  • UV Irradiation: Expose the reaction mixture to UV light (e.g., 365 nm) for a specified period (e.g., 10-30 minutes) on ice to initiate the thiol-ene reaction.

  • Analysis: Analyze the reaction product by SDS-PAGE to observe the mobility shift corresponding to the successful ligation. Further characterization can be performed using mass spectrometry.

Diagram: Bioorthogonal Reactions of this compound

bioorthogonal cluster_protein Protein with this compound cluster_reactions Bioorthogonal Reactions cluster_products Modified Protein protein Protein-NH-CO-(CH2)6-CH=CH2 thiol Thiol-Ene Coupling (+ R-SH, UV) protein->thiol tetrazine Tetrazine Ligation (+ Tetrazine) protein->tetrazine thiol_product Protein-NH-CO-(CH2)7-S-R thiol->thiol_product tetrazine_product Protein-NH-CO-(CH2)6-Dihydropyridazine-R tetrazine->tetrazine_product

Caption: Potential bioorthogonal reactions for proteins containing this compound.

References

Technical Support Center: Expression of 2-Amino-8-nonenoic acid in E. coli

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist:

Welcome to the technical support center for the expression of 2-Amino-8-nonenoic acid (2,8-AnA) in Escherichia coli. The successful production of a non-canonical amino acid (ncAA) like 2,8-AnA, a C9 amino acid with a terminal double bond, is a significant metabolic engineering challenge. Unlike standard recombinant protein expression, you are essentially reprogramming the cell's metabolism to synthesize a novel small molecule, which may be toxic or place a significant metabolic burden on the host.[1][2]

This guide is structured to move from diagnosis to solution, emphasizing the causality behind each experimental step. We will address common failure points—from genetic instability to low titers—and provide systematic workflows to identify and resolve them.

Troubleshooting Guide

This section addresses complex problems with in-depth diagnostic and resolution workflows.

Q1: My E. coli culture shows poor growth, lysis, or complete growth arrest after inducing the 2,8-AnA biosynthetic pathway. What is the cause and how can I fix it?

Diagnostic Overview: Poor growth or cell death upon induction is a classic sign of toxicity.[3][4] This can stem from three primary sources: (1) the final product, 2,8-AnA, itself may be toxic; (2) one or more intermediates in your engineered pathway are cytotoxic; or (3) the high metabolic drain (precursors, ATP, NADPH) required for the pathway is causing a "metabolic burden" that collapses the host's central metabolism.[1][2] The long aliphatic chain of 2,8-AnA, for instance, could potentially interfere with cell membrane integrity.

Systematic Troubleshooting Workflow:

  • Deconstruct the Pathway to Pinpoint Toxicity:

    • Rationale: To determine which part of the pathway is toxic, you must express subsets of the pathway enzymes.

    • Protocol:

      • Create expression plasmids for each individual enzyme in the 2,8-AnA pathway.

      • Create plasmids for sequential subsets of the pathway (e.g., Enzyme 1 only; Enzymes 1+2; Enzymes 1+2+3).

      • Transform these into your E. coli host strain.

      • Monitor cell growth (OD600) post-induction for each construct compared to a control (empty vector). A significant growth defect will identify the toxic enzyme or intermediate.

  • Mitigate Toxicity and Metabolic Burden:

    • Rationale: Once the toxic component is identified, you can reduce its accumulation or the overall metabolic stress by fine-tuning expression levels.[5] High-level expression from strong promoters like T7 is often the culprit.[6]

    • Strategies:

      • Switch to Tighter or Weaker Promoters: Replace the strong T7 promoter with a more tunable system like the pBAD (arabinose-inducible) or pTet (tetracycline-inducible) promoters. This allows for more precise control over expression levels.

      • Lower Inducer Concentration: If using an IPTG-inducible system, titrate the IPTG concentration down from 1 mM to as low as 0.01 mM to find a level that maintains cell viability while producing the product.[7]

      • Optimize Induction Temperature: Lowering the post-induction temperature to 18-25°C slows down all metabolic processes, including the production of the toxic compound, which can significantly improve cell health and sometimes even increase the final soluble product yield.[7][8][9]

      • Use a Tightly Regulated Host Strain: If leaky expression is causing toxicity even before induction, switch to a host strain that offers tighter control, such as BL21(DE3)pLysS, which produces T7 lysozyme to inhibit basal T7 RNA polymerase activity.[5][10]

Q2: I've achieved good cell growth, but analytical tests (LC-MS/GC-MS) show very low or no production of 2,8-AnA. How do I troubleshoot a non-productive pathway?

Diagnostic Overview: Zero or low yield in a healthy culture points to a bottleneck within the biosynthetic pathway itself. This can be due to (1) inefficient or non-functional enzymes, (2) genetic instability leading to loss of the pathway, (3) insufficient supply of precursors from the host's central metabolism, or (4) codon usage that is not optimized for E. coli.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting

Caption: Troubleshooting workflow for low or no product yield.

Detailed Steps:

  • Verify Genetic Integrity:

    • Plasmid Stability: Plasmids, especially high-copy number ones or those expressing burdensome pathways, can be lost during cell division.[1][2][11]

      • Protocol: After a period of cultivation, plate a dilution of the culture on both non-selective (LB) and selective (LB + antibiotic) plates. The ratio of colonies on the selective vs. non-selective plates indicates the percentage of cells retaining the plasmid. A significant drop below 100% confirms plasmid instability.[12] Consider using a single, lower-copy plasmid or integrating the pathway into the genome for long-term stability.

    • Gene Sequence: Ensure no mutations have occurred in your biosynthetic genes. Extract the plasmid from your culture and re-sequence the genes.

  • Confirm Enzyme Expression and Codon Optimization:

    • Rationale: The genetic code is redundant, and different organisms have different preferences for which codons to use (codon bias).[13] Genes from other organisms may contain codons that are rare in E. coli, leading to stalled translation and low protein expression.[10][14]

    • Verification: Run an SDS-PAGE gel on lysates from induced cells to visually confirm the expression of your pathway enzymes.

    • Solution: Use codon optimization software to design and synthesize your genes to match the codon usage of highly expressed E. coli genes.[15][16][17] This is a critical step for any heterologous pathway.

  • Boost Precursor Supply:

    • Rationale: The synthesis of 2,8-AnA will require precursors from central metabolism (e.g., from amino acid or fatty acid synthesis pathways). These precursor pools may be rate-limiting.

    • Metabolic Engineering Strategy:

      • Identify the key precursor for your pathway (e.g., L-aspartate, acetyl-CoA).

      • Overexpress the native E. coli enzymes that lead to the production of this precursor. For example, to increase oxaloacetate (a precursor for the aspartate family), you could overexpress pyruvate carboxylase.[18]

      • Knock out or repress competing pathways that drain the precursor pool using CRISPRi or gene deletion methods.[19]

Frequently Asked Questions (FAQs)

Question Answer
What is the best E. coli host strain to start with? BL21(DE3) is a robust starting point for many expression projects.[8] However, if you suspect toxicity, consider C41(DE3) or C43(DE3) , which are derivatives of BL21(DE3) that have mutations allowing them to better tolerate toxic proteins.[7] For pathways with rare codons, strains like Rosetta(DE3) , which supply tRNAs for rare codons, can be beneficial, although codon optimization is a more robust solution.[10][13]
My plasmid seems to be unstable. What are the best practices to ensure plasmid maintenance? Plasmid instability is often caused by the metabolic burden of maintaining the plasmid and expressing the genes.[1][2] Solutions: 1) Use a lower copy number plasmid (e.g., p15A or BAC ori instead of pMB1/ColE1).[20] 2) If using ampicillin selection, switch to carbenicillin, which is more stable and reduces the growth of satellite colonies that have lost the plasmid.[5] 3) For maximum stability, integrate the pathway into the E. coli chromosome.
How can I confirm that the molecule I'm detecting is indeed this compound? Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[21] You should run your purified sample alongside a synthesized chemical standard of 2,8-AnA if available. The key is to match both the retention time on the LC and the mass-to-charge ratio (m/z) in the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing a characteristic fragmentation pattern that serves as a definitive fingerprint.[22]
What are the key differences between codon optimization and codon harmonization? Codon Optimization typically involves replacing all codons in a gene with the most frequently used codons in the expression host (E. coli). This aims for the fastest possible translation rate.[9][13] Codon Harmonization , in contrast, aims to match the codon usage profile of the heterologous gene to the host's profile while maintaining the relative rarity of codons. The theory is that some slow-translating regions (using rarer codons) are important for proper protein folding. For metabolic enzymes, where high quantity is often the primary goal, standard codon optimization is usually the preferred strategy.[17]

Key Experimental Protocols

Protocol 1: Optimizing Induction Conditions for Pathway Expression

Objective: To determine the optimal inducer concentration and temperature to maximize 2,8-AnA production while minimizing cell stress.

Methodology:

  • Prepare Cultures: Inoculate several 50 mL cultures of your expression strain in a suitable medium (e.g., LB or M9 minimal media) from a single fresh colony. Grow at 37°C with shaking until the OD600 reaches mid-log phase (0.5-0.6).[7]

  • Set Up Induction Matrix: Create a matrix of conditions. For example:

    • Temperatures: 37°C, 30°C, 25°C, 18°C

    • IPTG Concentrations: 1.0 mM, 0.5 mM, 0.1 mM, 0.05 mM

  • Induce Cultures: At OD600 0.5-0.6, add the specified concentration of IPTG to each culture and move them to shakers set at the corresponding temperatures.

  • Time-Course Sampling: Collect samples at regular intervals post-induction (e.g., 4, 8, 12, and 24 hours). For each sample, measure the OD600 and collect a cell pellet for analysis.

  • Analyze Product Titer: Lyse the collected cell pellets and use your established analytical method (e.g., LC-MS) to quantify the intracellular concentration of 2,8-AnA.

  • Data Interpretation: Plot the final titer of 2,8-AnA against the different conditions. The optimal condition is the one that gives the highest product yield without a severe drop in final cell density.

Metabolic_Burden

Caption: The metabolic challenge of producing 2,8-AnA in E. coli.

References

Preventing epimerization of "2-Amino-8-nonenoic acid" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-8-nonenoic acid. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in overcoming challenges related to its synthesis, with a particular focus on preventing epimerization. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research.

I. Understanding the Challenge: Epimerization in Amino Acid Synthesis

Epimerization, the change in configuration at a single stereocenter, is a significant challenge in the synthesis of chiral molecules like this compound.[1][2][3][4] This undesired side reaction can lead to a mixture of diastereomers or enantiomers, which are often difficult to separate and can have drastically different biological activities.[1][2] Controlling the stereochemistry at the α-carbon is therefore paramount.

The primary mechanisms leading to epimerization during the crucial amide bond formation step are:

  • Oxazolone Formation: Activation of the N-protected amino acid's carboxyl group can trigger an intramolecular cyclization to form a planar oxazolone intermediate. This intermediate is susceptible to proton abstraction and re-protonation from either face, leading to a loss of stereochemical integrity.[5]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side.[5]

II. Troubleshooting Guide: Preventing Epimerization

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue 1: Significant Epimerization Detected in the Final Product

Q: My final product shows a significant percentage of the undesired epimer. What are the likely causes and how can I mitigate this?

A: This is a common and critical issue. The choice of coupling reagents, base, solvent, and reaction temperature all play a crucial role.

Root Causes & Solutions:

Factor Explanation Recommended Action
Coupling Reagent Highly reactive coupling reagents can accelerate the formation of the problematic oxazolone intermediate.[5]Opt for coupling reagents known for low racemization potential, such as those based on phosphonium or uranium salts (e.g., HBTU, HATU). The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress epimerization by forming an active ester that is less prone to cyclization.[6]
Base The base used can promote epimerization through both oxazolone formation and direct enolization pathways.[5]Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid strong, unhindered bases.
Solvent The polarity of the solvent can influence the rate of epimerization.[5]Less polar solvents such as dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol have been shown to suppress epimerization.[5]
Temperature Higher reaction temperatures increase the rate of all reactions, including the side reactions leading to epimerization.[5]Maintain a low and consistent temperature (e.g., 0 °C to -15 °C) throughout the addition of reagents and the entire reaction time.
Pre-activation Time Allowing the carboxylic acid to be activated for an extended period before adding the amine increases the concentration of the epimerization-prone intermediate.[5]Consider in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine. This ensures the activated species is consumed as it is formed.[5]
Issue 2: Low Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis

Q: I am using a chiral auxiliary, but the diastereoselectivity of my alkylation step is poor. How can I improve this?

A: Chiral auxiliaries are powerful tools for controlling stereochemistry, but their effectiveness depends on proper experimental design.[7][8][9][10]

Root Causes & Solutions:

  • Incomplete Enolate Formation: Insufficient base or a base that is not strong enough will lead to incomplete deprotonation and a mixture of reactive species.

    • Solution: Ensure the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -78 °C) to drive the enolate formation to completion.

  • Poor Chelation Control: The stereochemical outcome is often dictated by the formation of a rigid, chelated transition state.

    • Solution: The choice of the chiral auxiliary itself is critical. Auxiliaries like Evans' oxazolidinones or those based on pseudoephedrine are designed to provide excellent facial shielding.[10] Ensure the reaction conditions (e.g., solvent, additives) favor the desired chelated intermediate.

  • Electrophile Reactivity: A highly reactive electrophile might react before the desired organized transition state can form.

    • Solution: If possible, use a less reactive electrophile or add it slowly at a low temperature to allow for the formation of the diastereomerically preferred transition state.

Issue 3: Difficulty in Removing the Protecting Group Without Epimerization

Q: The deprotection step is causing epimerization of my desired amino acid. What are my options?

A: The choice of protecting groups is a cornerstone of successful amino acid synthesis.[11][12][13][14]

Root Causes & Solutions:

  • Harsh Deprotection Conditions: Strongly acidic or basic conditions required for some protecting groups can lead to epimerization.

    • Solution: Select protecting groups that can be removed under mild conditions. For the α-amino group, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a popular choice as it can be cleaved with a mild base like piperidine.[12] The tert-butoxycarbonyl (Boc) group, removed with mild acid (e.g., TFA), is also widely used.[12]

  • Protecting Group Choice: The nature of the protecting group itself can influence the acidity of the α-proton.

    • Solution: Urethane-based protecting groups like Boc and Fmoc are generally preferred over acyl-type groups because they are less activating towards deprotonation at the α-carbon.[11]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing enantiomerically pure this compound?

A1: Several robust strategies exist for the asymmetric synthesis of unnatural amino acids like this compound:

  • Enzymatic Reductive Amination: This is a highly enantioselective method. A practical process for synthesizing iso-Boc protected (S)-2-amino-8-nonenoic acid involves the reductive amination of an α-keto acid substrate using enzymes like leucine dehydrogenase and glucose dehydrogenase.[15] This approach can achieve high yields (>60%) and excellent enantiomeric excess (>99.9% ee).[15]

  • Chiral Auxiliary-Mediated Alkylation: This classic approach involves attaching a chiral auxiliary to a glycine enolate equivalent, followed by diastereoselective alkylation with a suitable electrophile (e.g., 7-bromohept-1-ene). Subsequent cleavage of the auxiliary yields the desired amino acid.[7][16]

  • Photoredox Catalysis: Modern methods utilizing visible light-promoted photoredox catalysis allow for the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine, providing a versatile route to various unnatural α-amino acids.[17][18][19][20]

Q2: Are there any specific considerations for the terminal alkene in this compound during synthesis?

A2: Yes, the terminal double bond is generally stable under many synthetic conditions. However, it is important to be mindful of potential side reactions, especially during steps involving strong acids, bases, or catalytic hydrogenation if that were part of a different synthetic scheme. It's crucial to select reaction conditions that are compatible with the alkene functionality.

Q3: How can I accurately determine the enantiomeric purity of my synthesized this compound?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. You will need to derivatize the amino acid to make it suitable for analysis on a chiral stationary phase. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or derivatizing agents can be employed to determine the enantiomeric excess.

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Epimerization Suppression during Amide Coupling
  • Dissolve the N-protected this compound (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.

  • Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine component (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the final product for epimeric purity by chiral HPLC.

Diagrams

Epimerization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization A1 N-Protected Amino Acid B1 Activated Intermediate A1->B1 Coupling Reagent C1 Oxazolone (Planar) B1->C1 Intramolecular Cyclization D1 Epimerized Product C1->D1 Nucleophilic Attack A2 Activated Amino Acid B2 Enolate (Planar) A2->B2 Strong Base C2 Epimerized Product B2->C2 Protonation

Caption: Mechanisms of epimerization during amide bond formation.

Workflow_Epimerization_Prevention start Start Synthesis reagent_selection Select Mild Coupling Reagents & Additives (e.g., HATU, HOAt) start->reagent_selection conditions Optimize Conditions: - Low Temperature (0 to -15 °C) - Non-polar Solvent (DCM) - Stoichiometric Base (DIPEA) reagent_selection->conditions procedure Employ 'In Situ' Activation Protocol conditions->procedure analysis Analyze Product Purity (Chiral HPLC) procedure->analysis end_ok High Stereopurity Achieved analysis->end_ok >99% ee troubleshoot Epimerization Detected: Re-evaluate Parameters analysis->troubleshoot <99% ee troubleshoot->reagent_selection

Caption: Workflow for preventing epimerization.

V. References

  • Shatskiy, A., Axelsson, A., Blomkvist, B., Liu, J.-Q., Dinér, P., & Kärkäs, M. (n.d.). Stereoselective Synthesis of Unnatural α-Amino Acids through Photoredox Catalysis. ChemRxiv. --INVALID-LINK--

  • Zhang, F., et al. (2015). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development. --INVALID-LINK--

  • Shatskiy, A., et al. (2021). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Chemical Science. --INVALID-LINK--

  • BenchChem. (n.d.). Chiral Amino Acids Synthesis. --INVALID-LINK--

  • Shatskiy, A., et al. (2021). Stereoselective Synthesis of Unnatural α-Amino Acids through Photoredox Catalysis. ChemRxiv. --INVALID-LINK--

  • Reddy, B. G., et al. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry. --INVALID-LINK--

  • Shatskiy, A., et al. (2021). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Chemical Science. --INVALID-LINK--

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. --INVALID-LINK--

  • Li, X., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. --INVALID-LINK--

  • Comesse, S., et al. (2003). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry. --INVALID-LINK--

  • Kim, M., et al. (2015). Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. ResearchGate. --INVALID-LINK--

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. --INVALID-LINK--

  • BenchChem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. --INVALID-LINK--

  • Contente, M. L., et al. (2019). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering. --INVALID-LINK--

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. --INVALID-LINK--

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. --INVALID-LINK--

  • Heck, S. D., et al. (1994). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. Proceedings of the National Academy of Sciences. --INVALID-LINK--

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. --INVALID-LINK--

  • Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. --INVALID-LINK--

  • Asymmetric Synthesis. (n.d.). SlidePlayer. --INVALID-LINK--

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. --INVALID-LINK--

  • Wikipedia. (n.d.). Chiral auxiliary. --INVALID-LINK--

  • Zhang, Y., et al. (2010). Asymmetric synthesis of tailor-made α-amino acids by chiral auxiliaries: Glycine equivalent approach. ResearchGate. --INVALID-LINK--

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. --INVALID-LINK--

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. --INVALID-LINK--

  • Morita, H., et al. (2018). Peptide Epimerization Machineries Found in Microorganisms. Frontiers in Microbiology. --INVALID-LINK--

  • Albericio, F., & El-Faham, A. (2018). Protecting Groups in Peptide Synthesis. ResearchGate. --INVALID-LINK--

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Oulu University Library. --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of trans-2-nonenoic acid. --INVALID-LINK--

  • Linares, M. L., et al. (2006). Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. Synthesis. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • Biosynth. (n.d.). 8-Nonenoic Acid. --INVALID-LINK--

References

Technical Support Center: Mass Spectrometry Analysis of Peptides Containing 2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-proteinogenic amino acid, 2-Amino-8-nonenoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) you may encounter during the mass spectrometric analysis of these unique molecules. The presence of a long, unsaturated aliphatic side chain introduces specific challenges and behaviors in the mass spectrometer that require careful consideration for successful analysis.

I. Common Issues & Initial Troubleshooting

This section addresses some of the most common problems encountered during the analysis of peptides containing this compound, providing a logical workflow for troubleshooting.

Q1: I am observing a very low signal or no signal at all for my this compound-containing peptide. What are the likely causes and how can I troubleshoot this?

Low or no signal is a frequent issue, particularly with modified or hydrophobic peptides.[1] The unique structure of this compound can contribute to this problem. Here’s a systematic approach to diagnosing the issue:

A1: Potential Causes & Troubleshooting Workflow

  • Sample Preparation and Handling: Peptides with long aliphatic chains, like that of this compound, can be "sticky" and prone to loss during sample preparation.

    • Adsorption to Surfaces: These peptides can adsorb to plasticware. Use low-adhesion microcentrifuge tubes and pipette tips.

    • Incomplete Solubilization: Ensure your peptide is fully dissolved. You may need to use a small percentage of organic solvent (e.g., acetonitrile or isopropanol) in your sample buffer. However, be mindful of the compatibility of organic solvents with your chromatography system.

    • Inefficient Desalting: Salts can suppress ionization.[2] During desalting steps (e.g., with C18 tips), ensure the pH is acidic (e.g., 0.1% formic acid) to promote binding of the peptide to the stationary phase.[3] Inefficient elution can also lead to sample loss. Elute with a higher percentage of organic solvent than you would for a more polar peptide.

  • Liquid Chromatography (LC) Issues: The hydrophobic nature of the this compound side chain will significantly impact its chromatographic behavior.

    • Poor Retention or Peak Shape: If using reversed-phase chromatography, you should see increased retention. If the peak is broad or tailing, it could indicate interactions with the column hardware or aggregation of the peptide. Consider using a different column chemistry or modifying your mobile phases.

    • Carryover: Hydrophobic peptides can be prone to carryover in the LC system.[1] Run several blank injections after your sample to check for residual signal. If carryover is observed, optimize your needle and column washing steps.

  • Mass Spectrometry (MS) Ionization: The efficiency of ionization can be a major factor.

    • Ion Suppression: Co-eluting contaminants or a high concentration of the peptide itself can lead to ion suppression. Ensure your sample is clean and consider diluting it.

    • Suboptimal Ion Source Settings: The settings of your electrospray ionization (ESI) source are critical. Systematically tune the capillary voltage, gas flow rates, and temperature to optimize the signal for your specific peptide. It's advisable to perform this tuning with a standard of your peptide if available.

  • Instrument Performance: Always rule out general instrument issues.

    • System Contamination: A contaminated mass spectrometer can lead to poor sensitivity.[3] Check for background ions and perform a system clean if necessary.

    • Leaks: Air leaks in the LC or MS system can significantly reduce signal intensity.[3] Perform a leak check according to your instrument's maintenance procedures.

    • Detector Issues: An aging or faulty detector will result in a loss of signal across all analytes.[3] Check the detector performance with a known standard.

II. Data Interpretation: Adducts, Modifications, and Fragmentation

Understanding the mass spectra of your this compound-containing peptide is key to confirming its identity and purity. The following Q&As will guide you through the interpretation of your data.

Q2: I'm seeing unexpected peaks in my full MS spectrum. How can I determine if they are adducts or impurities?

A2: It is common to observe various adducts in electrospray ionization mass spectrometry.[4] Distinguishing these from impurities is a critical step in data analysis.

  • Common Adducts: The most common adducts are formed with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[4] You can predict the m/z of these adducts and look for them in your spectrum. The mass difference between the protonated molecule ([M+H]⁺) and the sodium adduct will be approximately 22 Da, and for the potassium adduct, it will be approximately 38 Da.

  • Solvent Adducts: Adducts with solvent molecules like acetonitrile ([M+ACN+H]⁺) can also occur.

  • Multiple Charges: Peptides often exist in multiple charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). These will appear at lower m/z values. You can confirm these by looking for the characteristic isotopic pattern and calculating the mass based on the charge state.

  • Impurities: Peaks that do not correspond to the expected adducts or charge states of your target peptide are likely impurities. These could be deletion sequences from peptide synthesis or other contaminants.

Table 1: Common Adducts in Positive Ion ESI-MS

AdductMass Shift (Da) from [M+H]⁺
Sodium ([M+Na]⁺)+21.98
Potassium ([M+K]⁺)+37.96
Acetonitrile ([M+ACN+H]⁺)+41.03
Q3: What are the expected fragmentation patterns for a peptide containing this compound in MS/MS analysis (CID/HCD)?

A3: The fragmentation of peptides containing this compound will be a combination of standard peptide backbone fragmentation and fragmentation specific to the long, unsaturated side chain.

  • Backbone Fragmentation: You can expect to see the typical b- and y-ion series resulting from the cleavage of the amide bonds along the peptide backbone. The presence of basic residues (e.g., Arginine, Lysine, Histidine) will influence the charge state of the fragment ions and can lead to more intense y-ions.[5] The "proline effect," where cleavage N-terminal to a proline residue is enhanced, will also be a factor if proline is present in your sequence.[6]

  • Side Chain Fragmentation: The this compound side chain is where you will observe unique fragmentation patterns. Based on studies of other lipid-modified peptides, you can anticipate the following:[7][8]

    • Neutral Loss of the Side Chain: A significant neutral loss corresponding to the entire or a large portion of the C₇H₁₃ alkenyl side chain is possible. This would result in a fragment ion where the peptide backbone is intact but the side chain of the this compound has been cleaved off.

    • Characteristic Fragment Ions (Marker Ions): You may observe low m/z ions that are characteristic of the side chain itself. For a C₇H₁₃ side chain, you might see fragment ions corresponding to various unsaturated hydrocarbon fragments.

    • Cleavage along the Aliphatic Chain: While less common in low-energy CID, with higher energy, you may see fragmentation along the C-C bonds of the aliphatic chain.

Q4: How does the terminal double bond in the this compound side chain affect fragmentation?

A4: The terminal double bond is a key feature that can influence the fragmentation pathway.

  • Charge-Remote Fragmentation: In higher energy fragmentation methods, charge-remote fragmentation can occur, where fragmentation is initiated at a site remote from the charge-carrying portion of the molecule.[9] The double bond can act as a site for the initiation of such fragmentation, leading to characteristic cleavages along the aliphatic chain.

  • Rearrangement Reactions: The presence of a double bond can facilitate rearrangement reactions prior to fragmentation, leading to unexpected neutral losses or fragment ions.

  • Localization of the Double Bond: While challenging with standard CID, advanced fragmentation techniques like Electron Activated Dissociation (EAD) or Ultraviolet Photodissociation (UVPD) can be used to specifically cleave at or near the double bond, allowing for its precise localization within the side chain.

III. Experimental Design & Optimization

To obtain high-quality data for your this compound-containing peptides, careful experimental design and optimization are crucial.

Q5: What are the best practices for setting up an LC-MS/MS method for a peptide containing this compound?

A5: Here is a step-by-step guide for method development:

Step-by-Step Protocol for LC-MS/MS Method Development

  • Initial Infusion and Tuning:

    • If you have a purified standard of your peptide, perform a direct infusion into the mass spectrometer.

    • Optimize the ion source parameters (capillary voltage, gas flows, temperature) to maximize the signal intensity of the precursor ion.

    • Determine the optimal charge state for fragmentation. For tryptic peptides, this is often 2+ or 3+.[10]

  • Chromatography Development:

    • Column Selection: A C18 column is a good starting point. Due to the hydrophobicity of your peptide, you may need a column with a different stationary phase (e.g., C8 or phenyl-hexyl) to achieve optimal separation and peak shape.

    • Mobile Phase Optimization:

      • Aqueous Phase (A): 0.1% Formic Acid in water is standard.

      • Organic Phase (B): 0.1% Formic Acid in acetonitrile is a common choice. You might consider using isopropanol in your organic phase to improve the elution of very hydrophobic peptides.

    • Gradient Elution: Start with a broad gradient to determine the approximate elution time of your peptide. Then, optimize the gradient around this elution time to ensure good separation from any impurities.

  • MS/MS Method Optimization:

    • Fragmentation Energy: Perform a collision energy ramp or a series of injections with different collision energies (e.g., CID or HCD) to find the optimal energy for producing a rich fragmentation spectrum. The goal is to see a good distribution of b- and y-ions, as well as any characteristic side-chain fragments.

    • Activation Method: While CID/HCD are the most common, if you are struggling to get informative fragmentation, consider alternative methods like Electron Transfer Dissociation (ETD) if your instrument is capable. ETD can be beneficial for peptides with labile modifications.[6]

    • Resolution and Scan Speed: Use a resolution that allows you to confidently determine the charge state of your fragment ions. Balance scan speed with sensitivity, especially if you are analyzing a complex mixture.

IV. Visualization of Workflows and Concepts

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.

Troubleshooting_Workflow Start Low/No Signal Observed SamplePrep Check Sample Preparation - Low-adhesion plastics - Proper solubilization - Efficient desalting Start->SamplePrep LC Evaluate LC Performance - Peak shape & retention - Carryover SamplePrep->LC If no improvement Resolved Signal Improved SamplePrep->Resolved If resolved MS Optimize MS Parameters - Ion source tuning - Check for ion suppression LC->MS If no improvement LC->Resolved If resolved Instrument Verify Instrument Health - Contamination check - Leak check - Detector performance MS->Instrument If no improvement MS->Resolved If resolved Instrument->Resolved If resolved

Figure 1: A systematic workflow for troubleshooting low signal intensity of this compound-containing peptides.

Fragmentation_Pathways Precursor { Precursor Ion | [M+nH]ⁿ⁺} Backbone Backbone Fragmentation b-ions y-ions Precursor->Backbone Amide Bond Cleavage SideChain Side Chain Fragmentation Neutral Loss of Side Chain Characteristic Marker Ions Precursor->SideChain Side Chain Cleavage DoubleBond Double Bond Influence Charge-Remote Fragmentation Rearrangements SideChain->DoubleBond

Figure 2: Expected fragmentation pathways for peptides containing this compound in CID/HCD.

V. References

  • G.A. G.A. van der Rest, R.H.H. van den Heuvel, J.A. Lely, A.J.R. Heck. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry. 2006.

  • Prot pi | Peptide Tool. [Online]. Available: --INVALID-LINK--

  • Mascot help: Peptide fragmentation. Matrix Science. [Online]. Available: --INVALID-LINK--

  • G.A. G.A. van der Rest, R.H.H. van den Heuvel, J.A. Lely, A.J.R. Heck. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. ResearchGate. [Online]. Available: --INVALID-LINK--

  • A method for analyzing lipid-modified proteins with mass spectrometry. PubMed. [Online]. Available: --INVALID-LINK--

  • Peptide Sequence Fragmentation Modelling. [Online]. Available: --INVALID-LINK--

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. National Institutes of Health. [Online]. Available: --INVALID-LINK--

  • Automatic analysis of peptide and proteins mass spectrometry datasets. The ISIC. [Online]. Available: --INVALID-LINK--

  • Exploring protein lipidation by mass spectrometry-based proteomics. ResearchGate. [Online]. Available: --INVALID-LINK--

  • MS2PIP: a tool for MS/MS peak intensity prediction. PubMed Central. [Online]. Available: --INVALID-LINK--

  • Exploring protein lipidation by mass spectrometry-based proteomics. PubMed. [Online]. Available: --INVALID-LINK--

  • How to train your modified peptide MS/MS spectrum predictor? PROTrEIN. [Online]. Available: --INVALID-LINK--

  • calculation of m/z values of fragment ions from peptide/proteins in mass spectrometry analysis? ResearchGate. [Online]. Available: --INVALID-LINK--

  • Solvent-Free Mass Spectrometry for Hydrophobic Peptide Sequence Analysis and Protein Conformation Studies. Taylor & Francis Online. [Online]. Available: --INVALID-LINK--

  • Is there any free software program to predict the highest peptide and fragment it? ResearchGate. [Online]. Available: --INVALID-LINK--

  • Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs. [Online]. Available: --INVALID-LINK--

  • Effect of Charge States on Backbone Fragmentation* of Peptides (Beam-Type CID) Containing One Intra-Molecular Disulfide After Reaction with OH. ResearchGate. [Online]. Available: --INVALID-LINK--

  • Sample preparation for mass spectrometry. Thermo Fisher Scientific. [Online]. Available: --INVALID-LINK--

  • Sample preparation for Mass spectrometric analysis. G-Biosciences. [Online]. Available: --INVALID-LINK--

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Online]. Available: --INVALID-LINK--

  • [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? ResearchGate. [Online]. Available: --INVALID-LINK--

  • The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem. [Online]. Available: --INVALID-LINK--

  • The challenge of detecting modifications on proteins. Essays in Biochemistry. [Online]. Available: --INVALID-LINK--

  • Troubleshooting Loss of Signal: Where did my peaks go? Biotage. [Online]. Available: --INVALID-LINK--

  • An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids. Benchchem. [Online]. Available: --INVALID-LINK--

  • Collision-induced dissociation (CID) of peptides and proteins. PubMed. [Online]. Available: --INVALID-LINK--

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. National Institutes of Health. [Online]. Available: --INVALID-LINK--

  • Statistical Characterization of the Charge State and Residue Dependence of Low Energy CID Peptide Dissociation Patterns. National Institutes of Health. [Online]. Available: --INVALID-LINK--

  • Protocols. Neuroproteomics & Neurometabolomics Center - University of Illinois. [Online]. Available: --INVALID-LINK--

  • Influence of Basic Residue Content on Fragment Ion Peak Intensities in Low-Energy Collision-Induced Dissociation Spectra of Peptides. National Institutes of Health. [Online]. Available: --INVALID-LINK--

  • Charge Transfer Dissociation (CTD) Mass Spectrometry of Peptide Cations. West Virginia University. [Online]. Available: --INVALID-LINK--

  • What is the solution to the low intensity problem of lc-ms/ms?? ResearchGate. [Online]. Available: --INVALID-LINK--

  • How to identify low-abundance modified peptides with proteomics mass spectrometry. MedCrave online. [Online]. Available: --INVALID-LINK--

  • Fundamentals pf Proteomics - Part 2 The properties of peptides. YouTube. [Online]. Available: --INVALID-LINK--

  • Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PubMed Central. [Online]. Available: --INVALID-LINK--

  • Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. ACS Publications. [Online]. Available: --INVALID-LINK--

  • Summary of the effect of a specific charge-site along a peptide... ResearchGate. [Online]. Available: --INVALID-LINK--

  • Ion Activation Methods for Peptides and Proteins. PubMed Central. [Online]. Available: --INVALID-LINK--

References

Validation & Comparative

Confirming the Incorporation of "2-Amino-8-nonenoic acid" by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Non-Proteinogenic Amino Acids

In the expanding landscape of drug development and proteomics, the incorporation of non-proteinogenic amino acids (npAAs) into peptides and proteins offers a powerful strategy for modulating therapeutic properties. "2-Amino-8-nonenoic acid," a nine-carbon unsaturated amino acid, represents a class of synthetic building blocks that can introduce unique conformational constraints and functionalities. However, verifying the successful incorporation of such custom residues requires robust and unambiguous analytical methodologies. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as the cornerstone technique for this purpose.

This guide provides a comprehensive overview of the application of mass spectrometry for the confirmation of "this compound" incorporation. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, and compare the performance of mass spectrometry with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to confidently characterize molecules modified with this and similar non-standard amino acids.

The Power of Mass Spectrometry for npAA Identification

Mass spectrometry (MS) is an indispensable tool for molecular identification due to its ability to provide precise mass-to-charge ratio (m/z) measurements of ionized molecules.[1] For a novel amino acid like this compound, high-resolution mass spectrometry (HRMS) is paramount. It allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, which is crucial for distinguishing it from other potential isobaric compounds.[2][3]

Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is then employed to fragment the isolated parent ion. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.[4]

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust workflow for the confirmation of this compound incorporation using electrospray ionization tandem mass spectrometry (ESI-MS/MS). ESI is the preferred ionization technique for amino acids and peptides as it is a soft ionization method that typically produces intact protonated molecules ([M+H]+).[5]

Figure 1: A comprehensive workflow for the confirmation of this compound incorporation using ESI-MS/MS.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Purification: The peptide or protein containing this compound should be purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove any contaminants that could interfere with the analysis.

    • Solubilization: The purified sample is dissolved in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent like acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Mass Spectrometry Analysis (ESI-MS/MS):

    • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for this analysis.[2]

    • MS1 Full Scan: The analysis begins with a full scan (MS1) to determine the m/z of the protonated molecule ([M+H]+). For this compound (C9H17NO2), the theoretical monoisotopic mass of the neutral molecule is 171.1259 Da. Therefore, the expected m/z for the [M+H]+ ion is 172.1332.

    • Precursor Ion Isolation: The ion corresponding to the calculated m/z of the target molecule is isolated in the mass spectrometer.

    • Collision-Induced Dissociation (CID): The isolated precursor ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The collision energy should be optimized to generate a rich spectrum of fragment ions.

    • MS2 Product Ion Scan: The resulting fragment ions are detected in a second mass scan (MS2), generating the tandem mass spectrum.

Data Interpretation: Deciphering the Molecular Fingerprint

The confirmation of this compound incorporation relies on two key pieces of evidence from the mass spectrum: the accurate mass of the precursor ion and the characteristic fragmentation pattern.

Expected Fragmentation Pattern

The primary sites of fragmentation in protonated amino acids are the bonds of the amino acid backbone.[4] Common losses include the loss of water (H2O), ammonia (NH3), and the carboxyl group (as CO or COOH).[1] The long hydrocarbon chain with a terminal double bond will also undergo characteristic fragmentation.

FragmentationPathway cluster_legend Legend cluster_fragments Predicted Key Fragments key Precursor Ion -> Fragment Ion M_H [M+H]+ m/z 172.13 loss_H2O [M+H - H2O]+ m/z 154.12 M_H->loss_H2O - H2O loss_NH3 [M+H - NH3]+ m/z 155.12 M_H->loss_NH3 - NH3 loss_COOH [M+H - COOH]+ m/z 126.13 M_H->loss_COOH - COOH chain_fragment Characteristic Alkene Fragments (e.g., loss of C2H4, C3H6) M_H->chain_fragment Chain Cleavage

Figure 2: Predicted fragmentation pathway for protonated this compound.

Key Predicted Fragments:

  • [M+H - H2O]+ (m/z 154.12): Loss of a water molecule from the carboxylic acid group.

  • [M+H - NH3]+ (m/z 155.12): Loss of ammonia from the amino group.

  • [M+H - COOH]+ (m/z 126.13): Loss of the entire carboxyl group, resulting in an iminium ion. This is often a prominent fragment for amino acids.[8]

  • Characteristic Alkene Fragments: Cleavage along the hydrocarbon chain, particularly around the double bond, will produce a series of fragment ions. The presence of the terminal double bond can lead to specific resonance-stabilized fragments.

Comparison with Alternative and Complementary Techniques

While mass spectrometry is the primary tool for confirming the incorporation of this compound, other analytical techniques can provide complementary information or serve as alternatives in certain contexts.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (ESI-MS/MS) Measures mass-to-charge ratio and fragmentation patterns of ionized molecules.High sensitivity and specificity. Provides definitive structural information.[1]Requires ionization of the analyte. Isomeric differentiation can be challenging without high resolution and specific fragmentation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides detailed and unambiguous structural information, including stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts. Data acquisition and interpretation can be complex.[10]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Separates components of a mixture based on their interaction with a stationary phase, followed by detection of fluorescent derivatives.High sensitivity for fluorescently labeled amino acids. Well-established for amino acid analysis.Requires derivatization of the amino acid. Does not provide direct structural information. Co-elution can be an issue.

Conclusion: A Multi-faceted Approach to Confirmation

The unambiguous confirmation of "this compound" incorporation into a peptide or protein is a critical step in the development of novel therapeutics and research tools. High-resolution electrospray ionization tandem mass spectrometry provides the most robust and sensitive method for this purpose. By combining accurate mass measurement of the parent molecule with a detailed analysis of its fragmentation pattern, researchers can achieve a high degree of confidence in their structural assignments.

While techniques like NMR and HPLC offer valuable complementary information, the detailed molecular fingerprint provided by MS/MS remains the gold standard for the structural elucidation of novel, non-proteinogenic amino acid-containing molecules. The workflow and principles outlined in this guide provide a solid foundation for researchers to develop and execute self-validating analytical methods for the confident characterization of their custom biopolymers.

References

A Strategic Guide to Alkene-Containing Amino Acids in Peptide Drug Discovery: A Comparative Analysis of 2-Amino-8-nonenoic Acid and its Shorter-Chain Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Alkene Handle in Modern Peptide Therapeutics

In the landscape of contemporary drug discovery, peptides have emerged as a compelling class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low cell permeability. The strategic incorporation of unnatural amino acids (UAAs) has proven to be a transformative approach to overcome these hurdles.[1][2] Among the diverse array of UAAs, those bearing terminal alkene functionalities have garnered significant attention. This is largely due to their versatility as chemical handles for a variety of bioorthogonal reactions, most notably olefin metathesis, which enables the synthesis of "stapled" peptides with enhanced structural stability and biological activity.[3][4][5]

This guide provides a comprehensive comparison of 2-amino-8-nonenoic acid, a long-chain terminal alkene-containing amino acid, with its shorter-chain and more commonly utilized counterparts, such as (S)-2-amino-4-pentenoic acid (allylglycine) and (S)-2-amino-6-heptenoic acid. We will delve into a comparative analysis of their performance in peptide synthesis and modification, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery programs.

Comparative Analysis: Chain Length as a Critical Determinant of Performance

The choice of an alkene-containing amino acid has profound implications for both the synthetic feasibility and the final biophysical properties of the modified peptide. The length of the hydrocarbon side chain, in particular, is a critical parameter that influences reactivity in olefination reactions and the conformational constraints imposed on the peptide backbone.

Structural and Conformational Implications

The primary application of alkene-containing amino acids in peptide drug discovery is the generation of "stapled" peptides via ring-closing metathesis (RCM). This technique involves the introduction of two alkene-bearing residues at specific positions within a peptide sequence, which are then covalently linked to form a macrocycle. This "staple" reinforces the desired secondary structure, typically an α-helix, leading to increased proteolytic resistance and enhanced cell permeability.[3][4]

Computer simulations and experimental data have shown that longer hydrocarbon cross-linkers, such as those derived from this compound, can lead to a more conformationally rigid structure with higher helicity compared to shorter staples.[6][7] This increased rigidity can be advantageous for mimicking the native conformation of a protein-protein interaction interface, potentially leading to higher binding affinity.

Amino AcidSide Chain Length (atoms)Resulting Staple Length (atoms)Predicted Impact on Helicity
Allylglycine38 (i, i+4)Moderate stabilization
(S)-2-amino-6-heptenoic acid512 (i, i+4)Significant stabilization
This compound 7 16 (i, i+4) High degree of stabilization and conformational rigidity

Table 1: Comparison of Alkene-Containing Amino Acids and their Impact on Peptide Helicity.

Synthetic Performance: A Balancing Act of Reactivity and Efficiency

While longer side chains may offer superior conformational control, their impact on the efficiency of the preceding synthetic steps, namely solid-phase peptide synthesis (SPPS) and RCM, must be carefully considered.

Solid-Phase Peptide Synthesis (SPPS): The incorporation of bulky or long-chain unnatural amino acids during SPPS can sometimes be challenging, potentially leading to lower coupling efficiencies. However, studies have shown that with optimized coupling protocols, the incorporation of long-chain alkene linkers does not significantly compromise coupling efficiency.[2][8]

Ring-Closing Metathesis (RCM): The efficiency of the RCM reaction is influenced by several factors, including the length and flexibility of the tether connecting the two olefins. Studies on cross-metathesis of unsaturated amino acids have indicated that reactivity in metathesis can increase with the length of the side chain.[9] This suggests that the longer, more flexible side chain of this compound may facilitate the necessary pre-organization for efficient macrocyclization.

Amino AcidTypical RCM Yield (i, i+4 stapling)Key Considerations
AllylglycineModerate to HighShorter staple may lead to ring strain, potentially impacting yield.
(S)-2-amino-6-heptenoic acidHighGenerally provides a good balance of flexibility and pre-organization for efficient RCM.
This compound High Increased flexibility may enhance the rate of macrocyclization, but may also increase the risk of side reactions.

Table 2: Comparative RCM Efficiency of Alkene-Containing Amino Acids.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Alkene-Containing Amino Acids

This protocol outlines the manual Fmoc-based SPPS for incorporating this compound and its shorter-chain analogs into a peptide sequence.

Materials:

  • Fmoc-protected amino acids (including the alkene-containing UAA)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the on-resin cyclization of a peptide containing two alkene-bearing amino acids using Grubbs' catalyst.

Materials:

  • Peptide-bound resin from Protocol 1

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Grubbs' First or Second Generation Catalyst

  • Nitrogen or Argon source

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in anhydrous DCE or DCM under an inert atmosphere (N₂ or Ar) for 30 minutes.

  • Catalyst Addition: Add the Grubbs' catalyst (typically 10-20 mol% per alkene) dissolved in a small amount of anhydrous DCE or DCM to the resin slurry.

  • Reaction: Gently agitate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-12 hours. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Catalyst Removal: After the reaction is complete, wash the resin thoroughly with DCM (5x), DMF (5x), and methanol (3x) to remove the ruthenium catalyst.

  • Cleavage and Purification: Proceed with the cleavage and purification of the stapled peptide as described in Protocol 1.

RCM_Workflow Start Peptide-on-Resin Swell Swell Resin (Anhydrous DCE/DCM) Start->Swell Catalyst Add Grubbs' Catalyst (Inert Atmosphere) Swell->Catalyst React Incubate (RT or 40°C) Catalyst->React Monitor Monitor Progress (LC-MS) React->Monitor Monitor->React Incomplete Wash Wash Resin (DCM, DMF, MeOH) Monitor->Wash Complete Cleave Cleave & Purify Wash->Cleave

Caption: On-resin Ring-Closing Metathesis (RCM) workflow.

Data-Driven Insights and Concluding Remarks

The selection of an alkene-containing amino acid is a critical decision in the design of stapled peptides. While shorter-chain amino acids like allylglycine are well-established and readily available, the use of longer-chain analogs such as this compound can offer distinct advantages in terms of inducing a more stable and rigid helical conformation.[6][7] This enhanced structural constraint can translate to improved biological activity and metabolic stability.

Our comparative analysis suggests that while the incorporation of longer-chain amino acids requires careful optimization of synthetic protocols, the potential benefits in terms of the final peptide's properties often justify the effort. The provided protocols offer a robust starting point for researchers looking to explore the potential of this compound and other long-chain alkene-containing amino acids in their peptide drug discovery endeavors. Ultimately, the optimal choice of amino acid will depend on the specific therapeutic target and the desired properties of the final peptide candidate.

References

A Comparative Guide to Protein Function: The Impact of 2-Amino-8-nonenoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive functional comparison of proteins engineered to contain the non-canonical amino acid (ncAA) 2-Amino-8-nonenoic acid against their wild-type counterparts. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to explore the potential of this unique amino acid in their own work.

Introduction: Expanding the Proteomic Alphabet with this compound

The 20 canonical amino acids, dictated by the universal genetic code, form the fundamental building blocks of proteins. However, recent advancements in synthetic biology have enabled the site-specific incorporation of non-canonical amino acids, vastly expanding the chemical diversity and functional potential of proteins[1]. This compound is a particularly interesting ncAA, featuring a long, hydrophobic aliphatic chain with a terminal alkene group. This unique structure presents several intriguing possibilities for protein engineering:

  • Modulating Hydrophobicity: The extended hydrophobic side chain can be leveraged to enhance protein stability by contributing to the hydrophobic core or to modify protein-protein and protein-lipid interactions[2][3].

  • Introducing Novel Reactivity: The terminal alkene moiety serves as a bio-orthogonal handle for site-specific protein modification and conjugation, allowing for the attachment of therapeutic payloads, imaging agents, or other functional groups[4][5].

  • Probing Structure and Function: Its structural similarity to methionine suggests it could act as a surrogate, allowing for the investigation of the role of this key amino acid in protein function and stability[6][7][8].

This guide will use a hypothetical model protein, a well-characterized enzyme called "Catalase-X," to illustrate the experimental workflows for comparing the functional properties of the wild-type enzyme (Catalase-X WT) with a variant containing this compound at a specific site (Catalase-X Met78AnA). We will hypothesize that the Met78 residue lies within a hydrophobic pocket near the active site.

Experimental Design and Workflow

Our comparative analysis will focus on three key areas: protein expression and purification, thermal stability, enzymatic activity, and protein-protein interactions.

Experimental_Workflow cluster_expression Protein Expression & Purification cluster_characterization Functional & Biophysical Characterization cluster_data Data Analysis & Comparison Expression Amber Codon Suppression Expression Purification His-Tag Affinity Chromatography Expression->Purification QC SDS-PAGE & Mass Spectrometry Purification->QC TSA Thermal Shift Assay (Stability) QC->TSA EnzymeKinetics Enzyme Kinetics Assay (Activity) QC->EnzymeKinetics SPR Surface Plasmon Resonance (Interactions) QC->SPR DataAnalysis Comparative Data Analysis TSA->DataAnalysis EnzymeKinetics->DataAnalysis SPR->DataAnalysis

Figure 1: A schematic overview of the experimental workflow for the comparative functional analysis of Catalase-X WT and Catalase-X Met78AnA.

PART 1: Protein Expression and Purification with this compound

The site-specific incorporation of this compound into our model protein, Catalase-X, will be achieved using the amber codon suppression technique[9][10][11]. This method involves engineering the gene of interest to contain a TAG stop codon at the desired position (Met78) and co-expressing it with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound[12].

Experimental Protocol: Amber Codon Suppression Expression
  • Plasmid Preparation:

    • Synthesize a gene for Catalase-X with an N-terminal 6x-His tag and an amber (TAG) codon at position 78, replacing the methionine codon. Clone this into a suitable expression vector (e.g., pET-28a).

    • Obtain or synthesize a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNACUA pair specific for this compound (e.g., a variant of the Methanosarcina mazei pyrrolysyl-tRNA synthetase/tRNA pair).

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the Catalase-X expression plasmid and the orthogonal pair plasmid. Plate on selective media (e.g., LB agar with kanamycin and chloramphenicol).

  • Protein Expression:

    • Inoculate a single colony into 50 mL of selective LB media and grow overnight at 37°C.

    • The next day, inoculate 1 L of selective LB media with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Supplement the media with 1 mM this compound.

    • Induce protein expression with 1 mM IPTG and continue to grow the culture for 16-20 hours at 20°C.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication and clarify the lysate by centrifugation.

    • Purify the His-tagged Catalase-X (both WT and Met78AnA) using a Ni-NTA affinity column according to the manufacturer's protocol.

  • Quality Control:

    • Analyze the purified protein by SDS-PAGE to assess purity.

    • Confirm the incorporation of this compound by mass spectrometry.

PART 2: Comparative Functional Assays

With purified Catalase-X WT and Catalase-X Met78AnA in hand, we can proceed with a series of assays to compare their functional and biophysical properties.

Thermal Stability Assessment: Thermal Shift Assay (TSA)

The introduction of a long hydrophobic side chain into the protein core could potentially enhance its thermal stability. A thermal shift assay is a rapid and efficient method to determine the melting temperature (Tm) of a protein[13][14][15][16][17].

Experimental Protocol: Thermal Shift Assay
  • Reagent Preparation:

    • Prepare a 20X working solution of SYPRO Orange dye in DMSO.

    • Prepare a solution of purified protein (Catalase-X WT and Met78AnA) at a concentration of 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Assay Setup:

    • In a 96-well PCR plate, prepare triplicate reactions for each protein. Each 20 µL reaction should contain:

      • 2 µL of protein solution (final concentration 0.2 mg/mL)

      • 1 µL of 20X SYPRO Orange dye (final concentration 1X)

      • 17 µL of buffer

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Compare the Tm values of Catalase-X WT and Catalase-X Met78AnA.

Enzymatic Activity: Kinetic Analysis

Given the proximity of the Met78AnA substitution to the active site in our hypothetical model, we will assess its impact on the catalytic efficiency of Catalase-X. We will determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for both the wild-type and mutant enzymes[18][19][20].

Experimental Protocol: Enzyme Kinetics Assay
  • Reagent Preparation:

    • Prepare a stock solution of the Catalase-X substrate (e.g., hydrogen peroxide) at a known concentration.

    • Prepare a series of dilutions of the substrate in the assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Prepare solutions of Catalase-X WT and Met78AnA at a fixed, low concentration in the assay buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add a fixed volume of enzyme solution to each well.

    • Initiate the reaction by adding the various concentrations of the substrate to the wells.

    • Monitor the decrease in absorbance of the substrate at 240 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration.

    • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate the catalytic efficiency (kcat/Km) for both enzymes.

Protein-Protein Interactions: Surface Plasmon Resonance (SPR)

The altered surface hydrophobicity due to the incorporation of this compound could modulate the interaction of Catalase-X with its binding partners. Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions[21][22][23][24][25].

Experimental Protocol: Surface Plasmon Resonance
  • Ligand Immobilization:

    • Immobilize a known binding partner of Catalase-X (the "ligand") onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Binding:

    • Prepare a series of dilutions of Catalase-X WT and Catalase-X Met78AnA (the "analytes") in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of each analyte over the sensor chip surface and monitor the binding response in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the binding kinetics and affinity of Catalase-X WT and Met78AnA for the immobilized ligand.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, concise tables for easy comparison.

Table 1: Thermal Stability Data

ProteinMelting Temperature (Tm) (°C)
Catalase-X WT65.2 ± 0.3
Catalase-X Met78AnA70.5 ± 0.4

Table 2: Enzyme Kinetic Parameters

ProteinKm (mM)Vmax (µmol/min/mg)kcat/Km (M-1s-1)
Catalase-X WT10.5 ± 0.85000 ± 2504.5 x 105
Catalase-X Met78AnA15.2 ± 1.14800 ± 3003.0 x 105

Table 3: Protein-Protein Interaction Kinetics

Analyteka (M-1s-1)kd (s-1)KD (nM)
Catalase-X WT1.2 x 1055.0 x 10-44.2
Catalase-X Met78AnA1.5 x 1054.5 x 10-43.0

Visualizing the Logic: Signaling Pathway and Experimental Flow

Signaling_Pathway cluster_upstream Upstream Signaling cluster_protein_interaction Protein Interaction Module cluster_downstream Downstream Response Stimulus External Stimulus Receptor Receptor Activation Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade CatalaseX_WT Catalase-X WT Kinase_Cascade->CatalaseX_WT Phosphorylation CatalaseX_AnA Catalase-X Met78AnA Kinase_Cascade->CatalaseX_AnA Phosphorylation Partner_Protein Partner Protein CatalaseX_WT->Partner_Protein Binding CatalaseX_AnA->Partner_Protein Binding Cellular_Response Cellular Response Partner_Protein->Cellular_Response

Figure 2: A hypothetical signaling pathway illustrating how the modified interaction of Catalase-X Met78AnA with a partner protein could influence a downstream cellular response.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for the functional comparison of a protein with and without the non-canonical amino acid this compound. The detailed experimental protocols provide a practical roadmap for researchers to investigate the impact of this and other ncAAs on protein stability, enzymatic activity, and molecular interactions. The unique properties of this compound, particularly its hydrophobicity and bio-orthogonal reactivity, offer exciting opportunities for the development of novel protein therapeutics, diagnostics, and research tools. Future work could explore the use of the terminal alkene for site-specific conjugation of polyethylene glycol (PEG) to enhance protein circulation half-life or the attachment of fluorescent probes for cellular imaging studies.

References

The Strategic Advantage of a Longer Leash: 2-Amino-8-nonenoic Acid in Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of protein engineering and drug discovery, the precise installation of unnatural amino acids (UAAs) has emerged as a transformative tool for expanding the functional repertoire of proteins.[1][2][] These non-canonical building blocks offer a diverse chemical toolkit to probe and manipulate biological systems, enabling the creation of novel therapeutics, advanced biomaterials, and powerful research probes.[2][] Among the arsenal of UAAs, those bearing terminal alkene functionalities have garnered significant attention for their utility in forging stable, covalent cross-links within and between proteins via olefin metathesis.[4][5] While allylglycine and homoallylglycine have been the workhorses in this domain, a lesser-known yet strategically significant analogue, 2-Amino-8-nonenoic acid , presents unique advantages rooted in its extended aliphatic side chain. This guide provides an in-depth comparison of this compound with its shorter-chain counterparts, supported by established principles of protein engineering and bioconjugation, and offers detailed experimental frameworks for its application.

The Defining Feature: An Extended Seven-Carbon Linker

The primary distinguishing characteristic of this compound is its seven-carbon aliphatic chain separating the alpha-carbon from the terminal double bond. This extended "leash" provides a level of flexibility and reach that is unattainable with shorter alkene-containing UAAs like allylglycine (one-carbon linker) and homoallylglycine (two-carbon linker). This structural distinction is the cornerstone of its advantages in sophisticated protein engineering applications.

Core Advantages in Protein Engineering and Drug Discovery

The extended linker of this compound translates into several key benefits:

  • Enhanced Reach for Long-Range Cross-Linking and Macrocyclization: The most significant advantage is the ability to span greater distances within a protein or between interacting proteins. This is particularly crucial for stabilizing large protein domains, capturing transient protein-protein interactions, and forming large macrocycles in peptide therapeutics.[1][6]

  • Increased Conformational Flexibility: The long, unbranched aliphatic chain imparts greater conformational freedom to the terminal alkene, allowing it to more readily adopt the necessary orientation for efficient ring-closing metathesis (RCM) or cross-metathesis.[4] This can lead to higher reaction yields and the formation of thermodynamically more stable products.

  • Access to Novel Topologies in Peptide Stapling: In the realm of stapled peptides, which are designed to mimic α-helical secondary structures for improved stability and cell permeability, this compound enables the formation of larger, more complex macrocycles.[7][8][9] This can be instrumental in stabilizing longer helical regions or creating unique peptide architectures that are inaccessible with shorter stapling reagents.

  • Reduced Steric Hindrance: The placement of the reactive terminal alkene at a significant distance from the peptide backbone minimizes potential steric clashes with nearby amino acid side chains, which can sometimes impede the efficiency of metathesis reactions with shorter linkers.

Comparative Analysis with Common Alkene-Containing Unnatural Amino Acids

To fully appreciate the unique value proposition of this compound, a direct comparison with its more commonly utilized, shorter-chain analogues is essential.

FeatureThis compoundAllylglycineHomoallylglycine
Aliphatic Linker Length 7 carbons1 carbon2 carbons
Maximum Span for RCM Long-rangeShort-rangeShort- to medium-range
Conformational Flexibility HighLowModerate
Primary Applications Stabilizing large domains, capturing complex PPIs, creating large peptide macrocycles.Short-range peptide stapling (i, i+3; i, i+4), forming tight loops.Medium-range peptide stapling (i, i+4; i, i+7), forming slightly larger loops.
Potential for Steric Hindrance LowHighModerate

Experimental Validation: A Protocol for Comparative Analysis of Peptide Stapling Efficiency

To empirically validate the hypothesized advantages of this compound, a comparative study can be designed to assess its efficiency in peptide stapling against allylglycine and homoallylglycine.

Objective:

To compare the efficiency of ring-closing metathesis (RCM) for a model helical peptide using this compound, allylglycine, and homoallylglycine for i, i+7 stapling.

Experimental Workflow:

G cluster_0 Peptide Synthesis cluster_1 Ring-Closing Metathesis cluster_2 Analysis and Comparison A Solid-Phase Peptide Synthesis of three linear peptide precursors with alkene UAAs at positions i and i+7 B Cleavage and deprotection of the peptides A->B C Purification by RP-HPLC B->C D Dissolve each purified peptide in an appropriate solvent (e.g., DCM) C->D E Add Grubbs' catalyst (e.g., 2nd generation) D->E F Incubate at room temperature or with gentle heating E->F G Quench the reaction and purify the stapled peptides by RP-HPLC F->G H Characterize by Mass Spectrometry to confirm cyclization G->H I Analyze reaction kinetics and yield for each UAA G->I J Assess helicity of stapled peptides using Circular Dichroism (CD) spectroscopy G->J

Caption: Experimental workflow for comparing the efficiency of different alkene-containing UAAs in peptide stapling.

Detailed Protocol:
  • Peptide Synthesis:

    • Synthesize three variants of a model 20-residue peptide known to adopt a helical conformation (e.g., a sequence derived from the p53-MDM2 binding interface) on a Rink amide resin using standard Fmoc solid-phase peptide synthesis (SPPS).

    • Incorporate the following pairs of UAAs at positions i and i+7:

      • Peptide 1: (S)-2-amino-4-pentenoic acid (Allylglycine)

      • Peptide 2: (S)-2-amino-5-hexenoic acid (Homoallylglycine)

      • Peptide 3: (S)-2-amino-8-nonenoic acid

    • Cleave the peptides from the resin and deprotect the side chains using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Purify the crude linear peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.

  • Ring-Closing Metathesis (RCM):

    • Dissolve each purified linear peptide to a concentration of 1 mg/mL in anhydrous dichloromethane (DCM).

    • Add 10 mol% of Grubbs' second-generation catalyst.

    • Stir the reaction mixture under an argon atmosphere at room temperature for 4 hours.

    • Monitor the reaction progress by LC-MS.

  • Analysis:

    • Quench the reaction by adding a small volume of ethyl vinyl ether.

    • Purify the stapled peptides by RP-HPLC.

    • Confirm the molecular weight of the cyclized products by high-resolution mass spectrometry.

    • Calculate the yield of the stapled peptide for each UAA.

    • Dissolve the purified stapled peptides in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) and acquire Circular Dichroism (CD) spectra to determine the degree of helicity.

Expected Outcomes:

It is hypothesized that the peptide incorporating this compound will exhibit a higher yield of the stapled product due to the increased flexibility of the long side chains, which facilitates the intramolecular metathesis reaction. Furthermore, the resulting macrocycle may impose a different, potentially more stable, helical conformation as assessed by CD spectroscopy.

Broader Applications and Future Directions

The utility of this compound extends beyond peptide stapling. Its ability to form long-range cross-links makes it an invaluable tool for:

  • Mapping Protein-Protein Interaction Interfaces: By incorporating this UAA at suspected interaction sites, covalent cross-links can be formed upon co-expression of the interacting partners, allowing for the capture and subsequent identification of binding partners by mass spectrometry.[10][11][12][13][14]

  • Stabilizing Therapeutic Proteins: Introducing long-range covalent bonds can enhance the thermal and proteolytic stability of therapeutic proteins, potentially increasing their shelf-life and in vivo efficacy.

  • Engineering Allosteric Control: The introduction of a long, flexible cross-link could be used to engineer proteins whose function can be modulated by the conformational changes induced by the covalent linkage.

Conclusion

While more direct comparative experimental data is needed to fully elucidate the performance of this compound across a wide range of applications, its unique structural feature—the extended seven-carbon linker—provides a strong theoretical and practical basis for its advantages in specific contexts. For researchers aiming to create long-range intramolecular or intermolecular cross-links, stabilize large protein domains, or explore novel macrocyclic peptide topologies, this compound represents a powerful and strategically advantageous tool that merits wider adoption and investigation in the field of protein engineering.

References

A Comparative Guide to the Characterization of Proteins Modified with 2-Amino-8-nonenoic Acid and Other Bioorthogonal Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to site-specifically modify proteins is a cornerstone of modern chemical biology and therapeutic development. The introduction of non-canonical amino acids (ncAAs) with bioorthogonal functional groups has revolutionized our capacity to label, track, and manipulate proteins in their native environments. Among these, ncAAs bearing terminal alkenes, such as 2-Amino-8-nonenoic acid (Anl), offer a unique handle for highly specific chemical ligation.

This guide provides an in-depth technical comparison of the characterization of proteins modified with Anl and its alternatives. We will delve into the experimental workflows, from incorporation to final characterization, and provide objective comparisons with other prominent bioorthogonal labeling techniques. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Foundation: Incorporating Non-Canonical Amino Acids

The site-specific incorporation of an ncAA like Anl into a target protein is most commonly achieved through the use of an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.[1][2] This engineered system hijacks the cell's natural translational machinery to insert the ncAA at a specific site, typically encoded by a repurposed codon such as the amber stop codon (TAG).[3][4]

The fidelity of this incorporation is the first critical checkpoint. It is essential to ensure that the ncAA is incorporated with high efficiency and that there is minimal read-through of the stop codon by endogenous release factors.

cluster_0 Cellular Translation Machinery cluster_1 Orthogonal System for ncAA Incorporation mRNA mRNA Ribosome Ribosome mRNA->Ribosome 1. Binding Protein Protein Ribosome->Protein 3. Peptide Bond Formation Modified Protein Protein with Anl Ribosome->Modified Protein 3. Incorporation of Anl tRNA tRNA tRNA->Ribosome 2. Codon Recognition Amino Acid Amino Acid Amino Acid->tRNA Charged by aaRS Engineered mRNA mRNA (with TAG codon) Engineered mRNA->Ribosome 1. Binding Orthogonal aaRS Orthogonal aaRS Anl This compound (Anl) Orthogonal tRNA Orthogonal tRNA Orthogonal tRNA->Ribosome 2. TAG Codon Recognition Anl->Orthogonal tRNA Charged by Orthogonal aaRS

Figure 1: Workflow for site-specific incorporation of this compound (Anl).

Bioorthogonal Labeling: The Key to Visualization and Analysis

Once the alkene-containing ncAA is incorporated, the next step is to attach a probe for detection and characterization. For terminal alkenes like the one on Anl, the most prominent bioorthogonal reaction is the inverse-electron-demand Diels-Alder cycloaddition, commonly known as Tetrazine Ligation.[5][6][7]

Tetrazine Ligation: A Powerful Tool for Alkene-Modified Proteins

Tetrazine ligation involves the reaction of an electron-deficient tetrazine with a strained or electron-rich dienophile (in this case, the terminal alkene of Anl). This reaction is known for its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst.[8][9]

Protein-Anl Protein with Anl Labeled Protein Labeled Protein Protein-Anl->Labeled Protein Tetrazine Ligation Tetrazine-Probe Tetrazine-Probe (e.g., Fluorophore, Biotin) Tetrazine-Probe->Labeled Protein Alternative Bioorthogonal Reactions cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein-Azide Protein with Azide Labeled-Protein-CuAAC Labeled Protein Protein-Azide->Labeled-Protein-CuAAC Cu(I) catalyst Alkyne-Probe Alkyne-Probe Alkyne-Probe->Labeled-Protein-CuAAC Protein-Azide-SPAAC Protein with Azide Labeled-Protein-SPAAC Labeled Protein Protein-Azide-SPAAC->Labeled-Protein-SPAAC No catalyst StrainedAlkyne-Probe Strained Alkyne-Probe StrainedAlkyne-Probe->Labeled-Protein-SPAAC

References

Comparative Guide to Probing Protein-Protein Interactions: A Focus on Unnatural Amino Acid-Based Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies used to study protein-protein interactions (PPIs), with a specialized focus on the application of photo-activatable unnatural amino acids (Uaas). While the specific molecule "2-Amino-8-nonenoic acid" is a structurally interesting synthetic amino acid, its direct application as a widely-used probe for PPIs is not established in the literature. Therefore, this guide will focus on a well-vetted and powerful class of probes that embody the same core principle: incorporating a non-native functional group into a protein to map its interaction landscape.

We will explore the use of p-benzoyl-L-phenylalanine (BPA), a benchmark photo-crosslinking Uaa, as our primary example. Its performance will be objectively compared with traditional, yet powerful, alternatives such as the Yeast Two-Hybrid (Y2H) system and Co-Immunoprecipitation (Co-IP). This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate methodology for their specific biological question.

The Challenge: Capturing Transient and Complex Protein Interactions

Protein-protein interactions are the cornerstone of cellular function, governing everything from signal transduction to metabolic regulation. These interactions can be stable, forming permanent complexes, or highly transient, occurring only in response to specific stimuli. A significant challenge in cell biology and drug discovery is the accurate identification and characterization of these interactions within their native cellular environment. The ideal PPI probe should be able to capture interactions of varying affinities and lifetimes without significantly perturbing the biological system.

The Chemical Biologist's Toolkit: Photo-Crosslinking with Unnatural Amino Acids

The genetic code expansion technique allows for the site-specific incorporation of Uaas with unique functionalities directly into proteins in living cells. This method provides unparalleled precision for introducing a probe exactly where it is needed. Photo-activatable Uaas, such as BPA, are particularly powerful tools. These amino acids are chemically inert until activated by a specific wavelength of UV light. Upon activation, they form a highly reactive species that covalently crosslinks with interacting proteins in close proximity (typically within a few angstroms), permanently "trapping" the interaction for subsequent analysis.

Mechanism of Action: p-benzoyl-L-phenylalanine (BPA)

BPA contains a benzophenone moiety. When exposed to UV light (around 350-360 nm), the benzophenone undergoes a photo-excitation to a triplet state. This excited state can then abstract a hydrogen atom from a nearby C-H bond of an interacting protein, resulting in the formation of a stable, covalent carbon-carbon bond. This process is highly efficient and relatively non-specific in its choice of C-H bonds, making it an excellent tool for capturing any proximal protein.

Experimental Workflow: Photo-Crosslinking Mass Spectrometry (XL-MS)

The primary workflow for identifying interaction partners captured by BPA involves mass spectrometry. This powerful combination is often referred to as XL-MS.

XL_MS_Workflow cluster_CellBio Cellular Phase cluster_MS Mass Spectrometry Phase Plasmid_POI 1. Plasmid Engineering (Protein of Interest + Amber Codon) Transfection 3. Co-transfection into Host Cells Plasmid_POI->Transfection Plasmid_System 2. Orthogonal System Plasmid (tRNA Synthetase/tRNA Pair for Uaa) Plasmid_System->Transfection Incorporation 4. Uaa Incorporation (Cell culture with BPA) Transfection->Incorporation Irradiation 5. In Vivo Crosslinking (UV light, ~365 nm) Incorporation->Irradiation Lysis 6. Cell Lysis & Protein Extraction Irradiation->Lysis Digestion 7. Proteolytic Digestion (e.g., Trypsin) Lysis->Digestion Covalently-linked protein complexes Enrichment 8. Enrichment of Crosslinked Peptides (e.g., Chromatography) Digestion->Enrichment LC_MS 9. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 10. Data Analysis (Identify crosslinked peptides & proteins) LC_MS->Data_Analysis

Figure 1. Workflow for identifying protein-protein interactions using a photo-crosslinking Uaa and mass spectrometry.

Detailed Protocol Steps:

  • Genetic Engineering: The gene for the protein of interest (the "bait") is modified to include an amber stop codon (TAG) at the specific site where the Uaa will be incorporated.[1]

  • Orthogonal System Delivery: A second plasmid is required, which encodes for an engineered aminoacyl-tRNA synthetase and its cognate tRNA. This pair is "orthogonal," meaning it functions independently of the cell's own machinery and is specifically designed to recognize the Uaa (BPA) and incorporate it at the amber codon.[1]

  • Cellular Expression: Both plasmids are introduced into the host cells (e.g., mammalian or bacterial cells). The cells are then cultured in a medium supplemented with the BPA.[2]

  • Photo-Crosslinking: After the bait protein is expressed with the incorporated BPA, the cells are exposed to UV light (~365 nm). This activates the BPA, which then forms a covalent bond with any protein in its immediate vicinity.[2][3][4]

  • Sample Preparation: The cells are lysed, and the protein complexes are extracted. The crosslinked complexes are then isolated, often using an affinity tag on the bait protein.

  • Mass Spectrometry: The isolated complexes are digested into smaller peptides by an enzyme like trypsin. The resulting peptide mixture is complex, but specialized techniques can enrich for the crosslinked peptides.[5][6] This mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]

  • Data Analysis: Sophisticated software is used to identify the sequences of the two peptides that are crosslinked together. By mapping these peptides back to their parent proteins, the identity of the interacting partner (the "prey") and the specific region of interaction can be determined.[5][8]

Traditional Methods for PPI Detection

Yeast Two-Hybrid (Y2H)

The Y2H system is a genetic method for detecting binary protein interactions in the nucleus of yeast. The "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor, and a library of potential "prey" proteins is fused to the activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene, which can be easily detected (e.g., by cell growth on a selective medium).

Y2H_System cluster_NoInteraction No Interaction cluster_Interaction Interaction Occurs Bait_NI Bait-DBD Promoter_NI Promoter Bait_NI->Promoter_NI Binds DNA Prey_I Prey-AD Prey_NI Prey-AD Reporter_NI Reporter Gene Promoter_NI->Reporter_NI Bait_I Bait-DBD Promoter_I Promoter Bait_I->Promoter_I Binds DNA Prey_I->Bait_I Interaction Reporter_I Reporter Gene Promoter_I->Reporter_I Transcription Activated

Figure 2. Principle of the Yeast Two-Hybrid (Y2H) system for detecting protein-protein interactions.

Co-Immunoprecipitation (Co-IP)

Co-IP is an antibody-based technique used to enrich a protein and its binding partners from a cell lysate. An antibody specific to the "bait" protein is used to capture it. If the bait is part of a stable complex, its interaction partners (the "prey") will be captured along with it. The entire complex is then isolated, and the prey proteins are identified, typically by Western blotting or mass spectrometry.

Head-to-Head Comparison: Uaa vs. Y2H vs. Co-IP

The choice of method depends critically on the scientific question being asked. No single method is perfect; each has distinct advantages and limitations.

FeaturePhoto-Crosslinking Uaa (e.g., BPA)Yeast Two-Hybrid (Y2H)Co-Immunoprecipitation (Co-IP)
Interaction Type Captures transient and stable interactions; covalent capturePrimarily detects binary, direct interactionsPrimarily detects stable, strong interactions within a complex
Cellular Context In vivo (native environment)In vivo but in a non-native host (yeast nucleus)In vitro (from cell lysate), can be in vivo if crosslinking is used first
Interaction Data Identifies direct interaction partners at high resolution (residue-level)Binary (Yes/No) interaction dataIdentifies members of a complex (direct vs. indirect is ambiguous)
Sensitivity High; can trap very weak or short-lived interactionsCan be prone to false negatives for weak interactionsDependent on antibody affinity and interaction strength
False Positives Low; proximity-based covalent capture is highly specificHigh rate of false positives due to overexpression and non-native contextCan have false positives from non-specific antibody binding
Throughput Low to medium; requires bespoke reagents and complex MS analysisHigh; suitable for large-scale library screeningMedium; can be adapted for higher throughput
Key Requirement Genetic code expansion system; mass spectrometry facilityGeneration of fusion protein librariesHigh-quality, specific antibody for the bait protein
Best For... Mapping direct interaction interfaces; capturing transient signaling eventsLarge-scale screening to generate an interaction mapValidating the existence of a stable protein complex

Expert Insights & Causality Behind Experimental Choices

Why choose Uaa-based crosslinking? You should choose this method when you need to answer "what is this protein touching, and where, at a specific moment in time?" It is the superior choice for:

  • Capturing transient interactions: The ability to trigger the crosslinking with a pulse of light allows for temporal control, making it ideal for studying signaling pathways where interactions are fleeting.

  • Mapping the binding interface: Because the crosslink occurs only over a very short distance (~3-10 Å), the identification of the crosslinked peptides by mass spectrometry can pinpoint the actual contact surfaces between two proteins.[9] This level of detail is invaluable for structural biology and rational drug design.

  • Overcoming affinity limitations: Unlike Co-IP, which relies on the interaction surviving the harsh process of cell lysis and purification, photo-crosslinking permanently locks the interaction in place before the cell is disrupted.

When are traditional methods more appropriate?

  • Y2H is ideal for discovery. If you have a protein and want to know its potential interaction landscape across the entire proteome, a Y2H screen is a powerful, high-throughput first step. It generates hypotheses that can then be validated by other methods.

  • Co-IP is the gold standard for validation. If you have a hypothesized interaction pair, Co-IP from a native cell line is the classic way to confirm that these two proteins are indeed part of the same physiological complex. Its primary strength lies in confirming the existence of stable complexes.

Self-Validating Systems: The Importance of Controls Trustworthiness in any PPI experiment hinges on rigorous controls.

  • For Uaa Crosslinking: The most critical control is a "no UV" experiment. The bait protein with the incorporated Uaa is prepared, but not exposed to UV light. Any proteins identified by mass spectrometry in this sample are considered non-specific background binders.

  • For Y2H: Controls include testing bait and prey against empty vectors to ensure they do not self-activate the reporter gene.

  • For Co-IP: The essential control is using a non-specific antibody (an isotype control) in parallel with the specific antibody. Any proteins pulled down by the isotype control are considered non-specific binders to the antibody or the support beads.

Conclusion

The study of protein-protein interactions has moved beyond simple binary maps towards a dynamic understanding of cellular networks. While traditional methods like Y2H and Co-IP remain valuable for discovery and validation of stable complexes, they often fail to capture the transient, dynamic, and weak interactions that are critical for cellular regulation.

Photo-crosslinking with unnatural amino acids like BPA offers a high-resolution, temporally controlled method to covalently trap these interactions in their native cellular environment. The ability to pinpoint the specific site of interaction provides an unparalleled level of detail. Although technically demanding, requiring expertise in molecular biology, cell culture, and mass spectrometry, the quality and depth of the data generated by the Uaa-based XL-MS workflow provide profound insights into the intricate dance of proteins that dictates the life of a cell. The choice of method should be a deliberate one, guided by the specific biological question and the nature of the interaction being investigated.

References

A Comparative Guide to the Synthesis of 2-Amino-8-nonenoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-8-nonenoic Acid in Modern Drug Discovery

This compound is a non-proteinogenic amino acid characterized by a nine-carbon backbone with a terminal double bond. This unique structural feature makes it a valuable building block in medicinal chemistry. The terminal alkene functionality serves as a versatile handle for a variety of chemical modifications, including but not limited to, olefin metathesis, click chemistry, and polymerization. These modifications are instrumental in the development of novel peptides, peptidomimetics, and other complex molecular architectures with tailored pharmacological properties. Given its importance, the efficient and stereoselective synthesis of this compound is a critical consideration for researchers in drug development and related fields. This guide provides a comparative analysis of prominent synthetic routes to this important molecule, offering insights into the practical application and relative merits of each approach.

Route 1: Asymmetric Enzymatic Reductive Amination: A Highly Efficient and Scalable Approach

A state-of-the-art method for the synthesis of (S)-2-Amino-8-nonenoic acid utilizes a highly enantioselective enzymatic reductive amination. This "through-process" is notable for its efficiency, high stereoselectivity, and scalability, making it an attractive option for producing large quantities of the target molecule.

Causality Behind Experimental Choices

This synthetic strategy is predicated on the remarkable specificity of enzymes to create chiral centers with near-perfect control. The choice of a leucine dehydrogenase and a glucose dehydrogenase system is pivotal for the asymmetric reductive amination of the α-keto acid precursor. The glucose dehydrogenase serves to regenerate the NADPH cofactor required by the leucine dehydrogenase, allowing for a catalytic cycle that is both efficient and economical. The initial Grignard reaction is a classic and reliable method for carbon-carbon bond formation, providing the necessary α-keto acid in a straightforward manner from commercially available starting materials. The "through-process" nature of this synthesis, where intermediates are not isolated, significantly reduces purification steps, solvent waste, and overall production time, which are critical considerations for industrial applications.

Experimental Protocol: Asymmetric Enzymatic Reductive Amination
  • Grignard Reaction: 7-bromohept-1-ene is reacted with magnesium turnings in an appropriate solvent like THF to form the corresponding Grignard reagent. This is then added to diethyl oxalate to generate the α-ketoester intermediate.

  • Saponification: The resulting ester is saponified using a base such as sodium hydroxide to yield the sodium salt of the α-keto acid.

  • Enzymatic Reductive Amination: The crude α-keto acid salt is then subjected to the enzymatic reductive amination. A buffered aqueous solution containing the α-keto acid, ammonia, and catalytic amounts of leucine dehydrogenase, glucose dehydrogenase, and NADP+ is prepared. Glucose is added as the sacrificial co-substrate for cofactor regeneration. The reaction is allowed to proceed until completion, typically monitored by HPLC.

  • Protection and Isolation: Upon completion of the enzymatic reaction, the resulting (S)-2-amino-8-nonenoic acid is protected, for example, as its iso-Boc derivative, to facilitate isolation. The protected amino acid is then extracted and purified. This process has been reported to achieve an impressive overall yield of 60% with an enantiomeric excess of >99.9%[1][2].

Visualizing the Workflow

enzymatic_synthesis start 7-bromohept-1-ene grignard Grignard Reaction (+ Diethyl Oxalate) start->grignard keto_ester α-Ketoester grignard->keto_ester saponification Saponification keto_ester->saponification keto_acid α-Keto Acid Salt saponification->keto_acid enzymatic Enzymatic Reductive Amination (Leucine Dehydrogenase, Glucose Dehydrogenase) keto_acid->enzymatic product (S)-2-Amino-8-nonenoic acid enzymatic->product

Caption: Workflow for the Asymmetric Enzymatic Synthesis.

Route 2: The Strecker Synthesis: A Classic Approach with Modern Adaptations

The Strecker synthesis is a foundational method for producing amino acids from aldehydes or ketones. While the classical approach yields a racemic mixture, modern adaptations utilizing chiral auxiliaries or catalysts can achieve stereoselectivity.

Causality Behind Experimental Choices

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide. The aldehyde serves as the electrophilic carbon source for the eventual α-carbon of the amino acid. Ammonia provides the amino group, and cyanide is the precursor to the carboxylic acid functionality. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid. For the synthesis of this compound, the logical starting aldehyde would be 8-nonenal. The key challenge in this route is achieving stereocontrol. The use of a chiral amine, such as (R)-phenylglycinol, in place of ammonia can introduce diastereoselectivity in the formation of the aminonitrile intermediate.

Proposed Experimental Protocol: Asymmetric Strecker Synthesis
  • Imine Formation: 8-nonenal is condensed with a chiral amine (e.g., (S)-α-methylbenzylamine) to form a chiral imine.

  • Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the imine. This nucleophilic addition is diastereoselective, influenced by the stereocenter of the chiral auxiliary.

  • Hydrolysis and Auxiliary Removal: The resulting α-aminonitrile is then subjected to acidic hydrolysis. This converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered. The final product is a racemic mixture that can be resolved, or an enantioenriched product if a chiral auxiliary was used.

Visualizing the Workflow

strecker_synthesis start 8-nonenal imine_formation Imine Formation (+ Chiral Amine) start->imine_formation chiral_imine Chiral Imine imine_formation->chiral_imine cyanide_addition Cyanide Addition (e.g., TMSCN) chiral_imine->cyanide_addition aminonitrile α-Aminonitrile cyanide_addition->aminonitrile hydrolysis Hydrolysis & Auxiliary Removal aminonitrile->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the Asymmetric Strecker Synthesis.

Route 3: The Wittig Reaction: Building the Carbon Skeleton via Olefination

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphonium ylide with an aldehyde or ketone. This approach can be strategically employed to construct the backbone of this compound.

Causality Behind Experimental Choices

A plausible retrosynthetic analysis using the Wittig reaction would involve the formation of the terminal double bond. This could be achieved by reacting a protected amino aldehyde with a suitable phosphonium ylide. For instance, a protected glutamic acid semialdehyde can serve as the chiral starting material, providing the α-amino acid core. The ylide would be generated from a 4-bromobutyltriphenylphosphonium salt. The choice of a non-stabilized ylide would favor the formation of the desired Z-alkene, although stereoselectivity can be an issue with the Wittig reaction.

Proposed Experimental Protocol: Wittig-based Synthesis
  • Ylide Formation: 4-bromobutyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, to generate the corresponding phosphonium ylide.

  • Wittig Reaction: The ylide is then reacted with a protected glutamic acid semialdehyde. This reaction forms the nine-carbon backbone with the terminal double bond.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to yield the final product, this compound.

Visualizing the Workflow

wittig_synthesis start1 4-bromobutyl- triphenylphosphonium bromide ylide_formation Ylide Formation (strong base) start1->ylide_formation start2 Protected Glutamic Acid Semialdehyde wittig_reaction Wittig Reaction start2->wittig_reaction ylide_formation->wittig_reaction protected_product Protected Product wittig_reaction->protected_product deprotection Deprotection protected_product->deprotection product This compound deprotection->product

Caption: Workflow for the Wittig-based Synthesis.

Comparative Analysis of Synthetic Routes

FeatureAsymmetric Enzymatic Reductive AminationAsymmetric Strecker SynthesisWittig-based Synthesis
Starting Materials 7-bromohept-1-ene, diethyl oxalate8-nonenal, chiral amine, cyanide sourceProtected glutamic acid semialdehyde, phosphonium salt
Key Reactions Grignard reaction, enzymatic reductive aminationImine formation, cyanide addition, hydrolysisYlide formation, Wittig olefination
Stereocontrol Excellent (>99.9% ee)[1][2]Moderate to good (depends on chiral auxiliary)Generally poor for E/Z selectivity with non-stabilized ylides
Overall Yield High (reported at 60%)[1][2]Variable, often moderateModerate
Scalability Excellent, demonstrated as a "through-process"Moderate, requires chromatography for purificationModerate
Green Chemistry High (enzymatic, aqueous conditions)Moderate (use of cyanide)Low (use of strong bases, stoichiometric phosphine oxide waste)

Senior Application Scientist's Recommendation

For researchers and drug development professionals requiring high-purity, enantiomerically pure (S)-2-Amino-8-nonenoic acid, particularly on a larger scale, the Asymmetric Enzymatic Reductive Amination route is unequivocally the superior choice. Its high yield, exceptional stereocontrol, and operational simplicity as a "through-process" make it both economically and environmentally advantageous.

The Asymmetric Strecker Synthesis offers a viable classical chemistry alternative, particularly when enzymatic resources are unavailable. The development of highly effective chiral auxiliaries has made this a respectable method for achieving good enantioselectivity. However, the use of toxic cyanide reagents and the need for chromatographic separation of diastereomers can be drawbacks.

The Wittig-based Synthesis is a conceptually straightforward approach for constructing the carbon backbone. However, it often suffers from poor control over the stereochemistry of the newly formed double bond and generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification. This route is perhaps best suited for small-scale synthesis where E/Z isomer separation is feasible or when specific precursors are readily available.

References

A Comparative Guide to Validating "2-Amino-8-nonenoic acid" Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the site-specific incorporation of non-canonical amino acids into peptides offers a powerful strategy to enhance therapeutic properties, introduce novel functionalities, and probe biological mechanisms. "2-Amino-8-nonenoic acid," an unnatural amino acid with a terminal alkene functionality in its side chain, is a versatile building block for peptide modifications such as stapling, PEGylation, and the attachment of payloads. However, the successful synthesis of these modified peptides hinges on rigorous analytical validation to confirm the precise incorporation of this unique residue.

This guide provides an in-depth comparison of the primary analytical techniques for validating the incorporation of "this compound": Edman degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select the most appropriate method for your research needs.

The Central Challenge: Confirming Incorporation of a Non-Canonical Residue

The introduction of "this compound" into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful optimization of coupling and deprotection steps.[1][2][3] Following synthesis and purification, it is imperative to confirm that the unnatural amino acid has been incorporated at the intended position and that its unique side chain has remained intact throughout the synthetic process. Failure to do so can lead to ambiguous biological data and flawed structure-activity relationship (SAR) studies.

Edman Degradation: The Gold Standard for N-Terminal Sequencing

Edman degradation is a robust and time-tested method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[4][5][6][7][8] This technique provides direct, residue-by-residue sequence information, making it a powerful tool for confirming the position of "this compound" if it is located near the N-terminus.

The Edman Degradation Workflow

The Edman degradation process involves a cyclical series of chemical reactions:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

  • Identification: The PTH-amino acid is identified by its characteristic retention time using high-performance liquid chromatography (HPLC).

This cycle is repeated to determine the sequence of the peptide one amino acid at a time.

Edman_Degradation_Workflow Peptide Peptide with N-terminal This compound PTC_Peptide PTC-Peptide Peptide->PTC_Peptide 1. Coupling (PITC) Shortened_Peptide Shortened Peptide PTC_Peptide->Shortened_Peptide 2. Cleavage (TFA) ATZ_Derivative ATZ-Derivative of This compound PTC_Peptide->ATZ_Derivative PTH_Derivative PTH-Derivative of This compound ATZ_Derivative->PTH_Derivative 3. Conversion HPLC_Analysis HPLC Analysis (Identification by Retention Time) PTH_Derivative->HPLC_Analysis 4. Identification

Caption: Edman Degradation Workflow for a peptide containing this compound.

Experimental Considerations for "this compound"

The key to successfully identifying "this compound" via Edman degradation lies in establishing the HPLC retention time of its PTH derivative. Since this is a non-standard amino acid, a custom PTH standard must be synthesized. The terminal double bond in the side chain is not expected to interfere with the Edman chemistry itself.

Protocol for PTH-2-Amino-8-nonenoic acid Standard Preparation:

  • Synthesize or procure free this compound.

  • React the free amino acid with PITC under basic conditions (e.g., pyridine/water) to form the PTC-amino acid.

  • Treat the PTC-amino acid with TFA to induce cyclization and conversion to the PTH derivative.

  • Purify the PTH-2-Amino-8-nonenoic acid by reverse-phase HPLC.

  • Confirm the identity of the standard by mass spectrometry and NMR.

Once the standard is prepared, its retention time can be used to identify the corresponding peak in the Edman sequencing chromatogram of the target peptide.

Mass Spectrometry: A High-Throughput Alternative

Mass spectrometry (MS) has become an indispensable tool in proteomics and peptide analysis due to its high sensitivity, speed, and ability to characterize complex mixtures.[9][10][11] For validating the incorporation of "this compound," tandem mass spectrometry (MS/MS) is particularly powerful.

Fragmentation Analysis for Sequence Verification

In a typical bottom-up proteomics workflow, the peptide is enzymatically digested (e.g., with trypsin), and the resulting fragments are analyzed by MS/MS. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used to fragment the peptide ions. The resulting fragment ions (b- and y-ions) provide sequence information.

The presence of "this compound" will result in a unique mass shift in the b- and y-ion series, confirming its incorporation and position. The mass of the this compound residue is 157.23 g/mol .

Mass_Spectrometry_Workflow Peptide Peptide with This compound Digestion Enzymatic Digestion (e.g., Trypsin) Peptide->Digestion Peptide_Fragments Peptide Fragments Digestion->Peptide_Fragments MS1 MS1 Analysis (Precursor Ion Selection) Peptide_Fragments->MS1 Fragmentation MS/MS Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion Detection) Fragmentation->MS2 Sequence_Confirmation Sequence Confirmation (Mass Shift in b/y-ion series) MS2->Sequence_Confirmation

Caption: Mass Spectrometry Workflow for validating this compound incorporation.

Expected Fragmentation Patterns

The aliphatic side chain of "this compound" is expected to be relatively stable under CID/HCD conditions. However, the terminal double bond may lead to a characteristic neutral loss of hydrocarbons, which can serve as a diagnostic marker. The primary evidence for incorporation will be the mass difference between adjacent b- or y-ions corresponding to the mass of the unnatural amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy provides the most detailed structural information about a peptide in solution.[12][13] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to unambiguously confirm the incorporation and structural integrity of "this compound."

Signature Chemical Shifts

The most telling feature in the 1H NMR spectrum of a peptide containing "this compound" will be the signals from the vinyl protons of the terminal double bond. These protons are expected to resonate in a distinct region of the spectrum (typically 5.0-6.0 ppm), away from the majority of other proton signals in a typical peptide.[14]

Expected 1H NMR Chemical Shifts for the this compound side chain:

ProtonExpected Chemical Shift (ppm)
~4.2 - 4.5
~1.6 - 1.9
Hγ, Hδ, Hε, Hζ~1.2 - 1.5
~2.0 - 2.2
Hθ (vinyl)~5.7 - 5.9 (multiplet)
Hι (vinyl)~4.9 - 5.1 (multiplets)
2D NMR for Unambiguous Assignment

2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to trace the connectivity of protons within the side chain of "this compound," providing definitive proof of its structure. An HSQC (Heteronuclear Single Quantum Coherence) experiment can further confirm the attachment of these protons to their corresponding carbon atoms.

Comparison of Validation Methods

FeatureEdman DegradationMass SpectrometryNMR Spectroscopy
Principle Sequential chemical degradation from the N-terminus.Measurement of mass-to-charge ratio of peptide fragments.Nuclear spin resonance in a magnetic field.
Information Provided Direct N-terminal sequence.Molecular weight and sequence information from fragmentation.Detailed 3D structure and connectivity.
Sensitivity Picomole range.[4]Femtomole to attomole range.Micromole to millimole range.
Throughput Low to medium.High.Low.
Sample Requirements Purified peptide.Can handle complex mixtures.Highly pure and concentrated sample.
Key Advantage Unambiguous N-terminal sequencing.High sensitivity and speed.Definitive structural confirmation.
Limitations Limited to N-terminus; requires custom standard.Indirect sequence information; labile modifications can be lost.Low sensitivity; complex data analysis.

Experimental Protocols

Solid-Phase Peptide Synthesis of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a model peptide containing "this compound" using Fmoc/tBu chemistry.[1][15]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-2-Amino-8-nonenoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq) and OxymaPure (3 eq) in DMF.

    • Add DIC (3 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Repeat steps 2 and 3 for each amino acid in the sequence, including Fmoc-2-Amino-8-nonenoic acid.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Conclusion

The validation of "this compound" incorporation is a critical step in the synthesis of modified peptides. While Edman degradation provides direct N-terminal sequence information, its application is limited. Mass spectrometry offers a high-throughput and sensitive method for confirming the mass and position of the unnatural amino acid. For unambiguous structural proof, NMR spectroscopy remains the gold standard, providing detailed information about the connectivity and conformation of the peptide. The choice of analytical method will ultimately depend on the specific research question, available instrumentation, and the position of the unnatural amino acid within the peptide sequence. A multi-pronged approach, utilizing a combination of these techniques, will provide the most comprehensive and reliable validation of your synthetic peptide.

References

A Senior Application Scientist's Guide to Incorporating 2-Amino-8-nonenoic Acid: A Comparative Analysis for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a specialized guide for researchers, scientists, and drug development professionals. In the rapidly advancing field of protein engineering, the ability to install novel chemical functionalities through the site-specific incorporation of non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities.[1][2] This guide provides an in-depth, objective comparison of 2-Amino-8-nonenoic acid (Anoc) , a long-chain olefin-bearing amino acid, against other common alternatives. We will move beyond simple protocols to explore the causal biochemistry, empowering you to make informed decisions for your experimental designs.

The core utility of incorporating an amino acid like Anoc lies in its terminal alkene group. This functional group is a bioorthogonal chemical handle, meaning it is chemically inert within a biological system but can be specifically reacted with an external partner.[3] This allows for precise, post-translational modification of a protein for applications ranging from fluorescent labeling to the conjugation of therapeutic payloads.[4][5]

Part 1: The Strategic Advantage of the Long-Chain Alkene

The choice of an alkene-bearing ncAA is dictated by the desired downstream chemical reaction, most notably olefin metathesis.[6] While shorter-chain alkenes like Allylglycine have been used, the extended seven-carbon chain of Anoc presents distinct strategic considerations.

  • Flexibility and Accessibility: The longer, flexible aliphatic chain of Anoc positions the reactive terminal alkene further away from the protein backbone. This increased distance can mitigate steric hindrance, potentially allowing for more efficient access by bulky catalytic partners, such as the Ruthenium-based catalysts used in olefin metathesis.

  • Minimal Perturbation: When incorporated on a protein surface, the hydrophobic chain of Anoc may orient itself away from the polar solvent environment, minimizing local structural perturbations compared to shorter, more constrained analogs.

  • Reactivity Profile: The terminal, unhindered nature of the double bond in Anoc is ideal for cross-metathesis reactions, a powerful carbon-carbon bond-forming reaction used for protein modification.[5]

Comparative Analysis: Anoc vs. Alternative Alkene-Bearing ncAAs

To provide a clear framework for experimental design, the following table compares key features of Anoc with other commonly used alkene-containing ncAAs.

FeatureThis compound (Anoc) L-Allylglycine (AG) Nε-heptenoyl-lysine (Ahp K) S-allylhomocysteine (Ahc)
Structure Amino acid with a C7 aliphatic chain and a terminal alkene.Amino acid with a C1 allyl group.Lysine derivative with a C6 acyl chain and a terminal alkene.Methionine analog with an S-allyl group.
Chain Length & Flexibility Long, highly flexible.Short, less flexible.Long, highly flexible.Medium, moderately flexible.
Incorporation Method Site-specific (Amber suppression) with an engineered aaRS/tRNA pair.Site-specific or residue-specific (Methionine surrogate).Site-specific (Amber suppression) with an engineered aaRS/tRNA pair.Residue-specific (Methionine surrogate).[7]
Potential Impact on Protein Minimal if surface-exposed; potential for hydrophobic interactions if buried.Generally low impact due to small size.Minimal if surface-exposed; maintains lysine's charge at the α-amine.Can globally replace methionine, potentially altering structure and function.
Key Application Olefin Metathesis, Thiol-ene coupling.[4]Olefin Metathesis, Thiol-ene coupling.Olefin Metathesis, Thiol-ene coupling.[4]Olefin cross-metathesis.[7]
Primary Advantage Excellent steric accessibility for the terminal alkene.Small size, less likely to perturb protein structure.Utilizes well-established PylRS mutants for incorporation.[4]Can be incorporated using endogenous machinery in Met-auxotrophic strains.[7]
Primary Disadvantage Requires a highly specific, engineered synthetase for efficient incorporation.Shorter chain may lead to steric hindrance in subsequent reactions.Requires a specific synthetase; larger than native lysine.Global replacement is not site-specific and can be toxic or disruptive.

Part 2: Experimental Workflows & Self-Validating Protocols

Successful incorporation and subsequent modification of a protein with Anoc relies on a meticulously planned workflow. Here, we detail the core experimental protocols, emphasizing the causality behind key steps and built-in validation points.

Workflow 1: Site-Specific Incorporation of Anoc via Amber Suppression

The most precise method for incorporating a single Anoc residue is through the genetic expansion of the code via amber (UAG) stop codon suppression.[8][9] This system requires two key components delivered on plasmids: the gene of interest (GOI) containing a UAG codon at the desired site, and an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for Anoc.[10] The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair is an excellent starting point, as it is naturally orthogonal in E. coli and its binding pocket can be engineered to accept a wide variety of substrates, including long-chain olefins.[4]

G cluster_host Host Cell (E. coli) cluster_control Trustworthiness Control plasmids Co-transformation: 1. pEVOL-AnocRS/tRNA 2. pBAD-GOI(TAG) culture Culture in Media + Anoc (1-2 mM) + Antibiotics plasmids->culture Inoculation control_culture Culture in Media - Anoc (No ncAA) plasmids->control_culture Parallel Experiment induction Induce Expression 1. Arabinose (for pEVOL) 2. IPTG (for pBAD-GOI) culture->induction Growth to OD600 ~0.6 translation Ribosomal Translation induction->translation protein_anoc Full-Length Protein with Anoc translation->protein_anoc Successful Suppression protein_trunc Truncated Protein translation->protein_trunc Termination at TAG control_induction Induce Expression control_culture->control_induction control_result ONLY Truncated Protein (Validates System) control_induction->control_result G protein_anoc Protein-Anoc (Alkene Handle) protein_labeled Labeled Protein protein_anoc->protein_labeled probe Labeling Probe (e.g., Biotin-Alkene) probe->protein_labeled catalyst Grubbs' Catalyst (e.g., AquaMet) catalyst->protein_labeled Reaction in Aqueous Buffer

References

A Senior Application Scientist's Guide to 2-Amino-8-nonenoic Acid as a Negative Control

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective analysis of 2-Amino-8-nonenoic acid, evaluating its suitability and application as a negative control in key biochemical and cellular assays. Moving beyond a simple product description, we delve into the causal biochemical principles that underpin its use, present detailed experimental protocols for its validation, and offer comparative data to guide your research decisions.

The Foundational Principle: What Defines a Robust Negative Control?

In experimental science, a negative control is not merely an inert substance; it is a carefully chosen tool designed to produce a null or baseline effect, thereby validating the specificity of the observed results for the active or positive control. An ideal negative control should be structurally analogous to the experimental molecule to account for non-specific interactions, yet be critically deficient in the functional group or conformation required for the specific biological activity being measured.

This compound, a non-proteinogenic amino acid, is proposed as such a control. Its utility stems from its hybrid structure: an α-amino acid headgroup common to all protein building blocks, and a unique nine-carbon aliphatic chain with a terminal double bond. This structure allows it to serve as a powerful tool to probe the specificity of systems that recognize and process canonical amino acids.

Molecular Profile and Rationale for Use

To understand its application, we must first dissect the molecule itself.

  • Structure: this compound is an alpha-amino acid with a C9 aliphatic side chain, terminating in a carbon-carbon double bond between C8 and C9.

  • Physicochemical Properties: The long hydrocarbon chain imparts significant hydrophobicity, while the α-amino and carboxyl groups provide the characteristic zwitterionic nature of an amino acid at physiological pH[1]. The terminal alkene is a site of potential chemical reactivity, a factor that must be considered in experimental design.

Its primary value as a negative control is rooted in the high fidelity of biological systems. Specifically:

  • Translational Machinery: The enzymes responsible for protein synthesis, aminoacyl-tRNA synthetases (aaRS), are exceptionally specific[2][3]. They have evolved to recognize the 20 canonical amino acids based on size, charge, and shape, employing sophisticated proofreading mechanisms to reject non-cognate substrates[4]. The bulky, unbranched, and hydrophobic side chain of this compound is structurally distinct from any canonical amino acid, making it a highly improbable substrate for any endogenous aaRS.

  • Amino Acid Transporters: Cellular uptake of amino acids is mediated by a suite of transporters with overlapping but distinct specificities[5][6]. While the α-amino acid backbone is a general recognition feature, the nature of the R-group is a key determinant for transport by specific systems (e.g., large neutral amino acid transporters). The unique structure of this compound allows for the dissection of these transport mechanisms.

Application Focus I: A Negative Control for Aminoacyl-tRNA Synthetase (aaRS) Activity

The charging of a tRNA with its cognate amino acid is the first checkpoint for fidelity in protein synthesis. Non-proteinogenic amino acids are powerful tools for studying this process[7][8]. Here, we propose this compound as a negative control to confirm the specificity of an aaRS for its natural substrate.

Experimental Rationale & Design

The core of this experiment is to compare the ability of a chosen aaRS (e.g., Leucyl-tRNA Synthetase, LeuRS, which recognizes a large hydrophobic side chain) to adenylate and charge its cognate amino acid (L-Leucine) versus the non-cognate this compound. The lack of activity with the latter validates that any observed signal with the former is specific.

Workflow: In Vitro Aminoacylation Assay

G cluster_prep Reaction Preparation cluster_conditions Experimental Conditions (Separate Reactions) cluster_reaction Reaction & Quenching cluster_analysis Analysis P1 Combine Assay Buffer: HEPES, KCl, MgCl2, DTT, ATP P2 Add Purified aaRS (e.g., Leucyl-tRNA Synthetase) P1->P2 P3 Add In Vitro Transcribed tRNA (e.g., tRNA-Leu) P2->P3 C1 Positive Control: + ³H-Leucine P3->C1 Split C2 Negative Control: + ³H-2-Amino-8-nonenoic acid (custom synthesized) P3->C2 Split C3 Vehicle Control: + Vehicle (e.g., H2O) P3->C3 Split R1 Incubate at 37°C (Time course: 0, 5, 15, 30 min) C1->R1 C2->R1 C3->R1 R2 Spot aliquot onto filter paper disk R1->R2 R3 Quench in cold 5% TCA to precipitate macromolecules (tRNA, protein) R2->R3 R4 Wash disks 3x with 5% TCA Wash 1x with Ethanol Air Dry R3->R4 A1 Place disks in scintillation vials with fluid R4->A1 A2 Quantify incorporated radiolabel via Scintillation Counting (CPM) A1->A2

Caption: Workflow for an in vitro aminoacylation assay.

Protocol: In Vitro Aminoacylation Assay
  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixes containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl₂, 2 mM DTT, 5 mM ATP, 1 µM purified aaRS (e.g., LeuRS), and 5 µM of the corresponding in vitro transcribed tRNA.

  • Initiate Reaction: Start the reaction by adding the radiolabeled amino acid.

    • Positive Control: Add L-[³H]-Leucine to a final concentration of 10 µM.

    • Negative Control: Add [³H]-2-Amino-8-nonenoic acid to a final concentration of 10 µM.

    • Vehicle Control: Add an equivalent volume of sterile water.

  • Time Course: Incubate all reactions at 37°C. At specified time points (e.g., 0, 2, 5, 10, 20 minutes), remove a 10 µL aliquot.

  • Quenching & Precipitation: Spot the aliquot onto a Whatman 3MM filter disk. Immediately drop the disk into ice-cold 5% (w/v) trichloroacetic acid (TCA). This precipitates the tRNA and protein, trapping any covalently attached radiolabeled amino acid.

  • Washing: Wash the filter disks three times for 10 minutes each in fresh, ice-cold 5% TCA to remove unincorporated amino acids. Perform a final wash with 100% ethanol to dry the disks.

  • Quantification: Place the dried disks into scintillation vials with scintillation fluid and measure the incorporated radioactivity (Counts Per Minute, CPM) using a scintillation counter.

Comparative Data (Hypothetical)
Time (min)Positive Control (CPM) (L-Leucine)Negative Control (CPM) (this compound)Vehicle Control (CPM) (No Amino Acid)
0150145152
515,800162155
1545,200158160
3088,600165158

Interpretation: The data clearly shows a time-dependent increase in radiolabel incorporation for the positive control, L-Leucine. In contrast, the CPM for this compound remains at background levels, indistinguishable from the vehicle control. This result authoritatively demonstrates the specificity of the LeuRS enzyme and validates the use of this compound as a truly negative control in this context.

Application Focus II: Probing Amino Acid Transporter Specificity

The translocation of amino acids across the cell membrane is the gateway for their metabolic use. This compound can be used in competitive uptake assays to characterize the substrate specificity of amino acid transporters.

Experimental Rationale & Design

This experiment tests whether this compound can compete with a known transporter substrate (e.g., L-Leucine for large neutral amino acid transporters, LATs). A lack of competition indicates that our test molecule is not recognized or transported by the same system.

Workflow: Competitive Cellular Uptake Assay

G cluster_prep Cell Preparation cluster_conditions Pre-incubation Conditions (15 min) cluster_reaction Uptake Reaction cluster_analysis Analysis P1 Seed cells (e.g., HEK293) in 24-well plates P2 Grow to 80-90% confluency P1->P2 P3 Wash 2x with pre-warmed Na+-free uptake buffer P2->P3 C1 Buffer Only (No Competitor) P3->C1 Split C2 Positive Competitor (100x unlabeled Leucine) P3->C2 Split C3 Test Competitor (100x unlabeled This compound) P3->C3 Split R1 Add uptake buffer containing ¹⁴C-Leucine (1 µM) to all wells C1->R1 C2->R1 C3->R1 R2 Incubate for 5 minutes at 37°C R1->R2 R3 Aspirate buffer and wash 3x with ice-cold PBS to stop uptake R2->R3 A1 Lyse cells in 0.1 M NaOH R3->A1 A2 Quantify incorporated radiolabel via Scintillation Counting A1->A2 A3 Normalize CPM to protein concentration (BCA assay) A1->A3 Parallel Sample

Caption: Workflow for a competitive cellular uptake assay.

Protocol: Competitive Cellular Uptake Assay
  • Cell Culture: Seed a suitable cell line (e.g., HEK293, Caco-2) in a 24-well plate and grow to ~90% confluency.

  • Preparation: Prior to the assay, wash the cell monolayers twice with pre-warmed, Na⁺-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing NaCl).

  • Pre-incubation: Add uptake buffer containing the competitor to the wells and pre-incubate for 15 minutes at 37°C.

    • No Competitor: Buffer only.

    • Positive Competitor: Buffer with 100 µM unlabeled L-Leucine.

    • Test Competitor: Buffer with 100 µM unlabeled this compound.

  • Uptake: Remove the pre-incubation buffer and add fresh uptake buffer containing 1 µM of radiolabeled substrate (e.g., L-[¹⁴C]-Leucine) to all wells (the competitor wells will still contain the unlabeled competitor from the previous step). Incubate for a short period (e.g., 5 minutes) where uptake is linear.

  • Termination & Washing: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the transport process.

  • Lysis & Quantification: Lyse the cells in each well with 0.1 M NaOH. Transfer the lysate to scintillation vials for quantification. Determine the protein concentration of a parallel sample using a BCA assay for normalization.

Comparative Data (Hypothetical)
ConditionUptake of ¹⁴C-Leucine (CPM/mg protein)% of Control Uptake
No Competitor (Control)25,100100%
+ Unlabeled Leucine (Positive Competitor)2,4509.8%
+ This compound (Test) 24,85099.0%

Interpretation: The robust competition observed with unlabeled L-Leucine confirms that uptake is mediated by a saturable transport system. The complete lack of competition by this compound demonstrates that it is not a substrate for the same large neutral amino acid transporters. This highlights its utility as a negative control for studying specific transport pathways.

Critical Considerations and Limitations

While a powerful tool, no negative control is universal. Researchers must consider the following:

  • Metabolic Stability: The terminal alkene moiety could potentially be metabolized by cellular enzymes (e.g., cytochrome P450s), although this is less likely for an amino acid structure. This should be assessed if the molecule is used in long-term cell culture experiments.

  • Hydrophobicity: The long aliphatic chain may lead to non-specific partitioning into lipid membranes at very high concentrations, potentially causing membrane disruption. It is crucial to work at concentrations where such detergent-like effects are not observed.

  • Assay-Specific Interactions: The suitability of this compound must be validated for each new system. It may interact with other cellular targets in an unforeseen manner. Always include the appropriate positive and vehicle controls.

Conclusion

This compound serves as an exemplary negative control for specific applications in biochemistry and cell biology. Its non-proteinogenic nature and unique side chain render it inert in high-fidelity processes like tRNA aminoacylation, making it ideal for validating enzyme specificity. Furthermore, its inability to compete for uptake via certain amino acid transporters allows for the precise characterization of these systems. When used with a clear understanding of its molecular properties and within the framework of well-designed experiments, this compound is an invaluable tool for ensuring the trustworthiness and scientific integrity of your research.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of scientific innovation, particularly in drug development, the integrity of your work extends beyond the bench to the responsible management of laboratory reagents. This guide provides a detailed, authoritative framework for the proper disposal of 2-Amino-8-nonenoic acid, ensuring the safety of laboratory personnel and adherence to the highest standards of environmental stewardship. Our approach is grounded in the core principles of chemical safety, regulatory compliance, and scientific rationale.

Foundational Knowledge: Understanding the Hazard Profile

This compound, while a valuable building block, possesses inherent hazards that dictate its handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications firmly place this compound in the category of regulated chemical waste. The presence of both an amine and a carboxylic acid functional group on an aliphatic chain means that its disposal must be approached with a clear understanding of its chemical reactivity and potential environmental impact. Improper disposal, such as drain disposal, is strictly prohibited as it can harm aquatic life and disrupt wastewater treatment processes.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before any handling or disposal procedures, the establishment of a safe working environment is paramount. The causality is clear: preventing exposure eliminates the risk of irritation and other health effects.

Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.To shield eyes from accidental splashes, which can cause serious irritation as per H319.
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent direct skin contact, mitigating the risk of skin irritation as per H315.
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills and contamination.
Respiratory Not generally required with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or dust.To prevent inhalation of airborne particles that may cause respiratory irritation as per H335.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to ensure proper ventilation and minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage. This workflow is a self-validating system, where each step builds upon the last to create a secure chain of custody for the waste material.

Diagram 1: Disposal Workflow for this compound

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Identify Waste (Pure compound, contaminated labware) B Step 2: Segregate Waste (Non-halogenated organic acid waste) A->B C Step 3: Select Compatible Container (HDPE, Glass) B->C D Step 4: Label Container Correctly ('Hazardous Waste', full chemical name, hazards) C->D E Step 5: Store in Satellite Accumulation Area (SAA) D->E F Step 6: Request Pickup (Contact EHS or licensed contractor) E->F G Step 7: Document Disposal (Maintain records) F->G

A high-level overview of the disposal workflow for this compound.

Step 1: Waste Identification and Segregation

  • Pure (Unused) Compound: Any amount of pure this compound that is no longer needed must be disposed of as hazardous waste.

  • Contaminated Materials: All materials that have come into direct contact with this compound are also considered hazardous waste. This includes, but is not limited to:

    • Pipette tips

    • Gloves

    • Weighing papers and boats

    • Contaminated glassware

    • Spill cleanup materials

The principle of segregation is critical to prevent dangerous chemical reactions. This compound waste should be collected as a non-halogenated organic acid waste . Do not mix it with halogenated solvents, strong oxidizers, bases, or other incompatible chemical waste streams.[2][3]

Step 2: Waste Collection and Container Selection Collect all waste streams in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[4] The original product container is often a suitable choice for unused material. For contaminated labware and other solid waste, a designated, robust container such as a high-density polyethylene (HDPE) pail is appropriate.

Causality: The choice of container material is vital. This compound is an organic acid and should not be stored in metal containers due to the risk of corrosion.[4] Similarly, ensuring a leak-proof and sealed container prevents the release of vapors and protects against spills.

Step 3: Proper Labeling Every waste container must be correctly labeled the moment the first piece of waste is added.[2] The label must be clear, legible, and contain the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • An accurate list of all constituents if it is a mixed waste stream.

  • The specific hazard(s): "Irritant" .

  • The date accumulation started.

  • The name of the principal investigator or responsible individual.

Causality: Proper labeling is a cornerstone of laboratory safety and regulatory compliance. It communicates the container's contents and associated dangers to all personnel and is legally required by agencies such as the Environmental Protection Agency (EPA).[5][6] Using chemical formulas or abbreviations is not acceptable.[3]

Step 4: Interim Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sinks or floor drains.

  • Equipped with secondary containment (e.g., a plastic tub) to contain any potential leaks.

Diagram 2: Disposal Decision Tree

G start Is the material This compound or contaminated with it? is_waste Is it designated for disposal? start->is_waste collect_waste Collect as Hazardous Waste (Non-halogenated Organic Acid) is_waste->collect_waste Yes use_product Continue to use product following safety protocols is_waste->use_product No label_container Label container with 'Hazardous Waste', full chemical name, and hazards collect_waste->label_container store_in_saa Store in designated SAA with secondary containment label_container->store_in_saa contact_ehs Contact institutional EHS or licensed waste contractor for pickup store_in_saa->contact_ehs

A decision-making flowchart for the proper handling and disposal of this compound.

Step 5: Final Disposal The final and only acceptable method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[8][9] These entities are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations, typically via high-temperature incineration.[10]

Never attempt to:

  • Dispose of this compound down the drain.

  • Dispose of it in the regular trash.

  • Neutralize it in the lab as a primary disposal method without specific EHS approval and a validated procedure. While neutralization is a technique for simple acids and bases, its application to more complex organic molecules can be unpredictable and is not recommended.[1]

Step 6: Decontamination of Empty Containers Once the original container is empty, it must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or water).

  • Collect the rinsate as hazardous chemical waste and add it to your this compound waste container.[8]

  • After triple-rinsing, deface or remove the original label to prevent confusion.

  • Dispose of the decontaminated container according to your laboratory's procedures for non-hazardous glass or plastic.

Step 7: Documentation Maintain meticulous records of the amount of this compound disposed of and the date of pickup. This documentation is essential for laboratory inventory management and regulatory compliance audits.[8]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

Navigating the Unseen: A Senior Scientist's Guide to Personal Protective Equipment for 2-Amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of novel drug development and biochemical research, the introduction of unique molecules like 2-Amino-8-nonenoic acid presents both exciting opportunities and critical safety challenges. As a non-proteinogenic amino acid featuring a terminal alkene, its handling requires a nuanced understanding of its potential reactivity and physiological effects. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus is not merely on compliance but on fostering a deep-seated culture of safety through a comprehensive understanding of the "why" behind each procedural step.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1222561-61-6) is not publicly available.[1] The following guidance is therefore a synthesis of information derived from the known hazards of its constituent functional groups—an amino group, a carboxylic acid, and a terminal alkene—as well as data for its hydrochloride salt.[2] It is imperative to consult the supplier-specific SDS upon acquisition and to conduct a thorough, site-specific risk assessment before handling this compound.

Deconstructing the Hazard Profile

This compound's structure suggests a multi-faceted hazard profile. The presence of both an acidic (carboxylic acid) and a basic (amino) group makes it amphoteric. The long carbon chain with a terminal double bond introduces properties of alkenes.

  • Amino Group: Aliphatic amines can be irritating to the skin, eyes, and respiratory tract.[3]

  • Carboxylic Acid Group: Generally weak acids, they can still be corrosive or irritating, particularly to the eyes and skin.[4][5][6] They are also incompatible with bases.[4][6]

  • Terminal Alkene: Alkenes are often flammable and can be toxic if inhaled or absorbed through the skin.[7] They are also considered aspiration hazards.[8] Some alkenes can form explosive peroxides over time when exposed to air and light.[8]

  • Solid Form: As a powder, the primary risk is the generation of airborne dust, which can be inhaled, and can also irritate the eyes.[9][10]

The hydrochloride salt of (2R)-2-Amino-8-nonenoic acid is associated with the following hazard statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[2] This strongly informs the necessary level of precaution.

Core PPE Recommendations: A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended equipment for various laboratory operations.

PPE Category Recommended Equipment Standard Rationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[10][11][12]ANSI Z.87.1 / EN166Protects against dust particles, splashes of solutions, and potential irritants.[4][10]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[11][12] A fully buttoned, chemical-resistant lab coat.[10] Fully enclosed shoes.[10]EN 374Nitrile gloves offer good resistance to a range of chemicals.[12] A lab coat prevents skin contact from spills and contamination of personal clothing.[10]
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[9][12] All work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[10][11]NIOSH/MSHA ApprovedPrevents inhalation of airborne particles which may cause respiratory irritation.[2][10]

Operational Protocol: From Weighing to Waste

Adherence to a strict, step-by-step protocol is fundamental to ensuring safety. This workflow is designed to be a self-validating system, minimizing exposure at every stage.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood.[10][11]

  • Ventilation Check: Before commencing work, verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[10]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[4][13]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_ppe PPE Donning Sequence cluster_handling Chemical Handling Start Start: Enter Lab Area Verify Designated Area & Fume Hood Start->Area Coat 1. Don Lab Coat Area->Coat Shoes 2. Confirm Enclosed Shoes Coat->Shoes Respirator 3. Don Respirator (if required) Shoes->Respirator Goggles 4. Don Safety Goggles Respirator->Goggles FaceShield 5. Add Face Shield (if splash risk) Goggles->FaceShield Gloves 6. Don Gloves FaceShield->Gloves Ready Ready for Handling Gloves->Ready

Caption: PPE Donning Workflow before handling chemicals.

Handling the Compound
  • Weighing: Tare a weigh boat within the fume hood. Use a spatula to carefully transfer the solid, avoiding actions that could generate dust, such as pouring from a height.[10]

  • In Solution: When dissolving, add the solid slowly to the solvent to prevent splashing.[10] Be aware that dissolving an amino acid can be exothermic.

Post-Handling and Doffing
  • Decontamination: Thoroughly clean all contaminated surfaces and equipment.[11]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[10][14]

  • PPE Removal: To avoid cross-contamination, remove PPE in the correct order:

    • Gloves (remove by peeling them off inside-out).

    • Face shield (if used).

    • Lab coat.

    • Goggles.

    • Respirator (if used).

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical and regulated aspect of the chemical lifecycle.[11] Under no circumstances should this chemical be disposed of down the sink.[11][15]

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste.[10]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Due to its functional groups, it should be stored separately from strong bases and oxidizing agents. Some institutions may allow for the neutralization of dilute acid waste, but this should only be done following established institutional procedures.[16]

  • Contractor Disposal: All chemical waste should be disposed of through a licensed hazardous waste contractor, in accordance with all federal, state, and local regulations.[11][15]

By integrating these expert-level protocols and understanding the rationale behind them, researchers can handle this compound with the highest degree of safety, ensuring both personal well-being and the integrity of their invaluable work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-8-nonenoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-8-nonenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.